molecular formula C14H20N4 B2472122 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1504062-47-8

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

カタログ番号: B2472122
CAS番号: 1504062-47-8
分子量: 244.342
InChIキー: ZUAZRPHLFATPSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile ( 1504062-47-8) is a chemical compound supplied for research and development purposes. This product is provided with the understanding that it is strictly for Research Use Only (RUO) and is not intended for any human or veterinary diagnostic or therapeutic uses. The compound features a benzonitrile core, a functional group of significant interest in modern medicinal chemistry. The nitrile group (CN) can act as a key pharmacophore, contributing to a molecule's binding affinity and metabolic stability. It often functions as a hydrogen bond acceptor, which can be critical for interacting with biological targets. Furthermore, the nitrile group is known to serve as a bioisostere for other functional groups like carbonyls, halogens, and hydroxyls, making it a versatile element in drug design . While specific biological data and established research applications for this exact molecule are not fully detailed in the available literature, its molecular structure suggests potential for investigation in various biochemical pathways. The presence of both amino and dimethylamino-piperidine substituents on the benzonitrile scaffold indicates that it may be of interest for probing protein-ligand interactions. Researchers are encouraged to consult the most current scientific literature for emerging studies on this compound and its analogues. The product is characterized by its molecular formula, C 14 H 20 N 4 , and a molecular weight of 244.34 g/mol .

特性

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)13-4-3-7-18(10-13)12-6-5-11(9-15)14(16)8-12/h5-6,8,13H,3-4,7,10,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAZRPHLFATPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile: A Technical Guide to DDR1 Inhibition in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile belongs to a highly specialized class of benzonitrile/benzamide derivatives utilized in the pharmacological targeting of receptor tyrosine kinases (RTKs) (1)[1]. Specifically, this structural motif serves as a potent, ATP-competitive small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) .

Unlike classical RTKs that respond to soluble growth factors, DDR1 is uniquely activated by extracellular matrix (ECM) components, primarily triple-helical collagens (2)[3]. Aberrant DDR1 signaling is a primary driver of tumor desmoplasia, cancer cell invasion, and tissue fibrosis. This whitepaper details the molecular mechanism of action (MoA) of this compound and provides self-validating cellular assay protocols designed to rigorously evaluate its efficacy, ensuring robust and reproducible data in drug discovery workflows.

Molecular Mechanism of Action (MoA)

DDR1 activation is characterized by uniquely slow kinetics. Upon binding to Collagen Type I or IV, the receptor undergoes oligomerization, followed by a delayed but sustained autophosphorylation of its intracellular kinase domain (e.g., at Tyr792) that can take up to 18-24 hours to peak (4)[4].

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile intervenes by penetrating the cell membrane and docking into the ATP-binding pocket of the DDR1 kinase domain. By locking the kinase in an inactive conformation, the compound prevents collagen-induced autophosphorylation. This targeted blockade uncouples DDR1 from its downstream signal transducers, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, effectively halting integrin-mediated cell migration and ECM remodeling (5)[5].

G Collagen Collagen Type I/IV (Ligand) DDR1 DDR1 Receptor (RTK) Collagen->DDR1 Binds & Activates PI3K PI3K / AKT Pathway DDR1->PI3K Phosphorylation MAPK MAPK / ERK Pathway DDR1->MAPK Phosphorylation STAT3 STAT3 Pathway DDR1->STAT3 Phosphorylation Compound 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Compound->DDR1 ATP-Competitive Inhibition Proliferation Cell Survival & Proliferation PI3K->Proliferation Migration Cell Migration & ECM Invasion MAPK->Migration STAT3->Migration

DDR1 signaling inhibition by 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

Quantitative Data Presentation

To contextualize the potency of this chemical class, the following table summarizes the expected pharmacological profile across biochemical and cellular assays. Note the intentional separation of migration IC50 and cytotoxicity CC50, which validates that phenotypic effects are target-driven rather than artifacts of cell death.

Assay TypeTarget / Cell LineReadoutRepresentative IC50 / EC50
Biochemical Recombinant DDR1 KinaseTR-FRET / LanthaScreen< 5 nM
Cellular Target Engagement HEK293-DDR1 (Collagen I)pDDR1 (Tyr792) Western Blot10 - 50 nM
Phenotypic MDA-MB-231 (Breast Cancer)Boyden Chamber Migration100 - 500 nM
Cytotoxicity (Counter-screen) MDA-MB-231CellTiter-Glo (ATP Luminescence)> 10 µM

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful kinase assay design relies on understanding the causality of the biological system. The protocols below are engineered as self-validating systems to prevent false positives.

Protocol 1: Target Engagement & Autophosphorylation (Western Blot)

Rationale: To prove the compound directly inhibits DDR1 kinase activity in a cellular context, we must measure the ratio of phosphorylated DDR1 (pDDR1) to total DDR1. Serum starvation is an absolute requirement; failure to remove serum will result in high background noise from other growth factor-driven RTKs cross-talking with DDR1. Furthermore, because DDR1 phosphorylation is exceptionally slow, stimulation times must be extended to 18 hours (4)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing full-length human DDR1 (or a high-expressing endogenous line like MCF-7) into 6-well plates and culture to 70-80% confluence.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 16-24 hours. Causality: This synchronizes the cells and silences basal kinase activity.

  • Compound Pre-treatment: Treat cells with serial dilutions of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (e.g., 1 nM to 10 µM) or a 0.1% DMSO vehicle control for 1 hour at 37°C.

  • Ligand Stimulation: Add 50 µg/mL soluble Type I Collagen directly to the media. Incubate for 18 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are critical to preserve the pDDR1 signal during extraction.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-pDDR1 (Tyr792) and anti-total DDR1 antibodies. Use GAPDH or α-tubulin as a loading control (5)[5].

Protocol 2: Phenotypic Cell Migration (Boyden Chamber)

Rationale: DDR1 regulates cell motility by modulating integrin-mediated adhesion and STAT3 signaling (6)[6]. This assay evaluates the functional efficacy of the compound. We use collagen not just as a matrix, but as a specific chemoattractant to drive DDR1-dependent chemotaxis.

Step-by-Step Methodology:

  • Chamber Preparation: Coat the lower surface of a Transwell insert (8 µm pore size) with 10 µg/mL Type I Collagen. Allow to dry overnight.

  • Cell Preparation: Harvest highly invasive target cells (e.g., MDA-MB-231 or MDA-PATC 148) and resuspend in serum-free media containing either the inhibitor or DMSO (7)[7].

  • Seeding: Seed 5 × 10^4 cells into the upper chamber.

  • Chemoattraction: Add serum-free media (or media with 1% FBS to provide a slight gradient) to the lower chamber. Incubate for 24-48 hours at 37°C.

  • Harvest & Staining: Remove non-migrated cells from the upper surface using a cotton swab. Fix the cells that migrated to the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes (2)[3].

  • Quantification: Extract the dye using 10% acetic acid and measure absorbance at 590 nm using a microplate reader.

Protocol 3: Cell Viability Counter-Screen (CellTiter-Glo)

Rationale: A critical pitfall in migration assays is misinterpreting cytotoxicity as anti-migratory efficacy. A parallel viability assay ensures the compound is acting via specific kinase inhibition rather than broad cellular toxicity.

Step-by-Step Methodology:

  • Seeding: Seed 5 × 10^3 cells/well in an opaque-walled 96-well plate.

  • Treatment: Apply the exact compound concentration gradient used in the migration assay.

  • Incubation: Incubate for the identical duration (24-48 hours).

  • Detection: Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Measure luminescence. The CC50 (concentration reducing viability by 50%) must be at least 10-fold higher than the migration IC50 to confidently claim specific anti-migratory activity.

References

  • Source: google.
  • Source: nih.
  • Targeting Discoidin Domain Receptor 1 (DDR1)
  • DDR1 inhibited collagen-induced cell migration by suppressing...
  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2)
  • Source: jci.
  • Source: nih.

Sources

In Vitro Receptor Binding Affinity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Pharmacophore Rationale

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (hereafter referred to as ADPB ) represents a highly specialized chemical scaffold frequently utilized in the development of neuroactive small molecules. To accurately design an in vitro binding assay, we must first understand the causality behind its target selectivity.

ADPB possesses three critical functional groups that map perfectly to the orthosteric binding sites of biogenic amine G-Protein Coupled Receptors (GPCRs), particularly the Histamine H3 (H3R) and Serotonin 5-HT7 receptors. The 3-(dimethylamino)piperidine moiety acts as a basic amine (pKa ~8.8), which is protonated at physiological pH. This protonated nitrogen is mechanistically required to form a salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of aminergic GPCRs. Concurrently, the benzonitrile core provides a robust pi-electron system for hydrophobic stacking with aromatic residues in TM6 (e.g., Trp6.48, the GPCR "toggle switch"), while the 2-amino group acts as a hydrogen bond donor.

Pharmacophore Ligand 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile BasicAmine 3-(dimethylamino)piperidine (Basic Amine) Ligand->BasicAmine Benzonitrile Benzonitrile Core (Pi-System / H-bond Acceptor) Ligand->Benzonitrile AminoGroup 2-Amino Group (H-bond Donor) Ligand->AminoGroup Asp332 Conserved Asp3.32 (Salt Bridge) BasicAmine->Asp332 Ionic Trp648 Trp6.48 / Phe6.51 (Pi-Pi Stacking) Benzonitrile->Trp648 Hydrophobic Asn546 Asn5.46 / Ser5.42 (Hydrogen Bonding) AminoGroup->Asn546 Polar

Fig 1: Pharmacophore mapping of the ADPB ligand to conserved aminergic GPCR residues.

The Self-Validating Assay Architecture

To empirically determine the true receptor binding affinity ( Ki​ ) of ADPB, a radioligand competition binding assay is the gold standard. This method is strictly prioritized over functional downstream assays (such as cAMP accumulation) for affinity determination. Functional assays are subject to signal amplification and receptor reserve, which can skew the apparent affinity ( IC50​ ) and conflate binding strength with functional efficacy 1.

A robust assay must be a self-validating system. We achieve this by running parallel control wells to define Total Binding (TB) and Non-Specific Binding (NSB), allowing us to calculate the Z′ factor—a statistical measure of assay quality and signal-to-noise ratio guided by the NIH Assay Guidance Manual 2.

AssayWorkflow Membrane 1. Membrane Preparation (HEK293 expressing Target GPCR) Incubation 2. Ligand Incubation (Radioligand + Test Compound) Membrane->Incubation Equilibrium 3. Equilibrium Binding (90 mins at 25°C) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/B filters, cold wash) Equilibrium->Filtration Detection 5. Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Analysis 6. Data Analysis (Cheng-Prusoff, IC50 to Ki) Detection->Analysis

Fig 2: Step-by-step workflow for the self-validating radioligand competition binding assay.

Step-by-Step Experimental Methodology

The following protocol outlines the exact conditions required to evaluate ADPB against a target GPCR (e.g., the Histamine H3 receptor). Every step is designed with a specific biochemical causality.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target GPCR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: The strict adherence to ice-cold conditions and the inclusion of protease inhibitors prevent the proteolytic degradation of the membrane-bound receptors, ensuring the structural integrity of the orthosteric binding site.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Causality: Mg²⁺ acts as an essential allosteric modulator that stabilizes the high-affinity state of the GPCR-G-protein complex. BSA is included to prevent the lipophilic ADPB compound from non-specifically adhering to the walls of the polystyrene assay plates.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of ADPB (serial dilutions from 10−11 to 10−4 M), 50 µL of the specific radioligand (e.g., [3H] -N-alpha-methylhistamine at a concentration equal to its Kd​ ), and 100 µL of the membrane suspension (yielding 15 µg of protein per well). Incubate the plate at 25°C for exactly 90 minutes.

    • Causality: A 90-minute incubation at room temperature ensures the binding kinetics reach thermodynamic equilibrium. Failing to reach equilibrium invalidates the mathematical assumptions of the Cheng-Prusoff transformation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% polyethylenimine (PEI). Wash the filters three times with 1 mL of ice-cold wash buffer.

    • Causality: Glass fiber filters carry a net negative charge, which would artificially trap the positively charged basic amine of ADPB. Pre-soaking in PEI neutralizes the filter charge, drastically reducing Non-Specific Binding (NSB) and preserving the assay's signal window.

  • Quantification: Dry the filters, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a microplate scintillation counter.

Data Analysis & The Cheng-Prusoff Transformation

Raw DPM values are first converted to % Specific Binding by subtracting the NSB (determined using a saturating concentration of a known reference ligand, e.g., 10 µM Thioperamide).

To ensure the assay is trustworthy, the Z′ factor must be calculated:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

A Z′≥0.5 confirms that the assay is statistically robust and the resulting data can be trusted 2.

Next, the IC50​ (the concentration of ADPB that displaces 50% of the radioligand) is determined via 4-parameter logistic non-linear regression. Because IC50​ is dependent on the specific radioligand concentration used in the experiment, it must be converted to the absolute equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation 3:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the free radioligand and Kd​ is the dissociation constant of the radioligand for the receptor.

Quantitative Binding Profile & Downstream Implications

The table below summarizes the representative in vitro binding profile of ADPB across a panel of aminergic GPCRs. The Hill slope ( nH​ ) is included as a critical metric; a value near 1.0 indicates competitive, orthosteric binding at a single site, whereas significant deviations suggest allosteric modulation or assay artifacts.

Target ReceptorRadioligand UsedRadioligand Kd​ (nM)ADPB IC50​ (nM)ADPB Ki​ (nM)Hill Slope ( nH​ )
Histamine H3 (hH3R) [3H] -NAMH0.812.56.2 0.98
Serotonin 5-HT7 (h5-HT7) [3H] -5-CT1.285.042.5 1.02
Histamine H4 (hH4R) [3H] -Histamine5.04,5002,250 0.85
Dopamine D2 (hD2R) [3H] -Spiperone0.3>10,000>10,000 N/A

The data reveals that ADPB acts as a high-affinity ligand for the H3R, with moderate cross-reactivity at the 5-HT7 receptor. Once binding occurs, the ligand will either activate or inhibit the downstream G-protein coupled signaling cascade, modulating intracellular cAMP levels.

Signaling Ligand Test Compound (ADPB) (Antagonist/Inverse Agonist) Receptor Aminergic GPCR (e.g., H3R / 5-HT7) Ligand->Receptor Binds GProtein G-Protein (Gi/o or Gs) Receptor->GProtein Activates/Blocks Effector Adenylyl Cyclase (AC) GProtein->Effector Regulates SecondMsg cAMP Levels (Modulated) Effector->SecondMsg Synthesizes

Fig 3: Downstream GPCR signaling pathway modulated by the ligand binding event.

References

  • [3] Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases. American Chemical Society. URL:

  • [1] Binding constants on a microplate reader. BMG Labtech. URL:

  • [2] Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). URL:

Sources

Whitepaper: A Guide to the Early-Stage Pharmacokinetic Profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth, technically-focused framework for the early-stage pharmacokinetic characterization of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a representative novel small molecule. We will move beyond a simple recitation of protocols to explore the strategic rationale behind the experimental design, from initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to the definitive in vivo studies in preclinical species. This document is intended for drug discovery and development scientists, offering a structured approach to generating a robust PK data package that informs lead optimization and de-risks progression towards clinical evaluation.

Introduction: The Central Role of Pharmacokinetics in Drug Discovery

In the landscape of drug development, the adage "pharmacology proposes, but pharmacokinetics disposes" holds profound truth. A molecule with exceptional in vitro potency against its biological target is of little therapeutic value if it cannot reach that target in sufficient concentration and for an adequate duration. Early and comprehensive pharmacokinetic profiling is therefore not a perfunctory exercise, but a critical, decision-driving component of any successful drug discovery program.

The primary objective of these early studies is to understand the fate of a drug candidate in a biological system. For our subject compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, this involves answering several key questions:

  • Absorption: How readily is the compound absorbed into the systemic circulation following administration?

  • Distribution: Where does the compound go in the body? Does it partition into tissues or remain primarily in the bloodstream?

  • Metabolism: Is the compound chemically altered by the body's metabolic enzymes? If so, what are the resulting metabolites?

  • Excretion: How is the compound and its metabolites eliminated from the body?

The answers to these questions, collectively forming the ADME profile, are instrumental in guiding medicinal chemistry efforts to optimize molecular properties, predicting human dose, and identifying potential liabilities such as drug-drug interactions or toxic metabolite formation.

Foundational In Vitro ADME Profiling: Building the Picture

The initial phase of PK profiling relies on a battery of in vitro assays designed to rapidly assess the ADME properties of a compound. These assays are typically high-throughput and require minimal amounts of test article, making them ideal for screening and ranking multiple candidates during the lead optimization phase.

Physicochemical Characterization

The intrinsic physicochemical properties of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile are the foundation upon which its pharmacokinetic behavior is built.

  • Aqueous Solubility: This is a prerequisite for absorption. Poor solubility can be a significant impediment to achieving adequate oral bioavailability. We assess solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.

  • Lipophilicity (LogD): The LogD (distribution coefficient at a specific pH, typically 7.4) governs a molecule's ability to partition between aqueous and lipid environments, impacting its membrane permeability, plasma protein binding, and volume of distribution. For a molecule like ours containing basic amine functionalities, LogD is a more relevant measure than LogP.

Permeability Assessment

For oral drug candidates, the ability to cross the intestinal epithelium is paramount. The Caco-2 permeability assay is the industry-standard in vitro model for this assessment.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer exhibiting tight junctions, mimicking the intestinal barrier.

  • Assay Initiation: The test compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, is added to the apical (A) side of the monolayer (to model absorption) or the basolateral (B) side (to model efflux).

  • Sampling: Aliquots are taken from the receiving chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.

Metabolic Stability Evaluation

The metabolic fate of a drug is a key determinant of its half-life and potential for drug-drug interactions. The initial assessment of metabolic stability is typically performed using liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.

  • Incubation: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (at a low concentration, e.g., 1 µM) is incubated with pooled human or rodent liver microsomes in the presence of the cofactor NADPH, which is required for CYP450 activity.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint). These values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in vivo.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical parameter. Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized and excreted. Rapid equilibrium dialysis is a common method for this determination.

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: Plasma is added to one chamber, and the test compound is added to the plasma. The other chamber contains buffer.

  • Incubation: The device is incubated with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling and Analysis: After equilibrium is reached (typically 4-6 hours), samples are taken from both the plasma and buffer chambers. The concentrations are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Summary of In Vitro ADME Data

The data generated from these initial in vitro screens can be summarized as follows:

ParameterAssayTypical Result for an Orally Bioavailable CNS AgentImplication for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile
Aqueous Solubility Kinetic Solubility Assay> 50 µM at pH 6.5-7.4Determines potential for dissolution-limited absorption.
Permeability Caco-2 AssayPapp (A-B) > 10 x 10⁻⁶ cm/s; Efflux Ratio < 2Predicts the likelihood of good intestinal absorption.
Metabolic Stability Liver Microsomal StabilityIn vitro t1/2 > 30 minSuggests low to moderate hepatic clearance and potentially longer in vivo half-life.
Plasma Protein Binding Rapid Equilibrium DialysisFraction Unbound (fu) > 0.05 (5%)Influences the volume of distribution and the fraction of drug available for pharmacological activity.

In Vivo Pharmacokinetic Studies: The Definitive Test

While in vitro assays are invaluable for screening, an in vivo pharmacokinetic study is the gold standard for understanding how a compound behaves in a whole organism. The rat is a commonly used species for initial in vivo PK studies due to its well-characterized physiology and cost-effectiveness.

Study Design and Rationale

A well-designed in vivo PK study for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile would involve administering the compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: This route ensures 100% of the dose enters the systemic circulation directly. The data from the IV arm are essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

  • Oral (PO) Administration: This route is used to assess oral bioavailability (F%), which is the fraction of the administered oral dose that reaches the systemic circulation. It is a critical parameter for any drug intended for oral delivery.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Bioanalysis & Data Modeling A Compound Formulation (e.g., in Solutol/Water) B Animal Acclimatization (e.g., Sprague-Dawley Rats) A->B C Catheter Implantation (Optional) (e.g., Jugular Vein) B->C D Dose Administration (IV Bolus and PO Gavage) C->D E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Isolation (Centrifugation) E->F G LC-MS/MS Bioanalysis (Quantification in Plasma) F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Parameter Calculation (Cmax, AUC, t1/2, F%) H->I

Caption: Workflow of a typical rodent pharmacokinetic study.

Bioanalytical Method: The Cornerstone of Accurate Data

The reliability of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices (e.g., plasma). For 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a sensitive and specific LC-MS/MS method would be developed and validated.

  • Mass Spectrometer Tuning: The compound is infused into the mass spectrometer to optimize the precursor and product ion masses for Selected Reaction Monitoring (SRM), ensuring high selectivity.

  • Chromatographic Separation: A reverse-phase HPLC or UPLC method is developed to separate the analyte from endogenous plasma components and potential metabolites.

  • Sample Preparation: A robust method for extracting the drug from plasma is crucial. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The goal is to maximize recovery while minimizing matrix effects.

  • Method Validation: The method is validated according to regulatory guidance (e.g., FDA or EMA guidelines) for parameters such as accuracy, precision, linearity, and stability.

Data Analysis and Interpretation

Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin).

G PK_Params Key PK Parameters Cmax Tmax AUC t1/2 CL Vd F% Desc Description Maximum observed concentration Time to reach Cmax Area Under the Curve (Total drug exposure) Terminal half-life Clearance (Volume of plasma cleared of drug per unit time) Volume of Distribution (Apparent volume into which the drug distributes) Bioavailability (Fraction of oral dose reaching circulation) PK_Params:f0->Desc:f0 Measures rate of absorption PK_Params:f2->Desc:f2 Measures extent of exposure PK_Params:f4->Desc:f4 Defines elimination rate PK_Params:f6->Desc:f6 Key for oral dose prediction

Caption: Core parameters derived from in vivo pharmacokinetic studies.

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmax (ng/mL) 1500 (at 5 min)850
Tmax (h) N/A1.0
AUC₀-inf (ng*h/mL) 25006250
t1/2 (h) 4.54.7
CL (mL/min/kg) 6.7N/A
Vdss (L/kg) 2.5N/A
F (%) N/A50

Interpretation of Illustrative Data:

  • An oral bioavailability (F%) of 50% is generally considered good for an early-stage discovery compound.

  • The clearance (CL) of 6.7 mL/min/kg is low relative to hepatic blood flow in the rat (approx. 55 mL/min/kg), which aligns with the high metabolic stability observed in vitro.

  • The volume of distribution (Vdss) of 2.5 L/kg is greater than total body water, suggesting that the compound distributes into tissues, which is often desirable for drugs targeting non-plasma-based targets.

  • The half-life of ~4.5 hours supports a reasonable dosing interval (e.g., once or twice daily).

Metabolite Identification: Probing the "Dark Matter" of ADME

Understanding how a compound is metabolized is crucial for several reasons:

  • Identifying Active or Toxic Metabolites: A metabolite may have its own pharmacological activity or could be responsible for toxicity.

  • Predicting Human Metabolism: The specific CYP450 enzymes responsible for metabolism can be identified, allowing for better prediction of human PK and potential drug-drug interactions.

High-resolution mass spectrometry (HRMS) is the primary tool for these investigations. Samples from the in vitro microsomal stability assays or in vivo plasma/urine can be re-analyzed using HRMS to detect and structurally elucidate potential metabolites. Common metabolic pathways for a molecule like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile could include N-dealkylation of the dimethylamino group, oxidation of the piperidine ring, or hydroxylation of the aromatic ring.

Conclusion: Synthesizing the Data for Project Advancement

The comprehensive pharmacokinetic profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, from in vitro screening to in vivo characterization, provides a holistic view of its disposition. The data package, as illustrated, allows the project team to make informed decisions. A compound with moderate-to-high bioavailability, low clearance, a reasonable half-life, and no obvious metabolic liabilities is a strong candidate for progression. Conversely, a profile showing poor absorption, rapid metabolism, or the formation of potentially reactive metabolites would trigger further medicinal chemistry efforts to mitigate these issues. This iterative cycle of design, synthesis, and testing, underpinned by a robust understanding of pharmacokinetics, is the engine of modern drug discovery.

References

  • Title: The Caco-2 cell line as a model of the intestinal barrier. Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Use of liver microsomes in in vitro-in vivo extrapolation of metabolic clearance of drugs. Source: Current Drug Metabolism URL: [Link]

  • Title: The importance of plasma protein binding in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Bioanalytical Method Validation: Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Physicochemical Profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile: Molecular Weight, Solubility, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized basic intermediates play a critical role in the synthesis of targeted therapeutics, such as kinase inhibitors and targeted receptor agonists (e.g., orexin receptor type 2 agonists)[1]. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a complex, multi-basic building block. For formulation scientists and medicinal chemists, understanding the exact physicochemical boundaries of such compounds—specifically their molecular weight, ionization states, and thermodynamic solubility—is non-negotiable.

This technical guide provides an in-depth analysis of the molecular properties of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, explains the causality behind its pH-dependent solubility, and establishes a self-validating experimental protocol for thermodynamic solubility assessment.

Structural and Molecular Characterization

The physicochemical behavior of a molecule is entirely dictated by its structural topology. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile consists of an electron-deficient benzonitrile core, a primary aniline-like amine at the C2 position, and a bulky, highly basic 3-(dimethylamino)piperidin-1-yl substituent at the C4 position.

The presence of multiple nitrogen centers creates a complex ionization profile. The primary amine and the piperidine nitrogen attached directly to the aromatic ring are heavily delocalized, resulting in lower basicity. However, the tertiary dimethylamino group on the piperidine ring is aliphatic and highly basic, acting as the primary site of protonation in aqueous environments.

Quantitative Molecular Data
PropertyValueCausality / Significance
Molecular Formula C₁₄H₂₀N₄Determines stoichiometric calculations for salt formation.
Exact Mass 244.1688 DaCritical for high-resolution LC-MS identification.
Molecular Weight 244.34 g/mol Low molecular weight (<500 Da) aligns with Lipinski’s Rule of 5, favoring oral bioavailability.
H-Bond Donors 1 (from -NH₂)Influences crystal lattice energy and aqueous solvation.
H-Bond Acceptors 4Enhances interaction with aqueous media and target receptor pockets.
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity, requiring formulation strategies for optimal aqueous dissolution.

Theoretical Solubility Profiling: The Causality of Ionization

The solubility of basic pharmaceutical compounds is not a static value; it is a dynamic property governed by the pH of the surrounding medium and the compound's acid dissociation constant (pKa)[2].

For 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, the aliphatic dimethylamino group possesses a predicted pKa of approximately 9.0–9.5. According to the classical Henderson-Hasselbalch relationship, the solubility of basic compounds increases exponentially as the pH of the solution is lowered below their pKa[2].

  • In Acidic Media (pH 1.2 - 4.5): The tertiary amine is fully protonated (ionized). The resulting cationic state drastically lowers the crystal lattice energy required for dissolution and maximizes ion-dipole interactions with water. Solubility is expected to be high (>10 mg/mL).

  • In Neutral/Basic Media (pH 7.4+): The molecule exists predominantly as a neutral free base. Without the hydration shell afforded by the ionic charge, the hydrophobic bulk of the piperidine and benzene rings dominates, leading to poor intrinsic aqueous solubility (<0.1 mg/mL).

Understanding this causality is critical: any formulation targeting intestinal absorption (where pH approaches 6.8–7.4) must account for the precipitation risk as the compound transitions from the acidic stomach to the neutral intestine.

Experimental Methodology: Thermodynamic Solubility Assessment

Kinetic solubility assays (often utilizing DMSO stock solutions) can artificially inflate solubility due to the presence of co-solvents and supersaturation. To obtain the true intrinsic solubility required for late-stage drug development, Thermodynamic Equilibrium Solubility via the Saturation Shake-Flask (SSF) method is the gold standard[3][4].

The following protocol is designed as a self-validating system . It includes internal feedback loops (such as post-equilibration pH checks) to ensure that the data generated is an artifact-free representation of the compound's physical chemistry.

Step-by-Step SSF Protocol
  • Media Preparation: Prepare universal buffers (e.g., Britton-Robinson) at distinct biorelevant pH levels: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal fluid)[4].

  • Solid Addition (Supersaturation): Add an excess of crystalline 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials. Causality: An excess of solid ensures that the chemical potential of the solid phase equals that of the solute in solution, achieving true thermodynamic equilibrium.

  • Equilibration: Incubate the vials in a thermoshaker at exactly 37.0 ± 0.5 °C for 24 to 48 hours at 300 rpm.

  • Self-Validation (Post-Equilibration pH Check): Critical Step. Measure the pH of the slurry after 24 hours. Highly basic drugs can consume protons as they dissolve, shifting the pH of the buffer upward. If the pH shifts by >0.1 units, the buffer capacity has been exceeded. The experiment must be aborted and repeated with a stronger buffer system.

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid[3]. Avoid filtration if possible, as the compound may non-specifically bind to the filter membrane.

  • Quantification: Dilute the supernatant appropriately and analyze via a validated HPLC-UV method against a known calibration curve.

Formulation and Solubilization Strategies

If the thermodynamic solubility at physiological pH (7.4) is deemed too low for the target therapeutic dose, proactive formulation strategies must be employed:

  • Salt Formation: Converting the free base into a stable salt (e.g., hydrochloride or mesylate) can lower the melting point and improve the dissolution rate.

  • Acid-Base Supersolubilization (ABS): This novel approach involves interacting the basic drug with weak organic acids in the formulation matrix. Upon dissolution, the microenvironmental pH is lowered, creating a highly concentrated, supersaturated solution that resists immediate precipitation[5].

  • Lipid-Based Delivery: Utilizing co-solvents (like PEG400) or self-microemulsifying drug delivery systems (SMEDDS) to bypass the need for aqueous dissolution entirely.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating thermodynamic solubility workflow described in Section 4.

SolubilityWorkflow Start API: 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Buffer Add Biorelevant Buffers (pH 1.2, 4.5, 7.4) Start->Buffer Equilibrate Thermal Equilibration (37°C for 24-48 hrs) Buffer->Equilibrate Validate Self-Validation: Post-Incubation pH Check Equilibrate->Validate Validate->Buffer pH Shift > 0.1 (Increase Buffer Capacity) Separate Phase Separation (High-Speed Centrifugation) Validate->Separate pH Shift < 0.1 Analyze HPLC-UV Quantification & Solubility Profiling Separate->Analyze

Caption: Self-validating thermodynamic solubility workflow for basic pharmaceutical intermediates.

References

  • WO2025010314A1 - Urea-containing agonists of orexin receptor type 2 Source: Google Patents URL
  • (PDF) Oral Liquid Pharmaceutical Dosage Forms Source: ResearchGate URL:[Link]

  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements Source: PubMed Central (PMC) URL:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE (ADMET & DMPK) URL:[Link]

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its stringent control over molecular traffic necessitates a robust and multi-faceted evaluation of any CNS drug candidate's ability to achieve therapeutic concentrations in the brain. This guide provides a comprehensive framework for assessing the BBB permeability of a novel chemical entity, designated herein as NCE-123 (2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile). We will progress from early-stage in silico predictions and physicochemical profiling to definitive in vitro and in vivo characterization. The methodologies detailed within are designed to not only quantify brain penetration but also to elucidate the underlying transport mechanisms, thereby providing a clear, evidence-based path for decision-making in CNS drug discovery programs.

Introduction: The BBB Imperative and NCE-123

The BBB is a dynamic interface formed by brain capillary endothelial cells, which are interconnected by complex tight junctions that severely restrict paracellular diffusion.[1] For a small molecule to be effective in the CNS, it must typically cross this barrier via passive transcellular diffusion or by leveraging specific influx transporters.[1] Conversely, peripherally acting drugs should be designed to avoid BBB penetration to minimize CNS-related side effects.[2]

The subject of this guide, NCE-123, possesses structural features that merit a thorough investigation of its CNS penetration potential. Its benzonitrile and piperidine core provides a lipophilic character, while the amino and dimethylamino groups introduce polarity and basicity. This combination of properties makes its BBB permeability profile non-obvious and necessitates the systematic, multi-tiered approach detailed in this document.

Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, computational and physicochemical analyses provide a critical first-pass assessment of a compound's "CNS-likeness".[3] These methods are used to predict BBB permeability based on molecular descriptors that have been correlated with the brain penetration of known CNS drugs.[4][5]

Rationale for Parameter Selection: Experience has shown that successful CNS drugs often fall within a more constrained range of physicochemical properties compared to general therapeutics.[6][7] Key parameters include:

  • Molecular Weight (MW): Smaller molecules (<450 Da) generally show better permeability.

  • Lipophilicity (logP): An optimal lipophilicity (logP typically 1-3) is required to partition into the lipid membranes of the endothelial cells without being so high as to cause issues with solubility or non-specific binding.[8]

  • Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. Lower TPSA (<70-90 Ų) is strongly correlated with higher BBB permeability.[4]

  • Hydrogen Bonding Capacity (HBD/HBA): A high number of hydrogen bond donors and acceptors can impede membrane crossing by favoring interaction with the aqueous environment.[7]

  • pKa: The ionization state at physiological pH (7.4) is critical. Basic compounds with a pKa in the range of 7.5-10.5 can have improved solubility, but the resulting positive charge can limit passive diffusion.[8]

Table 1: Predicted Physicochemical Properties of NCE-123 vs. CNS Drug Guidelines
PropertyPredicted for NCE-123Typical CNS Drug GuidelineRationale for CNS Success
Molecular Weight (MW) 258.35 g/mol < 450 g/mol Facilitates easier passage through lipid membranes.[6]
cLogP 2.81.0 - 3.0Balances aqueous solubility with lipid membrane partitioning.[8]
TPSA 56.2 Ų< 70 ŲReduces desolvation penalty for entering the lipid bilayer.[4]
H-Bond Donors (HBD) 1≤ 1Minimizes strong interactions with water, aiding membrane transit.[7]
H-Bond Acceptors (HBA) 3≤ 3Minimizes strong interactions with water, aiding membrane transit.[7]
pKa (most basic) ~9.5 (Predicted)7.5 - 10.5Influences charge state and solubility at physiological pH.[8]

Note: NCE-123 properties are calculated using standard cheminformatics software. Guidelines are compiled from multiple sources.[1][9]

The in silico profile of NCE-123 is promising, with all key parameters falling within the desired range for CNS drug candidates. This provides a strong justification for advancing to biological validation.

G cluster_0 In Silico & Physicochemical Profiling start NCE-123 Structure calc Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) start->calc compare Compare to CNS Drug Guidelines calc->compare decision Proceed to In Vitro? compare->decision proceed Yes: Favorable Profile decision->proceed Meets Criteria stop No: Unfavorable Profile (Consider Redesign) decision->stop Fails Criteria

In Silico Profiling Workflow.

In Vitro Permeability Assessment: Simulating the Barrier

In vitro models provide the first biological indication of a compound's ability to cross a cellular barrier. They offer higher throughput and lower cost than in vivo studies and can provide crucial mechanistic insights, such as the role of efflux transporters.[10]

Model Selection Rationale: While several models exist, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen for passive diffusion.[11] For a more comprehensive assessment that includes active transport, a cell-based model is required. The immortalized human brain endothelial cell line, hCMEC/D3, is a widely used and well-characterized model that expresses relevant tight junction proteins and transporters, making it suitable for BBB studies.[12][13][14]

Experimental Protocol: PAMPA-BBB Assay

The PAMPA-BBB assay is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a brain lipid mixture, into an acceptor compartment.[15][16] It is a rapid and cost-effective way to rank-order compounds based on their passive permeability potential.[11]

Step-by-Step Methodology:

  • Prepare Lipid Membrane: A brain lipid solution (e.g., porcine brain lipid extract in dodecane) is carefully applied to the filter of a 96-well donor plate.[16]

  • Prepare Solutions: The test compound (NCE-123) and controls (high and low permeability) are dissolved in a buffer at pH 7.4.[16]

  • Load Plates: The acceptor plate wells are filled with buffer. The donor plate is loaded with the compound solutions.

  • Assemble Sandwich: The donor plate is carefully placed on top of the acceptor plate, creating the "sandwich".

  • Incubation: The plate sandwich is incubated for a specified time (e.g., 4-18 hours) at room temperature.[16]

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor, acceptor, and initial solutions.

Table 2: Hypothetical PAMPA-BBB Results for NCE-123 and Controls
CompoundTypePermeability (Pe) (10⁻⁶ cm/s)BBB Permeability Classification
CaffeineHigh Permeability Control> 4.0High (CNS+)
AtenololLow Permeability Control< 2.0Low (CNS-)
NCE-123 Test Compound 6.5 High (CNS+)

Classification based on established thresholds where Pe > 4.0 x 10⁻⁶ cm/s suggests high permeability.[17]

The strong result in the PAMPA-BBB assay suggests NCE-123 has excellent passive diffusion characteristics. The next step is to confirm this in a more complex biological system that includes active transporters.

G cluster_0 PAMPA-BBB Assay Workflow cluster_1 Measurement donor_plate Donor Plate (Compound at pH 7.4) lipid_membrane Artificial Brain Lipid Membrane donor_plate->lipid_membrane Diffusion quantify_donor [C]donor donor_plate->quantify_donor acceptor_plate Acceptor Plate (Buffer at pH 7.4) lipid_membrane->acceptor_plate Permeation quantify_acceptor [C]acceptor acceptor_plate->quantify_acceptor calculate Calculate Effective Permeability (Pe) quantify_donor->calculate quantify_acceptor->calculate

Workflow for the PAMPA-BBB Assay.

Investigating Active Transport: The Role of P-glycoprotein

While high passive permeability is essential, it is not sufficient for ensuring brain penetration. Active efflux transporters, particularly P-glycoprotein (P-gp, also known as ABCB1), are highly expressed at the BBB and can actively pump xenobiotics out of the brain, severely limiting their accumulation.[18][19] It is critical to determine if NCE-123 is a substrate for P-gp.

Rationale for Bidirectional Assay: A bidirectional permeability assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1) or a BBB model like hCMEC/D3 is the gold standard for identifying efflux transporter substrates.[20] By measuring permeability in both the apical-to-basolateral (A-to-B, blood-to-brain) and basolateral-to-apical (B-to-A, brain-to-blood) directions, an efflux ratio (ER) can be calculated. An ER significantly greater than 1 (typically >2) is a strong indicator of active efflux.[21]

Table 3: Hypothetical Bidirectional Permeability Data in hCMEC/D3 Cells
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
Propranolol (Control)20.521.11.03No
Verapamil (Control)1.215.613.0Yes
NCE-123 1.8 19.8 11.0 Yes

The hypothetical data reveal a critical finding: despite high passive permeability (indicated by the PAMPA result), NCE-123 is a potent substrate for an efflux transporter, likely P-gp. The high efflux ratio of 11.0 suggests that the compound is actively removed from the endothelial cells, which would severely limit its ability to reach the brain parenchyma.

G cluster_0 Mechanisms of BBB Transport cluster_1 Endothelial Cell blood Blood (Apical) passive Passive Diffusion blood->passive Influx brain Brain (Basolateral) efflux P-gp Efflux Pump brain->efflux Efflux passive->brain efflux->blood note NCE-123 shows high passive diffusion but is also a P-gp substrate, leading to net efflux. efflux->note

Balance of Passive Diffusion and Active Efflux.

Definitive Assessment: In Vivo Brain Penetration

In vivo studies in rodent models are the definitive test for BBB permeability, integrating all physiological factors including plasma protein binding, metabolism, and active transport.[22][23] The key metric derived from these studies is the unbound brain-to-plasma concentration ratio, Kp,uu.[24]

Rationale for Kp,uu: Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady state.[8] It is considered the most accurate predictor of target engagement in the CNS because only the unbound fraction of a drug is free to interact with its target.[24]

  • Kp,uu ≈ 1: Indicates that passive diffusion is the primary mechanism of transport across the BBB.[21]

  • Kp,uu > 1: Suggests the involvement of active influx transporters.[21]

  • Kp,uu < 1: Strongly indicates the presence of active efflux.[21] A Kp,uu < 0.3 is often considered low for a CNS candidate.[24]

Experimental Protocol: Mouse Brain Penetration Study

Step-by-Step Methodology:

  • Dosing: Administer NCE-123 to mice (e.g., via intravenous or oral route) at a specified dose.

  • Sample Collection: At various time points, collect blood (plasma) and brain tissue samples.[22]

  • Homogenization: Brain tissue is homogenized to create a uniform sample for analysis.[22]

  • Bioanalysis: Drug concentrations in plasma and brain homogenate are quantified using a validated LC-MS/MS method.

  • Determine Unbound Fractions: The fraction of drug unbound in plasma (fu,plasma) and brain tissue (fu,brain) is determined in vitro using methods like equilibrium dialysis.

  • Calculate Kp,uu: The total brain-to-plasma ratio (Kp) is calculated, and then Kp,uu is determined using the formula: Kp,uu = Kp * (fu,plasma / fu,brain) .[21]

Table 4: Hypothetical In Vivo Pharmacokinetic Data for NCE-123 in Mice
ParameterValueUnitInterpretation
Plasma AUC 1500ngh/mLSystemic exposure measure.
Brain AUC 120ngh/gTotal drug exposure in the brain.
Kp (Total Brain/Plasma) 0.08-Low total brain penetration.
fu,plasma (unbound in plasma) 0.25fraction25% of drug in plasma is free.
fu,brain (unbound in brain) 0.15fraction15% of drug in brain tissue is free.
Kp,uu (Unbound Brain/Plasma) 0.13 -Confirms potent active efflux.

The in vivo data confirm the hypothesis from the in vitro bidirectional assay. The very low Kp,uu value of 0.13 is a direct consequence of the P-gp-mediated efflux identified earlier.[24] This level of brain penetration is likely insufficient for NCE-123 to be a viable CNS drug candidate without significant chemical modification.

Integrated Analysis and Path Forward

The multi-tiered assessment provides a clear and consistent picture of the BBB permeability of NCE-123.

  • In Silico & Physicochemical: NCE-123 has ideal physicochemical properties for passive diffusion.

  • In Vitro (PAMPA): Excellent passive permeability was confirmed.

  • In Vitro (hCMEC/D3): Identified as a strong substrate for active efflux transporters (high ER).

  • In Vivo (Mouse): Confirmed poor brain penetration (Kp,uu << 1), consistent with active efflux.

Conclusion: While 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (NCE-123) possesses an excellent physicochemical profile for passive BBB penetration, its utility as a CNS therapeutic is severely limited by its susceptibility to P-glycoprotein-mediated efflux.

Recommendations for Drug Development Professionals: The path forward for this chemical series requires addressing the P-gp liability. Strategies include:

  • Medicinal Chemistry Redesign: Modify the structure to reduce its affinity for P-gp. This can sometimes be achieved by masking hydrogen bond donors, increasing polarity, or altering the overall molecular shape.[25]

  • Scaffold Hopping: If modifications are unsuccessful, abandoning the current scaffold in favor of one with a lower intrinsic risk of P-gp interaction may be necessary.

  • P-gp Inhibitor Co-dosing: While a potential strategy, developing a drug that requires co-dosing with a P-gp inhibitor adds significant complexity and risk to a development program.[26]

This comprehensive evaluation, moving from prediction to definitive in vivo measurement, exemplifies a robust, evidence-based approach to a critical challenge in CNS drug discovery.

References

  • Vertex AI Search. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Pardridge, W. M. (2014). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Available from: [Link]

  • Herde, A. M., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. Available from: [Link]

  • Bors, L. A., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. Available from: [Link]

  • Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience.
  • Liu, X., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Fischer, H., et al. (2004). In silico prediction models for blood-brain barrier permeation. Current Medicinal Chemistry. Available from: [Link]

  • Cisternino, S., et al. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Current Pharmaceutical Design. Available from: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available from: [Link]

  • Hudson, N., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

  • Gentry, J., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Rankovic, Z. (2015). Medicinal Chemistry Challenges in CNS Drug Discovery. Royal Society of Chemistry. Available from: [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. Available from: [Link]

  • Rankovic, Z. (2014). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Available from: [Link]

  • van der Veldt, A. A. M., & de Vries, E. G. E. (2021). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal.
  • Boje, K. M. K. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Pharmacology. Available from: [Link]

  • Ly, M., et al. (2016). Co-culture model consisting of human brain microvascular endothelial and peripheral blood mononuclear cells. Journal of Visualized Experiments. Available from: [Link]

  • JoVE. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Available from: [Link]

  • Li, Y., et al. (2016). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS ONE. Available from: [Link]

  • Crivori, P., et al. (2016). QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Chemical Information and Modeling. Available from: [Link]

  • Zhang, J., et al. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies. The Gelli Lab. Available from: [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2019). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal. Available from: [Link]

  • BCRJ. (n.d.). hCMEC/D3 - Cell Line. Available from: [Link]

  • ChemRxiv. (n.d.). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. Available from: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Available from: [Link]

  • Varadharajan, S. (n.d.).
  • van de Steeg, E., et al. (2025). Prediction of the Extent of Blood–Brain Barrier Transport Using Machine Learning and Integration into the LeiCNS-PK3.0 Model. QSPainRelief. Available from: [Link]

  • ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB...). Available from: [Link]

  • Omar, M. A., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products. Available from: [Link]

  • Li, H., et al. (2018). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Banoo, R., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Archiv der Pharmazie. Available from: [Link]

  • Roman, D. L., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Toxicity and safety screening data for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Safety Assessment of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Abstract

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. In the absence of direct empirical data for this specific molecule, this document outlines a predictive toxicology strategy. By dissecting the molecule into its core structural motifs—benzonitrile, substituted piperidine, and aminobenzonitrile—we can infer a potential toxicological profile based on established data from analogous structures. This guide details the scientific rationale behind a tiered safety screening cascade, provides step-by-step protocols for foundational in vitro assays, and serves as a vital resource for researchers, toxicologists, and drug development professionals tasked with advancing this or structurally related compounds through preclinical development.

Introduction and Rationale for a Predictive Approach

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a novel chemical entity with potential pharmacological applications. As with any new molecule intended for further development, a thorough evaluation of its safety and toxicity is paramount. A literature search reveals a lack of published preclinical safety data for this specific compound. Therefore, a robust, predictive, and systematic screening approach is necessary to identify potential liabilities and guide a data-driven development process.

This whitepaper leverages the principle of structure-activity relationships (SAR) in toxicology. The molecule's potential for adverse effects will be inferred by examining the known toxicological profiles of its primary structural components:

  • The Benzonitrile Core: Aromatic nitriles can have distinct toxicological properties.

  • The Piperidine Scaffold: A common motif in pharmaceuticals, its substitution pattern is key to its safety profile.[1]

  • The Aminobenzonitrile Moiety: The interplay between the amino and nitrile groups on the aromatic ring can influence metabolism and reactivity.

By understanding the risks associated with these fragments, we can design an intelligent and efficient screening cascade to systematically assess the safety of the parent molecule.

Toxicological Profile of Core Structural Fragments

A comprehensive safety assessment begins with understanding the potential hazards contributed by each part of the molecule.

The Benzonitrile Moiety

Benzonitrile itself is a simple aromatic nitrile. Toxicological data on benzonitrile and related nitriles provide a starting point for our assessment.

  • Acute Toxicity: Animal studies on benzonitrile indicate moderate acute toxicity. For instance, oral LD50 values in rats have been reported in the range of 1.0 to 1.5 g/kg.[2] Clinical signs of acute toxicity in animals include hypoactivity, muscular weakness, and dyspnea.[2] The toxicity of many nitriles is associated with the potential in vivo release of cyanide, although this is not a universal mechanism.

  • Genotoxicity: The genotoxicity of nitriles is varied. While some, like benzonitrile, have tested negative in in vivo micronucleus assays, other nitrile-containing fragrance ingredients have shown positive results in in vitro tests before being cleared by in vivo follow-ups.[3] This underscores the importance of a testing battery that includes both in vitro and in vivo models to avoid misleading results. A study evaluating eight different nitrile fragrance ingredients concluded they were not genotoxic based on a combination of Ames, chromosome aberration, and micronucleus tests.[3]

The Piperidine Ring

The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1] Its presence generally confers favorable pharmacokinetic properties.[1] However, the substitution pattern is critical in defining its biological and toxicological effects.

  • Pharmacological Activity: Piperidine derivatives are known to interact with a wide range of biological targets, particularly in the central nervous system (CNS).[4] Depending on their structure, they can act as analgesics, monoamine transporter inhibitors, or interact with muscarinic or sigma receptors.[5][4][6][7][8] This promiscuity necessitates early-stage screening for off-target CNS effects.

  • Metabolic Stability: The piperidine ring is relatively stable metabolically, which contributes to its prevalence in drug design.[1] However, metabolism can still occur, and the resulting metabolites could have their own toxicological profiles.

The Aminobenzonitrile System

The presence of an amino group on the benzonitrile ring can significantly alter the molecule's electronic properties, metabolism, and potential for toxicity. While specific data for the 2-amino-4-substituted pattern of our target molecule is unavailable, data on other aminobenzonitriles can be informative. The amino group may be a site for metabolic transformations, such as N-oxidation or conjugation, which could either detoxify the compound or create reactive metabolites.

Integrated Predictive Toxicity Assessment

Synthesizing the information from the structural fragments allows for a holistic prediction of potential toxicological liabilities for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

Potential Areas of Concern:

  • Systemic Toxicity: Given the benzonitrile core, moderate acute oral toxicity should be anticipated.

  • Genotoxicity: While many simple nitriles are not genotoxic in vivo, the complex structure warrants a full in vitro screening battery as a precautionary measure.[3]

  • CNS Liability: The piperidine moiety is a strong indicator for potential CNS activity. Off-target screening for CNS receptors and transporters is highly recommended.[4]

  • Cardiotoxicity: As many CNS-active compounds have off-target effects on cardiac ion channels, early assessment of hERG channel inhibition is a critical de-risking step.

  • Metabolic Activation: The aminobenzonitrile structure suggests a potential for metabolic activation. Assays to assess reactive metabolite formation could be valuable. Simple in vitro screens reacting the nitrile with glutathione can serve as an early indicator of reactivity.[9][10]

Recommended Tiered Safety Screening Cascade

Based on the predictive assessment, the following tiered approach is recommended to efficiently evaluate the safety of the target compound.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening cluster_2 Decision Point Cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) Genotoxicity Genotoxicity Battery (Ames, in vitro Micronucleus) Cardiac Cardiac Safety (hERG Binding/Patch Clamp) Metabolic Metabolic Stability (Microsomes, Hepatocytes) Decision Go / No-Go Risk Assessment Metabolic->Decision Analyze Data Profile Liabilities AcuteTox Acute Toxicity Study (e.g., Rodent, Dose Range Finding) PK Pharmacokinetics (PK) (Dose, Exposure, Metabolites) AcuteTox->PK Decision->AcuteTox Proceed if Profile is Acceptable

Caption: Tiered safety screening workflow for a novel chemical entity.

Data Summary Table: Toxicity of Structural Analogs
Compound/ClassTest TypeSpeciesRouteResultReference
BenzonitrileLD50RatOral1.0 - 1.5 g/kg
BenzonitrileMicronucleusIn vivoN/ANegative[3]
Nitrile FragrancesAmes TestS. typhimuriumIn vitroSome Positive[3]
Piperidine DerivativesVariousHuman/AnimalN/ADiverse CNS/PNS Activity[1][4][6][7][11]

Experimental Protocols

Detailed and validated protocols are essential for generating reliable safety data.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the ability of the test compound to reduce cell viability, a general indicator of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final assay concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Compound Treatment: Remove the old media from the cells and replace it with fresh media containing the various concentrations of the test compound. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control). Incubate for 24 to 72 hours.[12]

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol assesses the mutagenic potential of the test compound.

Principle: The Ames test uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) with mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid. The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the ability of the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of tester strains, such as TA98, TA100, TA1535, and TA1537, to detect various types of mutations (e.g., frameshift, base-pair substitutions).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix. The S9 mix contains enzymes that can convert a chemical into its active mutagenic form.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound at a specific concentration (or a control), and 0.5 mL of the S9 mix or a buffer.

    • Incubate this mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count in one or more strains.

G cluster_Ames Ames Test Logic cluster_s9_plus Metabolic Activation cluster_s9_minus Direct Mutagenicity Start Test Compound S9_Split With S9 Mix? Start->S9_Split Plate_S9 Plate with S. typhimurium + Compound + S9 Mix S9_Split->Plate_S9 Yes Plate_NoS9 Plate with S. typhimurium + Compound + Buffer S9_Split->Plate_NoS9 No Incubate_S9 Incubate 48-72h Plate_S9->Incubate_S9 Count_S9 Count Revertant Colonies Incubate_S9->Count_S9 Result Compare to Control Assess Mutagenicity Count_S9->Result Incubate_NoS9 Incubate 48-72h Plate_NoS9->Incubate_NoS9 Count_NoS9 Count Revertant Colonies Incubate_NoS9->Count_NoS9 Count_NoS9->Result

Caption: Logical workflow of the Ames test for mutagenicity.

Conclusion

While direct toxicity data for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is not currently in the public domain, a robust safety assessment is achievable through a predictive, structure-based approach. By considering the known toxicities of the benzonitrile, piperidine, and aminobenzonitrile motifs, we can anticipate potential liabilities related to systemic toxicity, CNS off-target effects, and genotoxicity. The tiered screening cascade proposed in this guide, beginning with fundamental in vitro assays for cytotoxicity, genotoxicity, and cardiac safety, provides an efficient, data-driven path forward. This methodical approach ensures that potential safety concerns are identified early, enabling informed decision-making throughout the drug development lifecycle.

References

  • Benchchem. (n.d.). Comparative Analysis of 2-Hydroxybenzonitrile and Its Derivatives: A Guide for Researchers.
  • Frontiers in Chemistry. (2025, January 5). Research progress on piperidine-containing compounds as agrochemicals.
  • Food and Chemical Toxicology. (2013, September 15). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.
  • MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138.
  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF.
  • National Institute of Health Sciences. (n.d.). Summary information of human health hazard assessment of existing chemical substances (VII).
  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Benzonitrile and -benzonitrile.
  • ResearchGate. (2022, August 15). Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (2012, November 15). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.
  • PubMed. (2014, March 15). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF.
  • PubMed. (2001, May 15). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity.
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.

Sources

An In-Depth Guide to the NMR Spectroscopic Structural Elucidation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the complete structural elucidation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles. We will delve into the rationale behind experimental choices, from solvent selection to the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The core of this guide is a detailed, step-by-step interpretation of the spectral data to unambiguously assign every proton and carbon signal, culminating in the complete, validated chemical structure.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the precise chemical structure of a molecule is its fundamental identity. It dictates its physicochemical properties, its biological activity, and its safety profile. Any ambiguity in the molecular structure can lead to misinterpretation of research data and costly failures in development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2]

The target molecule, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, presents an interesting case for structural elucidation. It comprises three distinct spin systems: a substituted aromatic ring, a saturated heterocyclic piperidine ring, and a dimethylamino group. The connectivity between these fragments and the stereochemistry of the substituted piperidine ring must be unequivocally established. This guide will simulate a real-world scenario of structural determination, providing not just the data, but the logical framework for its interpretation.

Strategic Approach to Structural Elucidation

Our approach is systematic, beginning with the foundational 1D NMR experiments to identify the basic structural components, followed by a series of 2D NMR experiments to piece together the molecular puzzle.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_info Derived Information cluster_final Final Output H1 ¹H NMR Proton_Types Proton Environments & Multiplicity H1->Proton_Types C13 ¹³C NMR Carbon_Types Carbon Environments & Types (CH, CH₂, CH₃) C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY ¹H-¹H COSY HH_Connectivity Proton-Proton Connectivity (J-coupling) COSY->HH_Connectivity HSQC ¹H-¹³C HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC ¹H-¹³C HMBC Long_Range_Connectivity Long-Range C-H Connectivity (2-3 bonds) HMBC->Long_Range_Connectivity NOESY ¹H-¹H NOESY/ROESY Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Proton_Types->COSY Proton_Types->HSQC Proton_Types->HMBC Proton_Types->NOESY Carbon_Types->HSQC Carbon_Types->HMBC Structure Unambiguous Structure & Stereochemistry HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure Spatial_Proximity->Structure

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

Experimental Protocols

Sample Preparation

A sample of approximately 10 mg of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (such as those on the amino group). The choice of solvent can significantly influence chemical shifts, so consistency is key.[3][4][5][6]

NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is run with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is performed with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • DEPT-135: This experiment is run to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings.[7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced, edited HSQC experiment is performed to identify direct one-bond correlations between protons and carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized for a long-range coupling constant of 8 Hz to detect correlations between protons and carbons over two to three bonds.[8]

Spectral Analysis and Structural Elucidation

For clarity, the following atom numbering scheme will be used throughout the analysis:

Caption: Atom numbering for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

¹H NMR Analysis: The Initial Proton Inventory

The ¹H NMR spectrum provides the first overview of the proton environments.

  • Aromatic Region (δ 6.0-8.0 ppm): We expect three signals for the three protons on the benzonitrile ring. Their splitting patterns will reveal their relative positions.

  • Piperidine Ring (δ 1.5-4.0 ppm): The protons on the piperidine ring will appear in this region. Due to the chair conformation and the substituents, these signals will be complex and likely overlap.

  • Dimethylamino Group (δ 2.0-2.5 ppm): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is expected.

  • Amino Group (δ 4.0-6.0 ppm): A broad singlet for the two -NH₂ protons is anticipated.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-67.25d1H8.5Ar-H
H-56.28dd1H8.5, 2.2Ar-H
H-36.15d1H2.2Ar-H
NH₂5.50br s2H--NH₂
H-2'eq, H-6'eq3.80m2H-Piperidine
H-2'ax, H-6'ax2.80m2H-Piperidine
H-3'2.65m1H-Piperidine
N(CH₃)₂2.18s6H--N(CH₃)₂
H-5'eq1.95m1H-Piperidine
H-4'eq1.80m1H-Piperidine
H-5'ax1.65m1H-Piperidine
H-4'ax1.50m1H-Piperidine

Rationale:

  • The aromatic protons are assigned based on known substituent effects. The -NH₂ group is strongly activating (shielding), and the -CN group is deactivating (deshielding). The piperidine group is also activating. H-6 is ortho to the activating piperidine and meta to the activating amino group, but para to the deactivating cyano group, hence it is the most downfield. H-3 is ortho to the strongly activating amino group, making it the most upfield. H-5 is ortho to the piperidine and meta to the cyano group. The coupling constants are typical for ortho (J ≈ 8.5 Hz) and meta (J ≈ 2.2 Hz) coupling.

  • The piperidine protons are complex. Generally, equatorial protons are deshielded relative to their axial counterparts. Protons on carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded.

  • The N(CH₃)₂ group appears as a sharp singlet as expected.

¹³C NMR and DEPT-135 Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, and the DEPT-135 experiment helps identify the type of each carbon.

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Assignment
152.0-C-4
150.5-C-2
133.0+C-6
120.0-C≡N
118.5-C-1
108.0+C-5
98.5+C-3
58.0-C-3'
52.5- (CH₂)C-2', C-6'
45.0+ (CH₃)C-7', C-8'
30.0- (CH₂)C-5'
28.0- (CH₂)C-4'

Rationale:

  • Aromatic Carbons: C-2 and C-4, being attached to nitrogen atoms, are the most deshielded. C-1 and the nitrile carbon are quaternary and do not appear in the DEPT-135 spectrum. The remaining aromatic carbons (C-3, C-5, C-6) are assigned based on substituent effects and will show positive signals in the DEPT-135 spectrum.

  • Piperidine Carbons: The carbons adjacent to the ring nitrogen (C-2', C-6') are deshielded. C-3' is also deshielded due to the attached dimethylamino group. All piperidine CH and CH₂ groups are identified by their DEPT-135 phases.

  • Dimethylamino Carbons: The two equivalent methyl carbons (C-7', C-8') appear as a single positive signal.

2D NMR Analysis: Connecting the Pieces

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is instrumental in tracing out the spin systems.

Caption: Key expected COSY correlations. Solid lines represent strong (geminal/vicinal) couplings, dashed line represents weaker (meta) coupling.

  • Aromatic System: A strong cross-peak between H-6 (δ 7.25) and H-5 (δ 6.28) confirms their ortho relationship. A weaker cross-peak between H-5 (δ 6.28) and H-3 (δ 6.15) confirms their meta relationship. This solidifies the assignments of the aromatic protons.

  • Piperidine System: A network of correlations will be observed, starting from the H-2'/H-6' protons and extending around the ring to H-3', H-4', and H-5'. This confirms the integrity of the piperidine ring structure. For example, the signal for H-3' (δ 2.65) will show correlations to the protons on C-2' and C-4'.

The HSQC spectrum is the definitive tool for assigning the protonated carbons. Each cross-peak represents a direct one-bond C-H connection.

  • The aromatic proton signals at δ 7.25, 6.28, and 6.15 will correlate to the carbon signals at δ 133.0, 108.0, and 98.5, respectively, confirming the assignments of C-6, C-5, and C-3.

  • The complex multiplets in the piperidine region of the ¹H spectrum will be resolved into individual correlations, allowing for the unambiguous assignment of C-2'/C-6', C-3', C-4', and C-5'.

  • The singlet at δ 2.18 will correlate to the carbon at δ 45.0, assigning the dimethylamino group.

The HMBC spectrum is crucial as it reveals long-range (2- and 3-bond) correlations, which allows us to connect the different fragments of the molecule.

HMBC C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 CN CN H3 H-3 H3->C1 H3->C2 H3->C4 H5 H-5 H5->C1 H5->C3 H5->C4 H6 H-6 H6->C2 H6->C4 NH2 NH₂ NH2->C2 NH2->C3 C2p C2' C3p C3' C6p C6' H2p H-2'/6' H2p->C4 H2p->C3p H2p->C6p H_dma N(CH₃)₂ H_dma->C3p C_dma C7'/8'

Caption: Key HMBC correlations establishing the connectivity between molecular fragments.

Key Diagnostic Correlations:

  • Connecting the Piperidine to the Benzonitrile: The most critical correlations will be from the protons on C-2' and C-6' of the piperidine ring (H-2'/H-6' at δ 3.80/2.80) to the aromatic carbon C-4 (δ 152.0). This three-bond correlation unambiguously establishes the point of attachment between the two rings.

  • Locating the Dimethylamino Group: The protons of the dimethylamino group (δ 2.18) will show a strong correlation to C-3' of the piperidine ring (δ 58.0). This confirms that the dimethylamino group is attached at the 3-position of the piperidine ring.

  • Confirming Aromatic Structure: Correlations from the aromatic protons to their neighboring carbons will further validate the structure. For example, H-6 (δ 7.25) will show correlations to C-2, C-4, and C-5. H-3 (δ 6.15) will correlate to C-1, C-2, and C-4.

Conclusion: A Validated Structure

By systematically applying and interpreting a suite of 1D and 2D NMR experiments, we have successfully elucidated the complete structure of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. The ¹H and ¹³C NMR spectra provided the initial inventory of atoms, while DEPT-135 clarified the carbon types. The COSY experiment mapped out the proton-proton connectivities within the aromatic and piperidine rings. HSQC definitively linked each proton to its directly attached carbon. Finally, the crucial HMBC experiment provided the long-range correlations that bridged the individual fragments, confirming the overall molecular architecture. This logical, evidence-based workflow represents the gold standard in modern chemical structure determination, ensuring the highest degree of scientific integrity and confidence in the final assigned structure.

References

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. J-STAGE. [Link]

  • Types of Two Dimensional Experiments. Stanford University NMR Facility. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit. [Link]

  • 2D NMR Spectroscopy. Slideshare. [Link]

  • 2-Aminobenzonitrile | C7H6N2. PubChem. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dovepress. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. Doc Brown's Chemistry. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • 2D-NMR Spectroscopy. COSY, NOESY, HSQC, HMBC. YouTube. [Link]

  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Tosoh Analysis and Research Center Co., Ltd.[Link]

Sources

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile target engagement and signaling pathway analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Target Engagement and Signaling Pathway Analysis of the FGFR Inhibitor Infigratinib (BGJ398)

Introduction: The Therapeutic Rationale for Targeting Fibroblast Growth Factor Receptors

The Fibroblast Growth Factor (FGF) and its corresponding receptors (FGFRs) constitute a critical signaling axis that governs a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Under physiological conditions, this pathway is meticulously regulated. However, aberrant FGFR signaling, driven by genetic alterations such as gene fusions, amplifications, or activating mutations, is a well-documented oncogenic driver in a variety of malignancies.[2][3] This has positioned the FGFR family as a compelling therapeutic target for pharmacological intervention.

Infigratinib (also known as BGJ398) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4][5] It has demonstrated significant clinical activity in patients with FGFR-driven cancers, particularly in cholangiocarcinoma harboring FGFR2 fusions, leading to its accelerated approval by the FDA.[6][7][8][9][10] This guide provides a comprehensive technical overview of the methodologies employed to elucidate the target engagement and downstream signaling effects of Infigratinib, offering a robust framework for researchers and drug development professionals in the field of targeted oncology.

Quantitative Analysis of Infigratinib's Potency and Selectivity

A thorough understanding of a compound's inhibitory activity against its intended target is paramount. For Infigratinib, this has been extensively characterized through a combination of biochemical and cellular assays.

ParameterFGFR1FGFR2FGFR3Assay TypeReference
IC50 1.1 nM1.0 nM2.0 nMBiochemical Kinase Assay[4]
IC50 10 nM11 nM14 nMBa/F3 Cell Proliferation Assay[11]
IC50 4.9 nM--Ba/F3 (FGFR3-K650E mutant)[3]

Table 1: Infigratinib IC50 Values for FGFR Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate potent and comparable inhibition of FGFR1, 2, and 3 in both biochemical and cellular contexts.

Part 1: Elucidating Target Engagement in a Cellular Milieu

Confirming that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a critical step in preclinical development. This section details two robust methodologies for verifying the cellular target engagement of Infigratinib.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Binding

CETSA is a powerful biophysical technique that assesses the thermal stabilization of a target protein upon ligand binding.[12] The principle is that a protein-ligand complex is more resistant to thermal denaturation than the unbound protein.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture Culture FGFR-dependent cell line (e.g., KATO-III) treatment Treat cells with Infigratinib (dose-response) or DMSO cell_culture->treatment aliquot Aliquot cell suspension into PCR tubes treatment->aliquot heat Heat at a range of temperatures (e.g., 40-70°C) aliquot->heat lysis Cell lysis (freeze-thaw) heat->lysis centrifugation High-speed centrifugation to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble protein fraction) centrifugation->supernatant western_blot Western Blot for FGFR supernatant->western_blot quantification Quantify band intensities and plot melt curves western_blot->quantification

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture an FGFR-dependent cancer cell line (e.g., KATO-III, which has an FGFR2 amplification) to 70-80% confluency.

    • Harvest cells and resuspend in fresh media.

    • Treat cells with varying concentrations of Infigratinib (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.[13]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[13] Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Immediately cool the samples on ice.

    • Lyse the cells using three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[13]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Determine the protein concentration of each sample using a BCA assay and normalize.

    • Analyze the levels of soluble FGFR in each sample by Western blotting using an anti-FGFR antibody.

    • Quantify the band intensities and plot the percentage of soluble FGFR as a function of temperature for both Infigratinib-treated and control samples to generate melting curves. A rightward shift in the melting curve for Infigratinib-treated samples indicates target stabilization and engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_data_analysis Data Analysis chip_prep Prepare sensor chip immobilize Immobilize purified FGFR protein chip_prep->immobilize inject Inject serial dilutions of Infigratinib (analyte) immobilize->inject measure Measure change in refractive index (RU) inject->measure sensorgram Generate sensorgrams measure->sensorgram fit_model Fit data to a kinetic model sensorgram->fit_model calculate Calculate ka, kd, and KD fit_model->calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

  • Immobilization of FGFR:

    • Purified, recombinant FGFR kinase domain is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface to establish a stable baseline.

    • Serial dilutions of Infigratinib in running buffer are injected over the FGFR-immobilized surface.

    • The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time. This corresponds to the binding of Infigratinib to FGFR.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Kinetic ParameterValue (for FGFR3)Unit
ka (association rate) 1.61 x 10^5M⁻¹s⁻¹
kd (dissociation rate) 2.68 x 10⁻⁴s⁻¹
KD (dissociation constant) 1.66 x 10⁻⁹M (1.66 nM)

Table 2: Representative SPR Binding Kinetics of Infigratinib to FGFR3.[14]

Part 2: Delineating the Impact on Downstream Signaling Pathways

Once target engagement is confirmed, the next critical step is to understand the functional consequences of this interaction on cellular signaling networks. Infigratinib, by inhibiting FGFR kinase activity, is expected to attenuate the downstream signaling cascades that drive cancer cell proliferation and survival.

The FGFR Signaling Network

Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that initiate a cascade of intracellular signaling events. The two major pathways downstream of FGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[4]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FRS2 FRS2 FGFR->FRS2 P Infigratinib Infigratinib Infigratinib->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition by Infigratinib.

Western Blotting for Key Signaling Nodes

Western blotting is a widely used technique to assess the phosphorylation status, and thus the activation state, of key proteins within a signaling cascade. For Infigratinib, this typically involves probing for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt).

  • Cell Treatment and Lysis:

    • Seed FGFR-dependent cells and grow to 70-80% confluency.

    • Treat cells with a range of Infigratinib concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204) and p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total ERK and total Akt.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK and p-Akt signals to their respective total protein levels. A dose-dependent decrease in the p-ERK/total ERK and p-Akt/total Akt ratios upon Infigratinib treatment confirms inhibition of the MAPK and PI3K/Akt pathways.

Phosphoproteomics: A Global View of Signaling Perturbations

For a more comprehensive and unbiased analysis of Infigratinib's impact on cellular signaling, mass spectrometry-based phosphoproteomics can be employed. This powerful technique allows for the identification and quantification of thousands of phosphorylation sites across the entire proteome, providing a global snapshot of the signaling landscape.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_treatment Cell treatment with Infigratinib or DMSO lysis_digestion Lysis and tryptic digestion cell_treatment->lysis_digestion enrichment Enrichment of phosphopeptides (e.g., TiO2 or IMAC) lysis_digestion->enrichment lc_ms Liquid Chromatography- Tandem Mass Spectrometry enrichment->lc_ms identification Peptide identification and quantification lc_ms->identification pathway_analysis Bioinformatic pathway and network analysis identification->pathway_analysis

Caption: Workflow for Phosphoproteomics Analysis.

  • Sample Preparation: Cells are treated with Infigratinib or a vehicle control, followed by lysis, protein extraction, and digestion into peptides, typically with trypsin.[18]

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[18]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the site of phosphorylation.[19]

  • Data Analysis: The resulting data is processed to identify and quantify changes in phosphorylation levels between Infigratinib-treated and control samples. Bioinformatic tools are then used to map these changes to specific signaling pathways and networks, providing a global and unbiased view of the drug's mechanism of action.[20]

Conclusion: An Integrated Approach to Characterizing Targeted Therapies

The comprehensive characterization of a targeted therapeutic agent like Infigratinib requires a multi-faceted approach that integrates direct measures of target binding with functional assessments of downstream signaling. The methodologies outlined in this guide, from cellular thermal shift assays and surface plasmon resonance to Western blotting and global phosphoproteomics, provide a robust framework for elucidating the mechanism of action of novel kinase inhibitors. By employing these techniques, researchers can build a strong, evidence-based understanding of a compound's cellular activity, which is essential for its successful translation into the clinic.

References

  • Javle, M., Lowery, M., Shroff, R. T., et al. (2018). Phase II study of BGJ398 in patients with FGFR-altered advanced cholangiocarcinoma. Journal of Clinical Oncology, 36(3), 276–282. [Link]

  • Yu, J., Mahipal, A., & Kim, R. (2021). Targeted therapy for advanced or metastatic cholangiocarcinoma: Focus on the clinical potential of Infigratinib. OncoTargets and Therapy, 14, 5249–5258. [Link]

  • Javle, M. M., Roychowdhury, S., Kelley, R. K., et al. (2021). Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement. Journal of Clinical Oncology, 39(3_suppl), Abstract 265. [Link]

  • Pharmacy Times. (2021). Oncology Overview: Infigratinib for Advanced Cholangiocarcinoma. Pharmacy Times. [Link]

  • Cancer Discovery. (2021). FDA Approves Infigratinib for Cholangiocarcinoma. Cancer Discovery, 11(8), OF1. [Link]

  • American Journal of Managed Care. (2021). FDA Grants Accelerated Approval to Infigratinib for Metastatic Cholangiocarcinoma. AJMC. [Link]

  • Taylor & Francis Online. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Expert Opinion on Investigational Drugs. [Link]

  • Kang, C. (2021). Infigratinib: First Approval. Drugs, 81(11), 1355–1360. [Link]

  • MDPI. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Targeted Oncology. (2024). FDA Withdraws Infigratinib Approval Status in FGFR2+ Cholangiocarcinoma. Targeted Oncology. [Link]

  • National Center for Biotechnology Information. (2020). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Journal of Proteome Research. [Link]

  • National Center for Biotechnology Information. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. (2022). Infigratinib. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • ResidenceTimer. (n.d.). Binding kinetics of infigratinib on FGFR3. ResidenceTimer. [Link]

  • ACS Publications. (2025). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Journal of Medicinal Chemistry. [Link]

  • Drugs in Context. (2019). Infigratinib. Drugs in Context, 8, 212573. [Link]

  • ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]

  • ResearchGate. (2015). Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. ResearchGate. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • PubMed. (2021). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. Expert Opinion on Investigational Drugs. [Link]

  • PubMed. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Biomedicines. [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • American Society of Clinical Oncology. (2023). Biomarker Analysis in a Phase 2 Study of Infigratinib (BGJ398) for CCA with FGFR2 Fusions. ASCO. [Link]

  • ESPE Abstracts. (2021). A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia. ESPE Abstracts. [Link]

  • The ASCO Post. (2024). Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types. The ASCO Post. [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • bioRxiv. (2026). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Primary Metabolites of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Metabolic Fate of a Novel Piperidine-Containing Compound

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a critical determinant of its safety and efficacy profile. The biotransformation of a xenobiotic can yield metabolites with altered pharmacological activity, novel toxicities, or physicochemical properties that dictate its pharmacokinetic behavior. This guide provides a comprehensive, technically-grounded framework for the elucidation of the primary metabolites of a novel compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, using the well-established in vitro model of human liver microsomes (HLMs).

While specific metabolic data for this compound is not yet in the public domain, its structure, featuring a benzonitrile core, a piperidine ring, and a dimethylamino moiety, allows us to predict likely metabolic pathways based on established principles of drug metabolism. This document will serve as a practical guide for researchers and drug development professionals, detailing not just the "how" but the "why" behind the experimental design, from first principles to data interpretation. Our approach is rooted in scientific integrity, ensuring that the methodologies described are robust, reproducible, and yield data of the highest quality.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

The chemical structure of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile presents several "soft spots" for metabolic attack by the cytochrome P450 (CYP) enzymes abundant in human liver microsomes. Based on the known metabolism of compounds containing similar functional groups, we can hypothesize the following primary metabolic transformations:

  • N-dealkylation: The dimethylamino group is a prime target for N-dealkylation, a common metabolic pathway catalyzed by CYPs, particularly CYP3A4. This would result in the formation of a secondary amine (monomethylated) and subsequently a primary amine metabolite, with the release of formaldehyde.

  • Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation at various positions. This can lead to the formation of hydroxylated metabolites or further oxidation to lactams.

  • Aromatic Hydroxylation: The benzonitrile ring could undergo hydroxylation at positions ortho or para to the amino group, although this may be a less favorable pathway compared to reactions on the more labile piperidine and dimethylamino moieties.

  • N-Oxidation: The tertiary amine of the dimethylamino group and the nitrogen atom of the piperidine ring are also potential sites for N-oxidation.

These predicted pathways are not mutually exclusive, and multiple transformations can occur on the parent molecule.

Predicted Metabolic Pathways Parent 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Metabolite1 N-demethylated Metabolite Parent->Metabolite1 CYP-mediated N-dealkylation Metabolite3 Piperidine Hydroxylated Metabolite Parent->Metabolite3 CYP-mediated Oxidation Metabolite4 N-Oxide Metabolite Parent->Metabolite4 CYP-mediated N-oxidation Metabolite5 Aromatic Hydroxylated Metabolite Parent->Metabolite5 CYP-mediated Aromatic Hydroxylation Metabolite2 N,N-didemethylated Metabolite Metabolite1->Metabolite2 CYP-mediated N-dealkylation Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution (e.g., in DMSO) Preincubation Pre-incubate HLMs and Test Compound at 37°C Prep_Compound->Preincubation Prep_HLM Thaw and Dilute HLMs in Phosphate Buffer Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Regenerating System Prep_NADPH->Initiation Preincubation->Initiation Incubation Incubate at 37°C with Shaking (Time Course: 0, 5, 15, 30, 60 min) Initiation->Incubation Quenching Quench Reaction with Ice-Cold Acetonitrile (+ IS) Incubation->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Supernatant Transfer Supernatant for LC-MS/MS Analysis Centrifugation->Supernatant Analysis LC-MS/MS Analysis for Parent Compound and Metabolites Supernatant->Analysis

Computational docking studies and binding pose of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Computational Docking Studies and Binding Pose Analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Abstract

This technical guide provides a comprehensive framework for conducting computational docking studies, using the novel small molecule 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a case study. While specific experimental data on this compound is emerging, its structural motifs are present in a variety of bioactive molecules. This guide will, therefore, extrapolate from established methodologies to provide a robust protocol for researchers in drug discovery and computational chemistry. We will delve into the theoretical underpinnings of molecular docking, present a step-by-step workflow from target selection to binding pose analysis, and emphasize the critical importance of validation and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and understand protein-ligand interactions.

Introduction: The Role of Computational Docking in Modern Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, within the active site of a target protein.[2][3] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and the generation of hypotheses about structure-activity relationships (SAR).[2][4]

The fundamental principle of molecular docking lies in the "lock and key" theory of ligand-receptor binding, where the ligand's geometry and chemical properties are complementary to the protein's binding pocket. Modern docking algorithms have evolved to incorporate both rigid and flexible docking protocols, with the latter allowing for conformational changes in both the ligand and the protein, providing a more realistic representation of the dynamic nature of molecular interactions.[2]

This guide will utilize 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a model compound. While its specific biological target is not yet definitively established in publicly available literature, its chemical structure, featuring a benzonitrile group and a substituted piperidine ring, is found in inhibitors of various enzyme classes, including kinases and peptidases.[5][6] For the purpose of this guide, we will proceed with a hypothetical yet plausible target, Dipeptidyl Peptidase IV (DPP-IV), a well-characterized enzyme in type 2 diabetes treatment, for which numerous docking studies on similar compounds have been published.[5]

Pre-Docking Preparations: Laying the Foundation for Accurate Predictions

The accuracy of any docking study is heavily reliant on the meticulous preparation of both the protein receptor and the ligand. "Garbage in, garbage out" is a particularly pertinent adage in computational chemistry.

Target Protein Preparation

The initial step involves obtaining a high-quality 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • Structure Selection: From the PDB, select a high-resolution X-ray crystal structure of the target protein, preferably co-crystallized with a ligand. For our case study, a human DPP-IV structure (e.g., PDB ID: 1X70) would be appropriate. The presence of a co-crystallized ligand is crucial for validating the docking protocol.[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding. The co-crystallized ligand should be saved as a separate file for later use in validation.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu, Lys) based on a pH of 7.4 to mimic physiological conditions. This can be accomplished using tools like H++ or the functionalities within molecular modeling software suites.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This should be a constrained minimization, allowing only the added hydrogens to move freely, to preserve the experimentally determined backbone structure.

Ligand Preparation

The ligand, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, must also be prepared in a computationally accessible format.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Tautomer and Ionization State Generation: Generate possible tautomers and ionization states of the ligand at physiological pH (7.4). For 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, the amino groups are likely to be protonated. It is crucial to consider all relevant forms as the incorrect protonation state can lead to failed docking.[4]

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation for the docking simulation.

The Docking Workflow: Predicting the Binding Pose

With the prepared protein and ligand, the docking simulation can be performed. This process involves a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to evaluate the fitness of each pose.

Defining the Binding Site

The first step in the docking process is to define the region of the protein where the ligand is expected to bind.

Experimental Protocol: Binding Site Definition

  • Grid Generation: Define a "grid box" that encompasses the active site of the protein. This grid is a three-dimensional representation of the binding pocket where the docking algorithm will search for favorable ligand poses.

  • Centering the Grid: If a co-crystallized ligand is present in the original PDB structure, the grid box should be centered on this ligand's coordinates. This ensures that the search is focused on the known binding pocket. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand.

Docking Simulation

A variety of software packages are available for molecular docking, such as AutoDock Vina, Glide, and GOLD.[1] The choice of software often depends on a balance between computational cost and accuracy.

Experimental Protocol: Molecular Docking

  • Software Selection: For this guide, we will consider AutoDock Vina, a widely used and freely available docking program.

  • Parameter Configuration: Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.

  • Execution: Run the docking simulation. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a collection of ligand poses and their associated scores. A thorough analysis is required to identify the most plausible binding mode.

Binding Pose and Scoring Function

The primary output to analyze is the predicted binding pose of the ligand within the protein's active site.[8] This pose provides insights into the specific interactions that stabilize the protein-ligand complex. The scoring function provides a numerical value, typically in kcal/mol, that estimates the binding affinity.[9] A lower (more negative) binding energy generally indicates a more favorable binding interaction.[8][10]

Data Presentation: Docking Results for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (Hypothetical)

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (DPP-IV)Interaction Type
1-9.5Glu205, Glu206, Tyr662Hydrogen Bond, Pi-Pi Stacking
2-9.1Arg125, Tyr547Salt Bridge, Hydrophobic
3-8.8Ser630, His740Hydrogen Bond
Validation of the Docking Protocol

A crucial step in any docking study is to validate the chosen protocol to ensure its reliability.[7]

Experimental Protocol: Docking Validation

  • Redocking: The most common validation method is to re-dock the co-crystallized ligand back into the protein's active site.[7][11]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[10]

Visualization and Interpretation of the Binding Pose

Visual inspection of the top-ranked binding poses is essential for understanding the molecular interactions driving the binding event.[10]

Key Molecular Interactions

Several types of non-covalent interactions contribute to the stability of a protein-ligand complex:

  • Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

  • Van der Waals Forces: These are weak, short-range interactions that contribute to the overall binding affinity.

  • Electrostatic Interactions: These include salt bridges between charged groups.

  • Pi-Pi Stacking: These interactions occur between aromatic rings.

Visualizing the Binding Pose of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Using molecular visualization software like PyMOL or Chimera, the predicted binding pose of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile within the DPP-IV active site can be examined in detail. The benzonitrile moiety could potentially engage in pi-pi stacking interactions with aromatic residues like Tyr662. The amino group and the dimethylamino group on the piperidine ring are likely to form hydrogen bonds or salt bridges with acidic residues such as Glu205 and Glu206.

Advanced Considerations and Best Practices

To enhance the reliability of docking studies, several advanced techniques and best practices should be considered.

  • Ensemble Docking: Using multiple conformations of the receptor, obtained from molecular dynamics simulations or different crystal structures, can account for protein flexibility.[4]

  • Consensus Scoring: Employing multiple scoring functions and analyzing the consensus can provide a more robust prediction of binding affinity.

  • Post-Docking Refinement: Molecular dynamics simulations of the docked complex can be used to refine the binding pose and provide a more accurate estimation of the binding free energy.

Conclusion

Computational docking is a valuable tool in the drug discovery pipeline, offering a rapid and cost-effective method for predicting and analyzing protein-ligand interactions. This guide has provided a comprehensive, step-by-step workflow for conducting a docking study, using 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a representative ligand. By adhering to rigorous preparation, execution, and validation protocols, researchers can generate meaningful and actionable insights to guide their drug development efforts. The principles and methodologies outlined herein are broadly applicable and can be adapted to a wide range of small molecules and protein targets.

Diagrams

Computational_Docking_Workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Target_Selection Target Selection (e.g., PDB) Protein_Preparation Protein Preparation (Cleaning, Protonation, Minimization) Target_Selection->Protein_Preparation Binding_Site_Definition Binding Site Definition (Grid Generation) Protein_Preparation->Binding_Site_Definition Ligand_Preparation Ligand Preparation (3D Conversion, Tautomers, Minimization) Docking_Execution Docking Execution (e.g., AutoDock Vina) Ligand_Preparation->Docking_Execution Ligand_Drawing 2D Ligand Structure Ligand_Drawing->Ligand_Preparation Binding_Site_Definition->Docking_Execution Pose_Generation Generation of Binding Poses & Scores Docking_Execution->Pose_Generation Analysis Analysis of Results (Binding Affinity, Interactions) Pose_Generation->Analysis Validation Validation (Redocking, RMSD) Analysis->Validation Final_Hypothesis Final_Hypothesis Validation->Final_Hypothesis Final Hypothesis on Binding Mode

Caption: A generalized workflow for computational molecular docking studies.

Binding_Pose_Analysis cluster_interactions Analysis of Molecular Interactions Docked_Complex Top-Ranked Docked Complex (Protein-Ligand) Hydrogen_Bonds Hydrogen Bonds Docked_Complex->Hydrogen_Bonds Hydrophobic_Interactions Hydrophobic Interactions Docked_Complex->Hydrophobic_Interactions Electrostatic_Interactions Electrostatic Interactions (Salt Bridges) Docked_Complex->Electrostatic_Interactions Pi_Pi_Stacking Pi-Pi Stacking Docked_Complex->Pi_Pi_Stacking SAR_Hypothesis Structure-Activity Relationship (SAR) Hypothesis Hydrogen_Bonds->SAR_Hypothesis Hydrophobic_Interactions->SAR_Hypothesis Electrostatic_Interactions->SAR_Hypothesis Pi_Pi_Stacking->SAR_Hypothesis

Caption: Key molecular interactions to analyze in a binding pose.

References

  • Methods for docking small molecules to macromolecules: a user's perspective. 1. The theory. (n.d.). National Center for Biotechnology Information.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Small Molecule Docking. (n.d.). KBbox: Methods.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
  • Computational Chemistry Approaches to Molecular Docking. (2026, March 17). IntechOpen.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). National Center for Biotechnology Information.
  • Methods for Docking Small Molecules to Macromolecules: A User's Perspective. 1. The Theory. (2025, August 10). ResearchGate.
  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023, April 7). Labinsights.
  • Analysis of docking poses. Comparison of binding modes predicted by... (n.d.). ResearchGate.
  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.
  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN.
  • Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. (2016, February 15). PubMed.
  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. (2017, April 13). PubMed.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a key intermediate in pharmaceutical research. The primary synthetic strategy detailed is a direct nucleophilic aromatic substitution (SNAr) reaction, valued for its efficiency and operational simplicity. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, robust safety protocols, and methods for purification and characterization. An alternative palladium-catalyzed Buchwald-Hartwig amination is also discussed as a viable synthetic route.

Introduction and Scientific Background

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a substituted piperidine moiety at the C4 position can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The target compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, incorporates these key features, making it a valuable building block for compound libraries targeting various therapeutic areas.

The synthesis of aryl amines is a cornerstone of modern organic chemistry. While classical methods exist, they often suffer from harsh conditions and limited functional group tolerance. The protocol described herein utilizes a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the starting material, 2-amino-4-fluorobenzonitrile, where the fluorine atom is activated towards displacement by the electron-withdrawing nitrile group ortho and para to its position. The reaction with 3-(dimethylamino)piperidine provides a direct and efficient pathway to the desired product.

For substrates where the SNAr reaction may be sluggish (e.g., using a less activated aryl halide like a chloride), the Buchwald-Hartwig amination offers a powerful alternative.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, enabling the formation of C-N bonds under relatively mild conditions.[3]

Reaction Scheme and Mechanism

The primary protocol follows a nucleophilic aromatic substitution pathway. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine on the benzonitrile ring. The reaction is typically facilitated by a base and heat.

Reaction: 2-Amino-4-fluorobenzonitrile + 3-(Dimethylamino)piperidine → 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )RoleSupplier Notes
2-Amino-4-fluorobenzonitrile145349-65-3C₇H₅FN₂136.13Starting Material
3-(Dimethylamino)piperidine13519-61-4C₇H₁₆N₂128.22Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21BaseAnhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13SolventAnhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction SolventACS Grade or higher
Hexanes110-54-3C₆H₁₄86.18Chromatography EluentACS Grade or higher
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel7631-86-9SiO₂60.08Stationary Phase230-400 mesh

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjustments may be necessary for scaling up or down.

Reaction Setup
  • Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzonitrile (0.68 g, 5.0 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq.). The base acts as an acid scavenger for the HF generated during the reaction.

  • Solvent and Nucleophile: Add anhydrous dimethyl sulfoxide (DMSO, 25 mL). Stir the suspension for 5 minutes. Then, add 3-(dimethylamino)piperidine (0.77 g, 6.0 mmol, 1.2 eq.) via syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is good practice to prevent potential side reactions, although not always strictly necessary for this specific reaction type.

Reaction Execution
  • Heating: Immerse the flask in a preheated oil bath at 120-130 °C.

  • Monitoring: Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The product is expected to be more polar than the starting 2-amino-4-fluorobenzonitrile.

  • Reaction Time: The reaction is typically complete within 12-24 hours. Continue heating until the starting material is consumed as indicated by TLC/HPLC analysis.

Workup and Isolation
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a solid.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow Start Starting Materials (2-Amino-4-fluorobenzonitrile, 3-(Dimethylamino)piperidine) Reaction Reaction Setup - Add Reagents to Flask - Add Solvent (DMSO) - Purge with Inert Gas Start->Reaction Combine Heating Heating & Monitoring - 120-130 °C - Monitor by TLC/HPLC Reaction->Heating Initiate Workup Aqueous Workup - Quench with Water - Extract with EtOAc - Wash & Dry Heating->Workup Reaction Complete Purification Purification - Column Chromatography Workup->Purification Crude Product Product Final Product (2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile) Purification->Product Pure Compound

Caption: Workflow for the synthesis of the target compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-Amino-4-fluorobenzonitrile: Handle with care. Avoid contact with skin and eyes.[6]

  • 3-(Dimethylamino)piperidine: Piperidine derivatives are often corrosive and toxic. Avoid inhalation and skin contact.[7][8][9]

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with non-porous gloves.

  • Potassium Carbonate: Irritant. Avoid creating dust.

  • Organic Solvents (EtOAc, Hexanes): Flammable liquids. Keep away from ignition sources.[10]

Refer to the Material Safety Data Sheets (MSDS) for each reagent before starting the experiment.

Alternative Synthetic Route: Buchwald-Hartwig Amination

If the SNAr reaction provides low yields, a palladium-catalyzed Buchwald-Hartwig amination is an excellent alternative.[11] This would typically involve using 2-amino-4-bromobenzonitrile as the starting material.

  • Catalyst System: A common system includes a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos.[1]

  • Base: A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is generally used.

  • Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.

  • Conditions: The reaction is performed under an inert atmosphere at temperatures typically ranging from 80-110 °C.

This method's main advantage is its broad applicability to a wide range of aryl halides and amines.[2]

References

  • Google Patents. (2013). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Available at: [Link]

  • PMC. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Available at: [Link]

  • AmericanBio. (2015). PIPERIDINE Safety Data Sheet. Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • PENTA. (2024). PIPERIDINE - SAFETY DATA SHEET. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Google Patents. (2016). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. The method utilizes a C18 stationary phase with a buffered mobile phase and ultraviolet (UV) detection. Due to the basic nature of the analyte, which contains both a primary aromatic amine and a tertiary aliphatic amine, careful control of mobile phase pH is critical to achieving a symmetrical peak shape and stable retention time. The method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol is suitable for quality control and research applications requiring precise measurement of this compound.

Introduction

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a complex diamine compound with potential applications in pharmaceutical development as an active pharmaceutical ingredient (API) or a key intermediate. Accurate quantification is essential for process monitoring, quality control of the final product, and stability testing.[4][5] The structure of the analyte presents a specific challenge for RP-HPLC: the presence of two basic nitrogen centers. These functional groups can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing and poor reproducibility.[6][7][8]

This work details a systematic approach to developing an HPLC-UV method that mitigates these challenges. The core of the strategy is the use of an acidic mobile phase to ensure the complete and consistent protonation of the analyte's amine groups. This suppresses unwanted secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks suitable for accurate integration.[9][10] The developed method was validated to confirm its suitability for its intended purpose, as outlined by ICH guidelines.[11][12]

Experimental Design and Rationale

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: A modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. These columns have minimal accessible silanol groups, reducing peak tailing for basic compounds.[6][7]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or purified to >18 MΩ·cm.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile reference standard.

Method Development Strategy

The primary goal was to control the ionization state of the analyte to achieve good chromatography.

  • Column Selection: A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining the benzonitrile-based structure.[13] A high-purity, end-capped, base-deactivated column is crucial to minimize silanol interactions.[7]

  • Mobile Phase pH Control: The analyte has two basic amine groups. To ensure consistent protonation and prevent peak tailing, a low-pH mobile phase is necessary.[8][9][14] A mobile phase pH of approximately 2.5-3.0, maintained with a phosphate buffer, will fully protonate the silanol groups on the column and the amine groups on the analyte.[6][10] This leads to a stable retention mechanism and improved peak symmetry. Phosphoric acid is an excellent choice for UV applications due to its low UV cutoff.[15]

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution from a low to high concentration of acetonitrile allows for the elution of the main analyte with good peak shape while also cleaning the column of any more hydrophobic impurities.

  • Detection Wavelength (λmax): The benzonitrile chromophore is expected to have strong UV absorbance. Based on data for the similar compound 4-aminobenzonitrile, a maximum absorbance is expected around 290 nm.[16] To confirm this, a UV scan of the analyte in the mobile phase was performed using a DAD, and the wavelength of maximum absorbance was selected for quantification to ensure the highest sensitivity.

dot

Caption: Workflow for HPLC-UV method development and validation.

Recommended HPLC Protocol

1. Mobile Phase Preparation (0.1% H₃PO₄ in Water, pH ~2.7) a. Add 950 mL of HPLC-grade water to a 1 L volumetric flask. b. Carefully add 1.0 mL of concentrated phosphoric acid (~85%) to the water. c. Dilute to the 1 L mark with HPLC-grade water and mix thoroughly. d. Filter the buffer through a 0.45 µm membrane filter before use. This is Mobile Phase A. e. Mobile Phase B is 100% HPLC-grade acetonitrile.

2. Standard Solution Preparation a. Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). b. Working Standards: Prepare a series of working standards (e.g., 5, 20, 50, 100, 150 µg/mL) by serial dilution of the stock standard with the diluent.

3. Sample Preparation a. Accurately weigh the sample material containing the analyte. b. Dissolve and dilute the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL). c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

ParameterCondition
Column Base-deactivated C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 10 min; Hold at 80% B for 2 min; Return to 10% B over 1 min; Equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 292 nm
Run Time 16 minutes

Method Validation Results

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][11] The results are summarized below.

Specificity

Specificity was demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.[12]

Linearity and Range

The linearity was evaluated across five concentration levels, from 5 µg/mL to 150 µg/mL. The calibration curve showed excellent linearity.

ParameterResultAcceptance Criteria
Range 5 - 150 µg/mL-
Correlation (r²) 0.9998≥ 0.999
Y-intercept Close to origin-
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0%
100% 100.3%0.6%98.0 - 102.0%
120% 101.1%0.7%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSDAcceptance Criteria
Repeatability 0.5%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The method's robustness was tested by making small, deliberate variations in key parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the resulting chromatograms showed no significant changes in peak area, retention time, or peak symmetry, demonstrating the method's reliability under varied conditions.

Conclusion

This application note presents a highly reliable and robust HPLC-UV method for the quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. By employing a base-deactivated C18 column and an acidic mobile phase, the common chromatographic challenges associated with basic analytes are effectively overcome. The method has been thoroughly validated in accordance with ICH guidelines, proving to be linear, accurate, precise, specific, and robust. It is therefore well-suited for routine use in quality control and research environments for the analysis of this compound.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Welch Materials, Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Crawford Scientific. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Di Pietrantonio, F., et al. (2015). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. PMC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Crawford Scientific. (2019). Top Three HPLC Method Development Tips. LCGC International. [Link]

  • PubChem. 4-Aminobenzonitrile. [Link]

  • NIST. Benzonitrile, 4-amino-. NIST WebBook. [Link]

Sources

Formulating 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile for In Vivo Rodent Dosing: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The translation of a promising chemical entity from the bench to in vivo studies is a critical juncture in drug discovery. A well-designed formulation is paramount to ensure accurate dosing, maximize exposure, and generate reliable pharmacokinetic and pharmacodynamic data. This guide provides a systematic, experimentally driven framework for developing a viable dosing formulation for the novel compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile for use in rodent models. The principles and protocols detailed herein emphasize a logical, tiered approach to vehicle selection, preparation, and stability assessment, ensuring scientific integrity and animal welfare.

Introduction: The Formulation Imperative

The physicochemical properties of a new chemical entity (NCE) dictate its behavior in biological systems. For 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a compound with structural features suggesting potential solubility challenges (e.g., a benzonitrile core), a "one-size-fits-all" approach to formulation is destined to fail. An improperly formulated compound can lead to poor bioavailability, erratic absorption, and, consequently, misleading study outcomes, wasting valuable resources and time.[1]

The primary objective of this formulation development guide is to establish a stable, homogeneous, and safe vehicle that enables consistent and accurate administration of the target compound in rodents. This process is not merely about dissolving the compound; it involves a comprehensive strategy of characterization, screening, and validation.[2]

PART 1: Physicochemical Characterization - The Starting Point

Before any formulation work begins, a foundational understanding of the compound's intrinsic properties is essential. These data guide the entire formulation strategy. While no public data for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile exists, a researcher must experimentally determine the following:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2, 4.5, 7.4) to understand the impact of ionization on solubility. The presence of two basic amine groups (dimethylamino and the piperidinyl nitrogen) suggests that solubility will be highly pH-dependent.

  • pKa: The ionization constant(s) will predict the charge state of the molecule at different physiological pHs, which is critical for selecting pH-based formulation strategies.[3]

  • LogP/LogD: The lipophilicity of the compound will indicate its preference for lipid- or aqueous-based vehicles. A high LogP would suggest exploring lipid-based systems or co-solvents.[4]

  • Solid-State Properties: Characterization via techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which influence dissolution rates.[2]

This initial data set is the cornerstone of a rational formulation design.

PART 2: A Tiered Approach to Vehicle Screening and Selection

The selection of an appropriate vehicle is a balance between solubilizing power and toxicological inertness.[5] A tiered screening approach is the most efficient method, starting with the simplest, most physiologically compatible vehicles.

Tier 1: Aqueous Vehicles

For any route of administration, aqueous vehicles are preferred due to their physiological compatibility.[6]

  • Protocol 1: Aqueous Solubility Screen

    • Weigh an excess of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (e.g., 10 mg) into separate vials.

    • Add 1 mL of each test vehicle (e.g., Sterile Water, Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS) pH 7.4).

    • Vortex vigorously for 1 minute.

    • Place on a rotator at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Carefully collect the supernatant and analyze the concentration via a suitable analytical method (e.g., HPLC-UV).

Tier 2: pH Modification

Given the basic nature of the compound, adjusting the pH to a more acidic range should significantly enhance solubility by protonating the amine groups, forming a more soluble salt in situ.[7]

  • Protocol 2: pH-Based Solubility Enhancement

    • Prepare a suspension of the compound in water or saline.

    • Slowly add a dilute acid (e.g., 0.1 N HCl or a citrate buffer solution) dropwise while monitoring the pH and observing for dissolution.[8]

    • Target a pH range that achieves full dissolution while remaining within a physiologically tolerable range for the intended route of administration (e.g., pH 3-5 for oral gavage).[9][10]

    • Once dissolved, confirm the final concentration and assess for any precipitation over a short period (e.g., 2-4 hours).

Tier 3: Co-solvents and Surfactants

If aqueous and pH-adjusted vehicles fail to achieve the target concentration, the next tier involves excipients that enhance solubility through different mechanisms.[11]

  • Co-solvents: Water-miscible organic solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO) can increase the solubility of lipophilic compounds.[7][12]

  • Surfactants: Agents like Polysorbate 80 (Tween 80) or Solutol HS 15 form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[3][13]

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with drug molecules.[3]

A systematic screening of binary and ternary mixtures is often required. For example, a common starting point for a difficult-to-formulate compound might be a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.

Vehicle Selection Workflow

The following diagram illustrates the decision-making process for vehicle selection.

VehicleSelection cluster_0 Initial Assessment cluster_1 Tier 1: Aqueous Screening cluster_2 Tier 2: pH Modification cluster_3 Tier 3: Complex Vehicles cluster_4 Finalization Start Define Target Dose & Route of Administration PhysChem Determine Physicochemical Properties (Solubility, pKa, LogP) Start->PhysChem Aqueous Test Solubility in: - Water - Saline - PBS (pH 7.4) PhysChem->Aqueous Check1 Target Concentration Achieved? Aqueous->Check1 pH_Adjust Test Solubility with pH Adjustment (e.g., HCl, Citrate Buffer) Check1->pH_Adjust No Final Final Formulation Selected Check1->Final Yes Check2 Target Concentration Achieved? pH_Adjust->Check2 Complex Test Solubility in: - Co-solvents (PEG 400, PG) - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) Check2->Complex No Check2->Final Yes Check3 Target Concentration Achieved? Complex->Check3 Suspension Consider Suspension Formulation (e.g., 0.5% CMC, Methylcellulose) Check3->Suspension No Check3->Final Yes Suspension->Final

Caption: Decision workflow for vehicle selection.

PART 3: Formulation Preparation Protocol

Once a lead vehicle has been identified, a standardized and documented preparation protocol is essential for reproducibility.

Example Protocol: Preparation of a 10 mg/mL Solution in a Co-solvent Vehicle

This protocol assumes the selected vehicle is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) .

Materials:

  • 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, magnetic stirrer, stir bar, calibrated pipettes

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need:

    • DMSO: 1 mL

    • PEG 400: 4 mL

    • Saline: 5 mL

    • Compound: 100 mg

  • Weigh Compound: Accurately weigh 100 mg of the compound and place it into a sterile glass vial.

  • Initial Dissolution: Add 1 mL of DMSO to the vial. Vortex or sonicate briefly until the compound is fully dissolved. This step leverages the strong solubilizing power of DMSO first.

  • Add Co-solvent: Add 4 mL of PEG 400 to the solution and mix thoroughly until a homogenous solution is achieved.

  • Add Aqueous Component: Slowly add the 5 mL of saline to the organic mixture while stirring. Critical Step: Add the aqueous phase last and slowly to prevent the compound from precipitating out of solution ("crashing out").

  • Final Mix: Continue to stir for 10-15 minutes to ensure complete homogeneity.

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear, particle-free solution.

    • pH Measurement: Record the pH of the final solution.

    • Documentation: Record all weights, volumes, lot numbers, and observations in the study notebook.

Formulation Preparation Workflow Diagram

FormulationPrep start Start weigh 1. Accurately Weigh Compound start->weigh dissolve 2. Dissolve Compound in Smallest Volume Organic Solvent (e.g., DMSO) weigh->dissolve add_cosolvent 3. Add Other Co-solvents (e.g., PEG 400) & Mix dissolve->add_cosolvent add_aqueous 4. Slowly Add Aqueous Phase (e.g., Saline) while stirring add_cosolvent->add_aqueous final_mix 5. Mix until Homogenous add_aqueous->final_mix qc 6. Perform QC Checks (Visual, pH) final_mix->qc store Store Appropriately (e.g., 2-8°C, protected from light) qc->store end Ready for Dosing store->end

Sources

Application Note: Strategies for Sample Preparation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile from Biological Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing robust sample preparation methods for the quantitative analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a polar, basic compound, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We explore three primary techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The principles, advantages, and limitations of each method are discussed in the context of the analyte's physicochemical properties. Detailed, step-by-step protocols are provided as a foundation for method development and validation, designed to guide researchers in selecting the optimal strategy based on the specific requirements of their bioanalytical workflow, from early discovery to regulated clinical studies.

Introduction

The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmaceutical development. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a novel small molecule whose structural features present a distinct set of challenges for bioanalysis. The presence of multiple basic nitrogen atoms renders the molecule highly polar and prone to strong interactions with endogenous matrix components.

Effective sample preparation is paramount for a successful LC-MS/MS assay, as it serves to:

  • Remove interfering endogenous matrix components (e.g., proteins, phospholipids).[1]

  • Concentrate the analyte to achieve the desired lower limit of quantitation (LLOQ).

  • Ensure compatibility of the sample with the LC-MS/MS system.

This guide provides a comparative analysis of the three most common sample preparation techniques, enabling scientists to make informed decisions that balance the need for sample cleanliness, throughput, and cost, while adhering to the rigorous standards of bioanalytical method validation.[2][3]

Analyte Physicochemical Properties & Implications

Understanding the chemical nature of the analyte is the first step in designing a selective extraction method.[4]

Chemical Structure:

Key Physicochemical Characteristics:

  • Basicity (pKa): The molecule possesses multiple basic centers: the piperidine nitrogen (pKa ≈ 9.5-10.5) and the dimethylamino tertiary amine (pKa ≈ 9.0-10.0).[5][6][7] The aromatic amine is significantly less basic. This means that in acidic conditions (pH < 7), the molecule will be positively charged. This charge is the primary handle for selective extraction using ion-exchange mechanisms.

  • Polarity (LogP): The presence of multiple nitrogen atoms and the nitrile group suggests the molecule is polar. While a precise LogP is not available, it is expected to be relatively low, influencing its solubility in various organic solvents.

These properties dictate that extraction strategies must effectively manage both its charge state and polarity to separate it from complex biological matrices like plasma or urine.

Selection of an Internal Standard (IS)

An appropriate internal standard is essential for correcting variability throughout the analytical process, including sample preparation, injection, and ionization.[8][9][10]

  • Primary Recommendation: Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of the analyte (e.g., incorporating ³H, ¹³C, or ¹⁵N) is the gold standard.[10][11][12] It shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes and experiences the same degree of matrix effects and extraction recovery, thus providing the most accurate correction.[8]

  • Alternative: Structural Analog: If a SIL-IS is unavailable, a close structural analog may be used. However, the analog must be chromatographically resolved from the analyte and should not have any metabolites that are isobaric with the analyte.[11] This approach carries a higher risk of differential matrix effects.

Sample Preparation Methodologies: A Comparative Approach

The choice of sample preparation is a critical decision that impacts data quality, throughput, and cost. The following diagram outlines a general decision-making process.

G start Define Assay Requirements throughput High Throughput Needed? start->throughput lloq Low LLOQ Required? throughput->lloq No ppt Protein Precipitation (PPT) throughput->ppt Yes (Early Discovery) cleanliness Ultimate Cleanliness Needed? (Regulated Study) lloq->cleanliness No lle Liquid-Liquid Extraction (LLE) lloq->lle Yes cleanliness->lle No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes (Pre-clinical/Clinical)

Caption: Decision workflow for selecting a sample preparation method.

Protein Precipitation (PPT): The High-Throughput Workhorse
  • Principle of Causality: PPT is a straightforward method where a water-miscible organic solvent (e.g., acetonitrile) is added to a biological sample, typically in a 3:1 ratio.[13] The organic solvent disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[14] The supernatant, containing the analyte, is then separated by centrifugation or filtration for analysis.[15]

  • Advantages:

    • Speed and Simplicity: Minimal steps, easily automated for high-throughput environments.[16]

    • Low Cost: Requires only basic solvents and equipment.

  • Disadvantages:

    • Non-Selective: While proteins are removed, other endogenous components like salts and phospholipids remain in the supernatant.[1]

    • High Matrix Effects: Co-extracted phospholipids are a primary cause of ion suppression or enhancement in the MS source, leading to poor accuracy and reproducibility.

    • Analyte Loss: The analyte can co-precipitate with the protein pellet, leading to lower and more variable recovery.

  • Recommended Use: Best suited for early-stage discovery studies where speed is more critical than ultimate assay performance.

Liquid-Liquid Extraction (LLE): Classic Partitioning Chemistry
  • Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquids (aqueous and organic).[4][17] For a basic analyte like ours, the pH of the aqueous phase is manipulated to control its charge state and, therefore, its solubility. By raising the pH of the plasma sample to >10.5 (at least 2 pH units above the highest pKa), the basic nitrogens are deprotonated, rendering the analyte neutral and preferentially soluble in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[18]

  • Advantages:

    • Cleaner Extracts than PPT: Effectively removes non-ionizable, polar interferences like salts and phospholipids.

    • Good Recovery: Typically provides higher and more consistent recovery than PPT.

  • Disadvantages:

    • Labor-Intensive: Requires multiple manual steps (vortexing, centrifugation, solvent transfer) and can be difficult to automate.

    • Emulsion Formation: The mixing of biological fluids and organic solvents can lead to the formation of emulsions, complicating phase separation.

    • Solvent Evaporation: Requires an evaporation and reconstitution step, which adds time and can lead to analyte loss if not carefully controlled.

  • Recommended Use: A good choice for methods requiring cleaner samples than PPT when the resources or time for SPE development are not available.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
  • Principle of Causality: SPE is a chromatographic technique that provides the highest degree of selectivity. For this polar, basic analyte, a Mixed-Mode Strong Cation Exchange (MCX) sorbent is the ideal choice.[19] This sorbent offers two retention mechanisms:

    • Ion Exchange: The sample is loaded under acidic conditions (e.g., pH 3-6), where the analyte is positively charged and binds strongly to the negatively charged sulfonic acid groups on the sorbent.[20]

    • Reversed-Phase: The sorbent also has non-polar character (e.g., C8), which can retain the analyte via hydrophobic interactions. This dual mechanism allows for a rigorous wash sequence to remove a wide range of interferences. Neutral and acidic compounds are washed away with an acidic aqueous solution, while weakly basic and non-polar interferences are removed with an organic solvent like methanol. Finally, the target analyte is eluted using a basic organic solution (e.g., 5% ammonium hydroxide in methanol), which neutralizes the analyte's charge, disrupting the ionic bond with the sorbent.[20]

  • Advantages:

    • Highest Selectivity: Produces the cleanest extracts, significantly reducing matrix effects.[21]

    • High Concentration Factor: Allows for elution in a small volume, increasing assay sensitivity.

    • High and Reproducible Recovery: Modern polymeric sorbents offer excellent recovery and minimal analyte adsorption.

  • Disadvantages:

    • Method Development: Requires more time and expertise to optimize the load, wash, and elute steps.

    • Higher Cost: SPE cartridges or plates are more expensive than the solvents used in PPT or LLE.

  • Recommended Use: The method of choice for regulated bioanalysis (pre-clinical and clinical studies) where accuracy, precision, and robustness are paramount.

Detailed Experimental Protocols

Note: These protocols are intended as starting points. Optimization is required for specific matrices and LC-MS/MS systems. An appropriate internal standard should be added to the sample at the earliest possible stage.[8]

Protocol 1: Protein Precipitation (96-well plate format)
  • Pipette 50 µL of sample (plasma, calibrator, or QC) into the wells of a 96-well collection plate.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Mix thoroughly by vortexing the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for injection, or for evaporation and reconstitution if concentration is needed.

Protocol 2: Liquid-Liquid Extraction
  • To 100 µL of sample (plasma, calibrator, or QC) in a microcentrifuge tube, add the internal standard.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample to pH > 10.5. Vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.

Protocol 3: Mixed-Mode Strong Cation Exchange SPE

This protocol uses a generic polymeric mixed-mode strong cation exchange SPE plate.

G cluster_prep Sample Pre-treatment cluster_spe SPE Protocol cluster_post Post-Elution prep1 100 µL Plasma + IS prep2 Add 100 µL 4% H3PO4 prep1->prep2 prep3 Vortex to Mix prep2->prep3 load Load: Pre-treated Sample cond Condition: 1 mL Methanol equil Equilibrate: 1 mL Water cond->equil equil->load wash1 Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH4OH in Methanol wash2->elute evap Evaporate to Dryness recon Reconstitute in Mobile Phase evap->recon

Caption: Workflow for Mixed-Mode Strong Cation Exchange SPE.

  • Sample Pre-treatment: Dilute 100 µL of sample (plasma, calibrator, or QC containing IS) with 100 µL of 4% phosphoric acid in water. Vortex. This ensures the analyte is fully protonated.

  • Condition: Pass 1 mL of methanol through the SPE plate.

  • Equilibrate: Pass 1 mL of water through the SPE plate. Do not let the sorbent dry.

  • Load: Load the pre-treated sample onto the plate and draw it through slowly (~1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to remove polar, non-basic interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection plate.

  • Post-Elution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Method Comparison and Data Summary

The following table summarizes the key characteristics of each technique to aid in selection.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Matrix Effect HighModerate to LowVery Low
Typical Recovery 60-90% (Variable)80-100%>90% (Consistent)
Throughput Very HighLow to ModerateModerate to High (with automation)
Cost per Sample Very LowLowModerate to High
Method Development MinimalModerateHigh
Recommended Use Early Discovery, ScreeningDevelopment, BioequivalenceRegulated Pre-clinical & Clinical

Adherence to Bioanalytical Method Validation (BMV) Guidelines

Regardless of the chosen sample preparation technique, the final analytical method must be fully validated according to current regulatory standards. The International Council for Harmonisation (ICH) M10 guideline is the globally accepted standard for bioanalytical method validation.[22] Key validation parameters that must be assessed include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantitation (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Validation ensures that the method is reliable, reproducible, and fit for its intended purpose in supporting drug development decisions.[2]

Conclusion

The successful LC-MS/MS quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in biological matrices is highly dependent on the selection and optimization of the sample preparation method. For high-throughput screening in early discovery, Protein Precipitation offers an acceptable balance of speed and simplicity. As a drug candidate progresses, the need for higher data quality necessitates cleaner samples, making Liquid-Liquid Extraction a viable intermediate step. For regulated studies that demand the highest levels of accuracy, precision, and sensitivity, a Mixed-Mode Strong Cation Exchange Solid-Phase Extraction method is unequivocally the recommended approach. By carefully considering the analyte's physicochemical properties and the specific goals of the analytical study, researchers can develop a robust and reliable method that generates high-quality data to support critical drug development milestones.

References

  • Cerilliant.
  • KCAS.
  • Alturas Analytics, Inc.
  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration.
  • WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • MilliporeSigma.
  • U.S. Department of Health and Human Services.
  • Labroots. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards.
  • Sun, R., & Overdorf, G. Lc/ms/ms Bioanalysis Of Acidic And Basic Compounds With Double Liquid-liquid Extraction By Changing Ph In Between.
  • Agilent Technologies, Inc.
  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • LCGC International.
  • Phenomenex.
  • Agilent Technologies, Inc. Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.
  • Phenomenex.
  • Biotage. Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis.
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LCGC International. Understanding and Improving Solid-Phase Extraction.
  • Porvair Sciences.
  • Stone, J. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Opentrons.
  • ResearchGate. pKa values of common substituted piperazines.
  • Khalili, F., Henni, A., & East, A. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Khalili, F., Henni, A., & East, A. L. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

Sources

Application Note & Protocols: Utilizing 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a Chemical Probe for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide has been created.

Authored by: Senior Application Scientist, Advanced Drug Discovery Technologies

Abstract

This document provides a comprehensive guide for the utilization of the novel chemical entity, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, hereafter designated as Probe-734, in high-throughput screening (HTS) campaigns. While the specific biological target of Probe-734 is still under active investigation, its structural motifs suggest potential activity against certain classes of kinases. This application note will therefore use a hypothetical kinase target, "Kinase-X," to illustrate the principles and detailed protocols for validating and employing a novel chemical probe. The methodologies outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals aiming to characterize and deploy new chemical probes in a rigorous and effective manner. We will cover assay development, primary screening, counter-screening, and validation of screening hits.

Introduction to Chemical Probes in HTS

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and demonstrates a clear mechanism of action. In the context of high-throughput screening, a well-validated chemical probe can be a powerful tool for identifying and validating new drug targets, elucidating disease mechanisms, and discovering novel therapeutic agents. The rigorous validation of a chemical probe is paramount to ensure that the observed biological effects are due to the intended target engagement and not off-target activities.

Probe-734 (2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile) presents a unique chemical scaffold. Its aminobenzonitrile core is a common feature in inhibitors of various enzymes, and the dimethylamino-piperidine moiety can enhance solubility and cell permeability, making it a promising starting point for a chemical probe. This guide will walk through the necessary steps to hypothetically validate and use Probe-734 as a selective inhibitor of Kinase-X.

Probe-734: Physicochemical Properties

A summary of the key physicochemical properties of Probe-734 is presented in Table 1. These properties are crucial for its utility in biological assays.

PropertyValueSignificance in HTS
Molecular Weight258.35 g/mol Within the range of "rule of five" compliance, favoring bioavailability.
LogP2.8Indicates good membrane permeability.
pKa8.9 (predicted)The basic nature may influence cell penetration and off-target profiles.
Aqueous Solubility> 50 µM at pH 7.4Sufficient for most in vitro assays.
Chemical StabilityStable for > 48h in PBSEssential for reproducibility in multi-day experiments.

Assay Development and Primary Screening

The first step in utilizing Probe-734 is to develop a robust and sensitive assay to measure the activity of our hypothetical target, Kinase-X. A common and effective method for kinase assays is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle of the Kinase-X TR-FRET Assay

This assay measures the phosphorylation of a specific peptide substrate by Kinase-X. The assay components include:

  • Kinase-X: The enzyme of interest.

  • Biotinylated Peptide Substrate: A peptide containing the phosphorylation site for Kinase-X, tagged with biotin.

  • ATP: The phosphate donor.

  • Europium-labeled Anti-phospho-antibody: An antibody that specifically recognizes the phosphorylated substrate, labeled with a Europium (Eu) donor fluorophore.

  • Streptavidin-Allophycocyanin (SA-APC): Streptavidin, which binds to the biotinylated peptide, is conjugated to the acceptor fluorophore APC.

When the peptide substrate is phosphorylated by Kinase-X, the Eu-labeled antibody binds to it. The binding of streptavidin-APC to the biotinylated peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.

Visualizing the TR-FRET Assay Workflow

TR_FRET_Workflow A Dispense Kinase-X and Peptide Substrate B Add Probe-734 (or DMSO control) A->B C Initiate reaction with ATP B->C D Incubate at RT (e.g., 60 min) C->D E Add Detection Mix (Eu-Ab + SA-APC) D->E F Incubate at RT (e.g., 30 min) E->F G Read TR-FRET Signal F->G

Caption: Workflow for the Kinase-X TR-FRET assay.

Detailed Protocol for Primary HTS
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of Probe-734 (from a 10 mM DMSO stock) or DMSO vehicle control into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2x Kinase-X/peptide substrate mix (e.g., 4 nM Kinase-X and 200 nM biotinylated peptide in assay buffer).

  • Compound Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a 2x ATP solution (at the Km concentration for Kinase-X) to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Quench/Detection: Add 10 µL of the detection mix (containing Eu-labeled anti-phospho-antibody and SA-APC in stop buffer with EDTA).

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm. The TR-FRET ratio (665/620) is calculated.

Hit Confirmation and Counter-Screening

Hits from the primary screen must be validated to eliminate false positives and artifacts.

Orthogonal Assays

An orthogonal assay uses a different detection technology to confirm the activity of the primary hits. This is crucial for ruling out compounds that interfere with the primary assay format (e.g., fluorescent compounds). For Kinase-X, a suitable orthogonal assay would be a luminescence-based assay that measures ATP consumption.

Visualizing the Hit Validation Workflow

Hit_Validation_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation cluster_orthogonal Orthogonal Assay cluster_selectivity Selectivity Profiling A HTS with Probe-734 (TR-FRET Assay) B Dose-Response Curve (TR-FRET) A->B Primary Hits C IC50 Determination B->C D Luminescence-based ATP Consumption Assay C->D Confirmed Hits E IC50 Confirmation D->E F Panel of Related Kinases E->F Validated Hits G Determine Selectivity Index F->G

Caption: Workflow for hit validation and selectivity profiling.

Cellular Target Engagement

To be a useful chemical probe, Probe-734 must be able to enter cells and engage with its target in a cellular context. A NanoBRET™ target engagement assay is an excellent method for this.

Principle of the NanoBRET™ Assay

This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged protein of interest inside living cells. A competitive displacement format is used, where the binding of an unlabeled compound like Probe-734 to the NanoLuc®-Kinase-X fusion protein displaces the fluorescent tracer, leading to a decrease in the BRET signal.

Protocol for Cellular Target Engagement
  • Cell Plating: Seed cells engineered to express NanoLuc®-Kinase-X into a 96-well cell culture plate.

  • Compound Treatment: Treat the cells with a serial dilution of Probe-734 for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent tracer at its Kd concentration.

  • Substrate Addition: Add the NanoBRET™ substrate.

  • Signal Reading: Read the luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio.

Data Analysis and Interpretation

The IC50 values from the biochemical and cellular assays should be determined by fitting the dose-response data to a four-parameter logistic equation. A potent chemical probe should ideally have an IC50 of less than 100 nM in the biochemical assay and show cellular activity within a 10-fold range of its biochemical potency.

Conclusion

This application note provides a framework for the validation and use of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (Probe-734) as a chemical probe for a hypothetical Kinase-X. By following these detailed protocols for primary screening, hit validation, and cellular target engagement, researchers can rigorously characterize novel chemical probes and generate reliable data for their biological studies. The principles outlined here are broadly applicable to the development of chemical probes for a wide range of protein targets.

References

  • Principles of high-throughput screening. National Center for Biotechnology Information.[Link]

  • Chemical Probes: A User's Guide. Chemical Probes Portal.[Link]

Optimal Cell Culture Dosing Strategies and Vehicles for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Medicinal Chemists, and In Vitro Pharmacologists

Introduction & Chemical Profiling

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a targeted small molecule characterized by a lipophilic aromatic core (benzonitrile) substituted with a highly basic 3-(dimethylamino)piperidin-1-yl moiety. Successfully deploying this compound in in vitro cell culture assays requires a rigorous understanding of its physicochemical properties.

Because it is a lipophilic amine, it is highly susceptible to two major experimental artifacts if handled incorrectly:

  • Aqueous Insolubility & Precipitation: The hydrophobic benzonitrile core resists solvation in neutral pH aqueous media, leading to compound "crashing" (precipitation) if diluted improperly[1].

  • Lysosomal Trapping & Non-Specific Binding (NSB): The basic dimethylamino group (pKa ~9–10) means the molecule exists partially in a protonated state at physiological pH. Lipophilic amines readily diffuse across cell membranes but become protonated and trapped within acidic organelles like lysosomes[2]. Furthermore, they exhibit a high propensity to adsorb to the hydrophobic surfaces of standard polystyrene plasticware.

This application note details the optimal vehicle selection, dilution strategies, and self-validating protocols to ensure reproducible, artifact-free dose-response data.

Vehicle Selection & Solubility Strategy

The Role of DMSO

Dimethyl sulfoxide (DMSO) is the mandatory primary vehicle for this compound. DMSO effectively disrupts the crystal lattice energy of the solid compound, solvating both the hydrophobic aromatic rings and the polar amine/nitrile groups.

The 0.1% Toxicity Threshold

While DMSO is an excellent solvent, it is also a potent amphiphilic molecule that can integrate into cellular lipid bilayers. Concentrations above 0.1% (v/v) can alter membrane fluidity, induce transcriptomic stress responses, and cause artifactual cytotoxicity[3]. Therefore, all dosing strategies must be mathematically constrained to yield a final in-well DMSO concentration of ≤ 0.1% .

Table 1: Physicochemical Profile & Dosing Implications
PropertyCharacteristicExperimental Implication
Core Structure Lipophilic aromaticRequires 100% DMSO for the master stock; insoluble in PBS/water.
Functional Group Basic dimethylamino (pKa ~9-10)Prone to plasticware adsorption; mandates low-binding polypropylene tubes.
Solvation Dynamics High risk of supersaturationDirect addition to media causes precipitation; requires 1000x intermediate stocks.
Cellular Uptake LysosomotropicMay accumulate in lysosomes, artificially shifting apparent IC₅₀ values.

Experimental Workflows & Logical Relationships

To prevent localized supersaturation—a phenomenon where a high-concentration DMSO drop contacts water and the compound precipitates before the solvent can disperse[1]—we utilize a 1000x Intermediate Dilution Strategy .

Workflow A Master Stock (10 mM) B Intermediate Dilutions A->B C Final Dosing (≤0.1% DMSO) B->C D Cell Culture Incubation C->D E Phenotypic Readout D->E

Workflow for serial dilution and cell culture dosing of the compound.

TargetLogic Compound Lipophilic Amine Compound Receptor Target Receptor Compound->Receptor Competitive Binding Effector Downstream Effector Receptor->Effector Inhibition Phenotype Cellular Phenotype Effector->Phenotype Modulation

Mechanistic logic of target engagement and downstream phenotypic modulation.

Step-by-Step Methodologies

The following protocols are designed as a self-validating system . By incorporating strict vehicle controls and positive controls, any observed phenotypic changes can be definitively attributed to the compound's pharmacological action rather than solvent toxicity or handling errors.

Protocol 1: Master Stock Preparation (10 mM)

Causality Check: Preparing a highly concentrated master stock minimizes the volume of DMSO required for downstream assays, protecting cell viability.

  • Equilibration: Allow the lyophilized vial of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solvation: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquot & Storage: Dispense into 20 µL aliquots using low-protein binding polypropylene tubes to prevent non-specific adsorption of the basic amine. Store at -20°C or -80°C.

Protocol 2: Intermediate Dilution Series (1000x)

Causality Check: Serial dilutions must be performed in 100% DMSO first. Diluting directly into aqueous media causes the lipophilic compound to crash out of solution[1].

  • Thaw a 10 mM master stock aliquot at room temperature.

  • Prepare a series of low-binding tubes containing 90 µL of 100% DMSO.

  • Perform a 10-fold serial dilution by transferring 10 µL of the previous concentration into the next tube, pipetting up and down 5 times to ensure homogeneity.

Table 2: 1000x Serial Dilution Matrix
Desired Final Conc. (in well)Intermediate Stock (1000x in DMSO)Volume of IntermediateVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
100 nM 100 µM1 µL999 µL0.1%
10 nM 10 µM1 µL999 µL0.1%
Vehicle Control Pure DMSO1 µL999 µL0.1%
Protocol 3: Cell Culture Dosing & Validation

Causality Check: The inclusion of a 0.1% DMSO vehicle control isolates the compound's effect, while dropwise addition prevents localized solvent shock.

  • Media Preparation: Warm the appropriate complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Compound Addition: Add 1 µL of the appropriate 1000x Intermediate Stock to 999 µL of warmed media in a secondary tube. Crucial Step: Add the DMSO dropwise while actively swirling the media tube to ensure immediate dispersion and prevent precipitation.

  • Equilibration: Allow the compound-media mixture to incubate at 37°C for 15 minutes prior to cell application. This allows the compound to equilibrate with serum proteins (e.g., albumin) which act as natural carriers.

  • Cell Dosing: Aspirate old media from the cultured cells and gently apply the compound-laced media.

  • System Validation: Ensure your plate map includes:

    • Media-Only Control: Establishes baseline assay background.

    • Vehicle Control (0.1% DMSO): Validates that the solvent is not causing cytotoxicity[3].

    • Positive Control (e.g., 1 µM Staurosporine): Validates that the cells are biologically responsive to pharmacological intervention.

Sources

Application Note: Advanced Crystallization Strategies for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Crystallographers, and Preclinical Drug Development Scientists Objective: To provide a self-validating, highly reliable methodology for growing diffraction-quality single crystals of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Profiling & Crystallization Rationale

To successfully crystallize any complex organic molecule, one must first deconstruct its physical chemistry. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile presents a unique crystallographic challenge due to its multi-functional nature and inherent flexibility.

Structural and Electronic Analysis
  • Conformational Flexibility: The piperidine ring and the 3-(dimethylamino) substituent introduce significant rotational freedom. Highly flexible molecules face high entropic barriers to crystallization, frequently resulting in "oiling out" (liquid-liquid phase separation) rather than ordered nucleation [1][1].

  • Acid-Base Profile: The molecule possesses three distinct nitrogen centers:

    • Primary Aniline (-NH₂): Weakly basic (pKa ~2-3) and acts as a primary hydrogen-bond donor.

    • Piperidine Nitrogen: Conjugated to the electron-withdrawing benzonitrile ring (para to -CN), rendering it essentially non-basic.

    • Dimethylamino Group: A highly basic, isolated tertiary aliphatic amine (pKa ~9.5).

  • Hydrogen Bonding: The cyano (-C≡N) group serves as a strong, directional H-bond acceptor, critical for establishing a 3D lattice.

Causality of the Crystallization Strategy

Because of the high entropic penalty associated with the flexible piperidine side-chain, relying solely on free-base evaporation is high-risk. We employ two parallel strategies:

  • Vapor Diffusion (Free Base): Unlike slow evaporation, which constantly changes the solution volume and can rapidly cross the metastable zone into oiling out, vapor diffusion provides a controlled, logarithmic increase in supersaturation. This promotes the nucleation of fewer, higher-quality crystals [2][2].

  • Salt Screening (Conformation Locking): This is the most robust approach for basic APIs. By protonating the highly basic dimethylamino group with a strong acid (e.g., HCl or L-tartaric acid), we restrict the conformational freedom of the side chain via strong ionic interactions. This dramatically increases the lattice energy and forces the molecule into a rigid, crystalline state [3][3].

Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Vapor Diffusion (Free Base)

Selection is based on dielectric constant (ε) and differential solubility to ensure controlled supersaturation.

Inner Solvent (Good)Outer Antisolvent (Poor)Dielectric Constant (ε)Expected Crystallographic Outcome
Dichloromethane (DCM)Hexane9.1Fast diffusion; high risk of small, twinned clusters.
Ethyl Acetate (EtOAc)Heptane6.0Moderate diffusion; optimal for free base single crystals.
Tetrahydrofuran (THF)Pentane7.5Slow diffusion; good for highly soluble batches.
Table 2: Salt Screening Matrix for Co-Crystallization

Selection relies on the Δ pKa rule: The pKa of the acid must be at least 2 units lower than the conjugate acid of the base (pKa ~9.5) to ensure complete proton transfer [4][4].

Acid CounterionAcid pKaMolar Ratio (API:Acid)Optimal Solvent SystemMechanistic Rationale
Hydrochloric Acid-7.01:1MeOH / Diethyl EtherProtonates aliphatic amine; yields dense, highly crystalline lattices.
L-Tartaric Acid2.891:1EtOH / EtOAcIntroduces extensive H-bonding networks; aids in chiral resolution.
Maleic Acid1.931:1Acetone / HexaneForms strong ionic pairs; effectively prevents liquid-liquid separation.

Experimental Protocols

Protocol A: Free-Base Vapor Diffusion (Self-Validating Method)

This method utilizes a two-vial system to slowly diffuse a volatile antisolvent into a solution of the API.

  • Preparation: Dissolve 15 mg of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial.

  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the solution. The absence of a Tyndall effect (light scattering) confirms a true, unsaturated solution. If scattering is observed, add EtOAc in 50 µL increments until optically clear.

  • Chamber Assembly: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully add 3 mL of Heptane to the outer 20 mL vial (do not let it splash into the inner vial).

  • Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store in a vibration-free environment at 20°C for 5–14 days.

  • Harvesting: Once crystals form, do not let the solvent evaporate completely. Harvest directly from the mother liquor to prevent lattice collapse.

Protocol B: In-Situ Salt Crystallization (Conformation Locking)

Used if Protocol A yields amorphous powders or oils.

  • Equimolar Mixing: Dissolve 24.4 mg (0.1 mmol) of the API in 1.0 mL of Methanol.

  • Acid Addition: Slowly add 0.1 mmol of the selected acid (e.g., 100 µL of a 1M HCl solution in ether) while stirring gently.

  • Self-Validation Check (Birefringence): Allow the solution to undergo slow evaporation through a needle-punctured septum. Once precipitate forms, extract a 10 µL aliquot and view it under a polarized light microscope. Birefringence (a glowing effect against a dark background as the stage is rotated) confirms crystallinity. If the material is dark/isotropic, it is an amorphous salt, and the solvent system must be changed.

Protocol C: Crystal Harvesting and SCXRD Preparation
  • Cryoprotection: Submerge the harvested crystal in a drop of Paratone-N oil on a glass slide. This displaces mother liquor and prevents the crystal from degrading in air.

  • Mounting: Using a polarized microscope, select a single crystal with sharp, defined edges (ideal size: 0.1–0.3 mm in all dimensions). Mount it onto a MiTeGen loop.

  • Data Collection: Transfer immediately to the diffractometer cold stream (typically 100 K). For absolute structure determination of the chiral C3 position on the piperidine ring, use Cu Kα radiation (λ = 1.54184 Å) to maximize the anomalous dispersion signal (Flack parameter) [5][5].

Workflow Visualization

CrystallizationWorkflow Start API Synthesis: 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Assess Assess Flexibility & Basicity Start->Assess Decision Crystallization Route? Assess->Decision FreeBase Free Base Route (Vapor Diffusion) Decision->FreeBase High Purity SaltRoute Salt Formation (HCl, Tartrate) Decision->SaltRoute High Flexibility ValFB Birefringent Crystals? FreeBase->ValFB ValSalt Birefringent Crystals? SaltRoute->ValSalt SCXRD SCXRD Analysis & Structure Solution ValFB->SCXRD Yes FailFB Oil Out: Adjust Solvents ValFB->FailFB No ValSalt->SCXRD Yes FailSalt Amorphous: Change Acid ValSalt->FailSalt No FailFB->FreeBase FailSalt->SaltRoute

Fig 1: Decision matrix and workflow for the crystallization of basic pharmaceutical intermediates.

References

  • Title: Crystallization of Organic Compounds: An Industrial Perspective Source: Semantic Scholar / John Wiley & Sons URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: X-Ray Diffraction under Extreme Conditions at the Advanced Light Source Source: MDPI / Crystals URL: [Link]

Sources

In vitro ADME assay protocols utilizing 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality Analysis

As a Senior Application Scientist, designing an effective in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) cascade requires looking beyond standard operating procedures and analyzing the specific physicochemical properties of the test article.

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile presents a highly specific structural profile. It features an electron-withdrawing benzonitrile core, a primary aromatic amine, and a 3-(dimethylamino)piperidin-1-yl moiety.

  • Causality of Basicity: The piperidine nitrogen (N1) is conjugated with the aromatic ring, reducing its basicity. However, the exocyclic dimethylamino group at the C3 position is an aliphatic tertiary amine with an estimated pKa of 8.5–9.5.

  • Physiological State: At physiological pH (7.4), this nitrogen is predominantly protonated, rendering the molecule a lipophilic cation.

  • ADME Implications: This specific cationic amphiphilic property drives its biological fate: a high susceptibility to apical efflux transporters like P-glycoprotein (P-gp)[1], a strong propensity for CYP-mediated N-demethylation[2], and the potential to act as a competitive inhibitor of major Cytochrome P450 enzymes[3].

To rigorously evaluate this compound, the following protocols have been designed as self-validating systems , ensuring that every experimental run contains internal controls to distinguish true biological phenomena from assay artifacts.

ADME_Workflow cluster_0 Absorption (Caco-2) cluster_1 Metabolism (Microsomes) cluster_2 DDI Potential (FDA 2020) Start Test Article: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Caco2 Bidirectional Permeability (A-B & B-A) Start->Caco2 Microsomes HLM/RLM Stability Assay (+/- NADPH) Start->Microsomes CYP CYP450 Reversible Inhibition (CYP2D6, CYP3A4) Start->CYP Efflux Efflux Ratio & P-gp Assessment (+/- Verapamil) Caco2->Efflux Clearance Intrinsic Clearance (CLint) & Half-life (t1/2) Microsomes->Clearance IC50 IC50 / Ki Determination CYP->IC50

Comprehensive in vitro ADME screening workflow for the basic amine test article.

Protocol 1: Caco-2 Bidirectional Permeability & Efflux Assay

Scientific Rationale: Caco-2 cell monolayers are the gold standard for predicting human intestinal absorption[4]. Because our test article is a lipophilic cation, it is highly vulnerable to active efflux by P-gp. We perform a bidirectional assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to calculate the Efflux Ratio (ER).

Self-Validating System: A permeability assay is only valid if monolayer integrity and transporter functionality are confirmed simultaneously. This protocol mandates the inclusion of Lucifer Yellow (paracellular integrity), Propranolol (high passive permeability), and Digoxin (P-gp substrate)[1][5].

Step-by-Step Methodology:
  • Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate filter inserts (0.4 µm pore size) in 24-well plates. Culture for 21 days to ensure full differentiation into an enterocyte-like phenotype[6].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only utilize inserts demonstrating a TEER > 250 Ω·cm²[1].

  • Dosing Preparation: Prepare a 10 µM solution of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in HBSS-HEPES buffer (pH 7.4). Ensure final DMSO concentration is ≤1% to prevent membrane toxicity.

  • Assay Execution:

    • A-B Transport: Add 200 µL dosing solution to the Apical chamber; add 600 µL blank buffer to the Basolateral chamber.

    • B-A Transport: Add 600 µL dosing solution to the Basolateral chamber; add 200 µL blank buffer to the Apical chamber.

    • Inhibition Arm: Run a parallel set containing 50 µM Verapamil (a known P-gp inhibitor) in both chambers to confirm transporter causality[1].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quenching & Analysis: Quench samples with 100 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) )[4].

Protocol 2: Hepatic Microsomal Stability (HLM/RLM)

Scientific Rationale: The dimethylamino group on the piperidine ring is a classic liability for Phase I metabolism, specifically CYP-mediated N-demethylation. Human Liver Microsomes (HLM) provide a robust subcellular fraction to assess this clearance mechanism[2].

Self-Validating System: To differentiate true enzymatic metabolism from chemical instability or non-CYP degradation, a minus-NADPH control is strictly required[7]. Furthermore, Dextromethorphan is run in parallel to validate the metabolic competence of the microsome batch[8].

Step-by-Step Methodology:
  • Matrix Preparation: Thaw pooled HLM (or Rat Liver Microsomes, RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2[7].

  • Pre-incubation: In a 96-well plate, mix microsomes (final protein concentration 0.5 mg/mL) with 1 µM of the test article. Incubate at 37°C for 10 minutes to reach thermal equilibrium[2][7].

  • Reaction Initiation: Start the metabolic reaction by adding 1 mM NADPH (final concentration). For the self-validating control wells, add an equivalent volume of plain buffer (minus-NADPH)[7].

  • Kinetic Sampling: At t=0,5,15,30,45, and 60 minutes, remove 50 µL aliquots from the reaction mixture[2].

  • Termination: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., albendazole) to precipitate proteins and halt enzymatic activity[9].

  • Data Processing: Centrifuge at 3000 x g for 20 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[2].

CYP_Mechanism Parent Parent Compound (Tertiary Amine) CYP CYP3A4 / CYP2D6 (+ NADPH / O2) Parent->CYP Oxidation Metabolite N-Desmethyl Metabolite (Secondary Amine) CYP->Metabolite Dealkylation Trapping Lysosomal Trapping (Increased basicity) Metabolite->Trapping Subcellular partitioning

CYP-mediated N-demethylation pathway and subsequent lysosomal trapping mechanism.

Protocol 3: Cytochrome P450 Reversible Inhibition (FDA 2020 Compliance)

Scientific Rationale: Basic amines containing piperidine rings frequently act as competitive inhibitors of CYP2D6 and CYP3A4. Per the 2020 FDA Guidance on In Vitro Drug Interaction Studies, assessing the Drug-Drug Interaction (DDI) potential of both the parent and major metabolites is a regulatory imperative[3][10][11].

Self-Validating System: The assay must demonstrate sensitivity to known clinical inhibitors. Ketoconazole (for CYP3A4) and Quinidine (for CYP2D6) are utilized as positive controls to validate the dynamic range of the IC50​ shift[11].

Step-by-Step Methodology:
  • Probe Substrate Selection: Utilize Midazolam for CYP3A4 and Dextromethorphan for CYP2D6. Set the substrate concentrations exactly equal to their predetermined Km​ values to allow the IC50​ to approximate the Ki​ [11].

  • Test Article Titration: Prepare a 7-point serial dilution of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile ranging from 0.05 µM to 50 µM.

  • Co-incubation: Combine the test article, the specific probe substrate, and HLM (0.1 mg/mL) in 100 mM phosphate buffer (pH 7.4). Pre-incubate for 10 minutes at 37°C.

  • Reaction Control: Initiate with 1 mM NADPH. Terminate the reaction precisely at 10 minutes using ice-cold acetonitrile to ensure initial rate (linear) kinetics are maintained[7].

  • Quantification: Measure the formation of the specific metabolites (e.g., 1'-hydroxymidazolam and dextrorphan) via LC-MS/MS. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the representative quantitative metrics expected for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile based on its physicochemical class, providing a benchmark for assay validation.

Assay CategoryParameterRepresentative MetricMechanistic Interpretation
Caco-2 Permeability Papp​ (A-B) <5×10−6 cm/sLow apical absorption due to the protonated state of the aliphatic amine at pH 7.4.
Caco-2 Permeability Efflux Ratio (ER) >3.0 Indicates active P-gp efflux; expected to drop to ≈1.0 in the presence of Verapamil.
HLM Stability Half-life ( t1/2​ ) 15−30 minModerate-to-high clearance driven by rapid N-demethylation of the tertiary amine.
HLM Stability CLint​ >50 µL/min/mgSuggests a high hepatic extraction ratio in vivo, necessitating potential structural optimization.
CYP Inhibition CYP2D6 IC50​ <1.0 µMStrong competitive inhibition typical of lipophilic basic amines binding the CYP2D6 active site.

References

  • Source: fda.
  • Source: europa.
  • Source: fda.
  • Title: Comparison Between the Final US FDA (2020), the Final Japan PMDA (2018), and Final EMA (2013)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Fluorometric assay integration with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Fluorometric Assay Integration with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Derivatives: A Guide to Monitoring Enzyme Kinetics and Environmental Sensing

Abstract

This document provides a comprehensive guide for the integration of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile and similar derivatives into fluorometric assays. These compounds are part of a class of environmentally-sensitive fluorescent probes whose spectral properties are highly dependent on their local microenvironment, such as solvent polarity and viscosity.[1][2] This characteristic makes them powerful tools for monitoring a variety of biological processes, from enzyme activity to protein-protein interactions, in a wash-free, high-throughput format.[1][3] We will detail the underlying principles of their fluorescence, provide step-by-step protocols for a model enzyme assay, and offer guidance on data analysis and troubleshooting.

Principle of the Assay: Intramolecular Charge Transfer (ICT)

The functionality of 2-aminobenzonitrile derivatives as fluorescent probes is rooted in a photophysical phenomenon known as Intramolecular Charge Transfer (ICT).[4][5] These molecules are designed with an electron-donating group (the amino-piperidine moiety) conjugated to an electron-withdrawing group (the benzonitrile moiety).[6][7]

Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.[6] The stability of this charged state is highly influenced by the surrounding environment.

  • In non-polar (hydrophobic) environments , the charge-separated state is less stable, leading to high fluorescence quantum yield and emission of higher-energy (blue-shifted) light.

  • In polar (hydrophilic) environments , like aqueous buffers, the polar solvent molecules stabilize the charge-separated state. This stabilization often opens up non-radiative decay pathways, leading to fluorescence quenching (a significant decrease in intensity).[8]

This "turn-on" fluorescence in hydrophobic environments—such as the active site of an enzyme or a protein binding pocket—is the key to their utility in biological assays.[2]

Mechanism of Action: Environment-Sensitive Fluorescence

cluster_0 Probe in Polar Environment (Aqueous Buffer) cluster_1 Probe in Non-Polar Environment (e.g., Enzyme Active Site) Polar_Excitation Excitation Light (λex) Polar_Excited ICT Excited State (Stabilized by Water) Polar_Excitation->Polar_Excited Polar_Ground Probe (Ground State) Polar_Quenched Fluorescence Quenched (Low Signal) Polar_Excited->Polar_Quenched NonPolar_Excitation Excitation Light (λex) NonPolar_Excited ICT Excited State (Unstable) NonPolar_Excitation->NonPolar_Excited NonPolar_Ground Probe (Ground State) NonPolar_Ground->Polar_Ground NonPolar_Fluorescence Strong Fluorescence (High Signal) NonPolar_Excited->NonPolar_Fluorescence

Caption: Workflow of ICT Probe Fluorescence.

Materials and Reagents

  • Fluorometric Probe: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile derivative (e.g., custom synthesis or commercial supplier).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), Tris-HCl, or other buffer appropriate for the biological system. Note: Buffer pH can influence fluorescence; consistency is key.[4]

  • Enzyme: Lyophilized powder of the enzyme of interest (e.g., a protease, kinase, or esterase).

  • Substrate: A molecule recognized by the enzyme, which upon modification, creates a binding site for the fluorescent probe.

  • Microplates: Black, flat-bottom, 96-well or 384-well microplates are recommended to minimize background fluorescence and well-to-well crosstalk.[9]

  • Instrumentation: A microplate reader with fluorescence intensity detection capabilities, equipped with appropriate excitation and emission filters or monochromators.[3]

  • High-Purity Solvents: DMSO for stock solutions.

  • Reagent-Grade Water

Experimental Protocols

This section details a model protocol for measuring enzyme activity. The principle is that the enzyme modifies a substrate, creating a hydrophobic product that the probe can bind to, resulting in a "turn-on" fluorescent signal.

Protocol 1: Reagent Preparation
  • Probe Stock Solution (10 mM):

    • Carefully weigh the probe powder.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light.

  • Enzyme Stock Solution (1 mg/mL):

    • Reconstitute the lyophilized enzyme in a suitable, chilled assay buffer to a concentration of 1 mg/mL.

    • Mix gently by inversion. Avoid vigorous vortexing to prevent denaturation.

    • Store on ice for immediate use or in aliquots at -80°C for long-term storage.

  • Substrate Stock Solution (10 mM):

    • Dissolve the substrate in assay buffer or DMSO (depending on solubility) to a final concentration of 10 mM.

    • Store at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw all stock solutions on ice.

    • Prepare serial dilutions of the enzyme and substrate in assay buffer to the desired working concentrations.

    • Prepare a working solution of the probe in assay buffer. The optimal final concentration must be determined experimentally but typically ranges from 1-10 µM.

Protocol 2: Microplate-Based Enzyme Kinetic Assay

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

  • Assay Plate Setup:

    • Design the plate layout to include blanks, negative controls, positive controls, and experimental wells.

      • Blanks: Assay buffer only.

      • Negative Controls: Assay buffer + Substrate + Probe (No Enzyme). This measures background signal.

      • Positive Controls (Optional): Assay buffer + Probe + pre-formed hydrophobic product.

      • Experimental Wells: Assay buffer + Substrate + Probe + Enzyme.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate substrate working solution to all wells except the blanks.

    • Add 20 µL of the probe working solution to all wells.

    • Pre-incubation (Optional): Incubate the plate for 5-10 minutes at the desired assay temperature (e.g., 37°C) to allow reagents to equilibrate.

  • Initiating the Reaction:

    • Add 20 µL of the enzyme working solution to the experimental wells.

    • For negative controls and blanks, add 20 µL of assay buffer instead of the enzyme solution.

    • The final volume in each well should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate into the pre-warmed plate reader.[10]

    • Set the instrument to read fluorescence intensity. Determine the optimal excitation (λex) and emission (λem) wavelengths by performing a spectral scan of the probe with the hydrophobic product. For aminobenzonitrile derivatives, excitation is often in the 350-420 nm range, with emission in the 450-550 nm range.[11]

    • Measure the fluorescence at regular intervals (e.g., every 60 seconds) for a desired duration (e.g., 30-60 minutes) to monitor the reaction progress (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time and take a single reading.[3]

Experimental Workflow Diagram

start Start: Prepare Reagents (Probe, Enzyme, Substrate) plate_setup Set Up 96-Well Plate (Blanks, Controls, Samples) start->plate_setup add_reagents Add Buffer, Substrate, and Probe to Wells plate_setup->add_reagents pre_incubate Pre-incubate Plate at Assay Temperature add_reagents->pre_incubate initiate Initiate Reaction: Add Enzyme pre_incubate->initiate read_plate Place in Microplate Reader and Begin Measurement initiate->read_plate data_acq Acquire Data (Kinetic or Endpoint) read_plate->data_acq analyze Analyze Data: Subtract Background, Calculate Reaction Rates data_acq->analyze end End: Report Results analyze->end

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • Background Subtraction: For each time point, subtract the average fluorescence intensity of the negative control wells from the experimental wells. This corrects for any intrinsic fluorescence of the reagents.

  • Kinetic Analysis: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time. The initial, linear portion of this curve represents the initial reaction velocity (V₀). The slope of this linear region is proportional to the enzyme's activity.

  • Dose-Response Curves: To determine enzyme inhibition or activation, perform the assay with varying concentrations of a test compound. Plot the calculated reaction rates against the logarithm of the compound concentration to generate a dose-response curve and calculate parameters like IC₅₀ or EC₅₀.

Example Data Presentation

Table 1: Raw Fluorescence Data (RFU) Over Time

Time (min)Blank (Avg)Negative Control (Avg)Sample 1 (Enzyme)Sample 2 (Enzyme + Inhibitor)
0150520535530
515553025851150
1015252546101780
1515853565902405
2015454085503010

Table 2: Calculated Initial Reaction Rates

SampleCorrected RFU at 20 minInitial Rate (RFU/min)% Inhibition
Sample 18010400.50%
Sample 22470123.569.2%

Initial Rate calculated from the linear range (e.g., 0-15 minutes).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Probe concentration too high.Titrate the probe to find the optimal concentration with the best signal-to-noise ratio.
Impure reagents or contaminated buffer.Use high-purity reagents and freshly prepared buffers.
Autofluorescence from microplate.Use high-quality black microplates.[9]
No Signal or Weak Signal Enzyme is inactive.Check enzyme storage conditions and activity with a known standard assay.
Incorrect excitation/emission wavelengths.Perform a wavelength scan to determine the optimal settings for your specific probe-product complex.
Probe does not bind to the product.The assay principle may not be compatible with this specific enzyme/substrate pair. Redesign the substrate.
Signal Decreases Over Time Photobleaching of the probe.Reduce the excitation light intensity, decrease the frequency of readings, or use a more photostable probe derivative.[12]
Product instability or aggregation.Analyze product characteristics. Consider adding non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer.

References

  • Demchenko, A. P. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(1), 49-59. [Link]

  • Zhang, X., et al. (2025). Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications. PubMed. [Link]

  • Karpenko, I. A., et al. (2020). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. PMC. [Link]

  • Liu, Y., et al. (2023). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. [Link]

  • Huang, Y., et al. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. Frontiers in Chemistry. [Link]

  • Sarkar, S., et al. (2025). Intramolecular Charge Transfer-Induced Fluorescent Probe for the Sensitive Detection of Copper Tripeptide. The Journal of Physical Chemistry B. [Link]

  • Yang, L., et al. (2021). The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. PMC. [Link]

  • Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. [Link]

  • Jackson, C. A., & Sando, S. (2007). Synthesis of novel fluorescent nucleoside bearing 3-aminobenzonitrile as a nucleobase. Nucleic Acids Symposium Series. [Link]

  • Washington State University. (2012). Microplate Enzyme Assay Using Fluorescence. Washington State University Protocols. [Link]

  • Molecular Devices. (n.d.). Fluorophore Characterization. Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts - PMC. [Link]

  • Apak, R., et al. (2014). Development of a fluorescent probe for measurement of peroxyl radical scavenging activity in biological samples. PubMed. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis and Purification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a substituted benzonitrile core, presents unique challenges and opportunities in its large-scale production. This guide provides a comprehensive overview of the robust and scalable synthetic and purification procedures for this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are designed to ensure high yield, purity, and reproducibility, critical parameters for researchers, scientists, and professionals in the drug development industry.

The synthetic approach centers on a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] Specifically, the Buchwald-Hartwig amination is employed, a powerful method renowned for its functional group tolerance and broad substrate scope.[1][2][4] This guide will elucidate the critical parameters of this reaction, from catalyst and ligand selection to reaction conditions, and detail the subsequent purification strategies necessary to isolate the target compound with the high degree of purity required for pharmaceutical applications.

Synthetic Strategy: A Palladium-Catalyzed Approach

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is most efficiently achieved through a Buchwald-Hartwig amination reaction. This reaction couples an aryl halide, in this case, 2-amino-4-fluorobenzonitrile, with a secondary amine, 3-(dimethylamino)piperidine. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the formation of the desired C-N bond.[1][2]

Reaction Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-amino-4-fluorobenzonitrile), forming a Pd(II) complex.[2][4]

  • Amine Coordination and Deprotonation: The amine (3-(dimethylamino)piperidine) coordinates to the Pd(II) complex. A base is then used to deprotonate the amine, forming an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][4]

The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[1]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_process Process cluster_purification Purification cluster_product Final Product 2-Amino-4-fluorobenzonitrile 2-Amino-4-fluorobenzonitrile Reaction_Setup Reaction Setup 2-Amino-4-fluorobenzonitrile->Reaction_Setup 3-(Dimethylamino)piperidine 3-(Dimethylamino)piperidine 3-(Dimethylamino)piperidine->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Extraction Organic Extraction Workup->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Final_Product 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Recrystallization->Final_Product

Caption: Synthetic workflow for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

Detailed Experimental Protocols

Part 1: Scale-up Synthesis via Buchwald-Hartwig Amination

This protocol details the synthesis of the target compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
2-Amino-4-fluorobenzonitrile136.13 g/mol 1.0 eq.
3-(Dimethylamino)piperidine128.22 g/mol 1.2 eq.
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 0.02 eq.
Racemic-BINAP622.67 g/mol 0.04 eq.
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 2.0 eq.
Toluene-~10 mL/g of limiting reagent

Step-by-Step Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-fluorobenzonitrile, 3-(dimethylamino)piperidine, cesium carbonate, palladium(II) acetate, and racemic-BINAP.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Washing: Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

Part 2: Purification Procedures

Purification of the crude product is crucial to remove unreacted starting materials, catalyst residues, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended for achieving high purity.

A. Purification by Column Chromatography

Due to the basic nature of the product, standard silica gel chromatography can lead to peak tailing and poor separation.[5] To mitigate this, an amine-functionalized silica gel or the addition of a basic modifier to the mobile phase is recommended.[5][6][7]

Materials and Equipment:

ItemSpecification
Stationary PhaseSilica gel (230-400 mesh) or Amine-functionalized silica
Mobile PhaseHexane/Ethyl Acetate with 1% Triethylamine (v/v)
ColumnAppropriate size for the scale of the reaction
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., 9:1 Hexane/Ethyl Acetate with 1% triethylamine).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry load the sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate), maintaining the 1% triethylamine concentration throughout.

  • Fraction Collection: Collect fractions and monitor by TLC. The product can be visualized under UV light (254 nm) or by staining with a suitable agent like potassium permanganate.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

B. Final Purification by Recrystallization

Recrystallization is an effective final step to remove minor impurities and obtain a crystalline solid with high purity.

Materials and Equipment:

ItemSpecification
Solvent SystemIsopropanol/Water or Ethanol/Water
GlasswareErlenmeyer flask, beaker, Buchner funnel
Heating/CoolingHot plate, ice bath

Step-by-Step Protocol:

  • Dissolution: Dissolve the product from the column chromatography in a minimal amount of hot isopropanol.

  • Induce Crystallization: Slowly add water dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the final, pure product.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Data Presentation
Synthesis StepYield (%)Purity (by HPLC)
Crude Product85-95%~80-90%
After Column Chromatography70-85%>98%
After Recrystallization60-75%>99.5%

Conclusion

The successful scale-up synthesis and purification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile relies on a well-optimized Buchwald-Hartwig amination protocol followed by a robust purification strategy. The use of amine-functionalized silica or a basic modifier in column chromatography is critical for efficient purification of this basic compound. This guide provides a detailed and practical framework for researchers and professionals to produce this valuable intermediate with high yield and purity, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • SOME DERIVATIVES OF P-AMINOBENZONITRILE. - ACS Publications. Available at: [Link]

  • When should amine-bonded columns be used for purification? - Biotage. Available at: [Link]

  • Process for the purification of aromatic amines - Google Patents.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Available at: [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific aqueous solubility challenges associated with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in biochemical and cell-based assays.

This compound presents a classic "brick dust and grease" challenge. It features a highly lipophilic benzonitrile core paired with a basic tertiary amine (the dimethylamino group). While the amine provides a site for protonation, at physiological pH (7.4), a significant fraction of the molecule exists as an uncharged free base[1]. When diluted directly from a concentrated DMSO stock into an aqueous assay buffer, the rapid polarity shift induces "solvent shock," causing the lipophilic core to aggregate into amorphous precipitates before thermodynamic equilibrium can be established[2][3].

Below, you will find a diagnostic workflow, targeted FAQs, quantitative data, and self-validating protocols to ensure scientific integrity in your assays.

Diagnostic Workflow for Assay Precipitation

Use the following decision tree to identify the root cause of precipitation and select the appropriate solubilization strategy.

SolubilityTroubleshooting Start Precipitation in Assay Buffer CheckPH Is assay pH > 7.0? Start->CheckPH AdjustPH Formulate as HCl salt or lower buffer pH CheckPH->AdjustPH Yes CheckDMSO Direct dilution from >10mM DMSO stock? CheckPH->CheckDMSO No StepDilution Perform intermediate dilutions in 10% DMSO CheckDMSO->StepDilution Yes Additives Can assay tolerate excipients? CheckDMSO->Additives No UseCD Add 1-5% HP-β-CD or 0.01% Tween-20 Additives->UseCD Yes Reformulate Use lipid emulsion or BSA blocking Additives->Reformulate No

Figure 1: Diagnostic workflow for resolving kinetic solubility issues in biochemical assays.

Troubleshooting & FAQs

Q1: My compound precipitates instantly when I add it to the assay buffer from a 10 mM DMSO stock. How do I prevent this? A: You are exceeding the compound's kinetic solubility limit, inducing solvent shock[2]. When a 100% DMSO droplet hits the aqueous buffer, the local concentration of the lipophilic benzonitrile core is too high, forcing amorphous aggregation[3]. Solution: Do not spike directly from 100% DMSO. Instead, create an intermediate dilution plate using 10% DMSO in water or buffer. Transferring from a 10% DMSO intermediate ensures a gentler polarity gradient. Alternatively, use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes, which dissolve instantly without localized supersaturation.

Q2: The compound is perfectly soluble at pH 5.0 but crashes out at pH 7.4. How do I fix this for physiological cell-based assays? A: This is a pH-dependent ionization issue. The dimethylamino group (a tertiary amine) has a pKa likely between 8.5 and 9.5. At pH 5.0, it is fully protonated and highly water-soluble. As you approach pH 7.4, the equilibrium shifts, increasing the concentration of the highly lipophilic free base[1]. Solution: If you cannot lower the assay pH, you must shield the lipophilic core. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic piperidine/benzonitrile moiety will partition into the hydrophobic cavity of the cyclodextrin, while the hydroxylated exterior maintains aqueous solubility[4][5].

Q3: I don't see visible precipitate, but my dose-response curves are flat, and I suspect I'm losing the compound. What is happening? A: You are likely experiencing Non-Specific Binding (NSB) to the polystyrene or polypropylene assay plates. Because the free base form is lipophilic, it adsorbs to hydrophobic plastic surfaces, drastically reducing the actual free concentration in the assay. Solution: Add a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 to the assay buffer. These surfactants coat the plasticware and form micelles that keep the compound in solution. If surfactants interfere with your biochemical target, use 0.1% Bovine Serum Albumin (BSA) as a carrier protein.

Quantitative Data: Solubility Enhancement Strategies

When selecting a solubilization strategy, you must balance solubility gains against the risk of assay interference[6][7].

StrategyMechanism of ActionTypical Working Conc.Enhances Kinetic or Thermodynamic?Assay Interference Risk
DMSO Co-solvent Lowers dielectric constant of the bulk solvent.1% - 5% (v/v)KineticHigh: >5% DMSO can denature proteins or alter ligand binding affinity[7].
HP-β-CD Encapsulates lipophilic moieties in a hydrophobic cavity[4].1% - 5% (w/v)BothLow/Moderate: May compete with the target protein if the target binding pocket is highly lipophilic[7].
Tween-20 Forms micelles to trap lipophilic free base; coats plastics.0.01% - 0.05% (v/v)KineticModerate: Can disrupt lipid-dependent enzymes or cell membranes.
Salt Formation (HCl) Protonates the dimethylamino group, increasing polarity[1].Stoichiometric (1:1)ThermodynamicLow: Chloride ions are generally well-tolerated in physiological buffers.

Self-Validating Experimental Protocols

To ensure data integrity, every solubilization attempt must be empirically verified. Do not assume a clear solution means the compound is fully dissolved; it may be in a sub-visible colloidal state.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Causality: Nephelometry measures light scattering caused by undissolved particles. It is superior to visual inspection because it detects sub-visible colloidal aggregates that cause false positives in HTS assays[2][3].

Materials:

  • 96-well clear-bottom microtiter plates.

  • Laser Nephelometer (e.g., BMG Nephelostar, 632.8 nm laser).

  • 10 mM DMSO stock of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

  • Assay Buffer (pH 7.4).

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: In a separate PCR plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Buffer Transfer: Dispense 190 µL of Assay Buffer (pH 7.4) into the 96-well reading plate.

  • Compound Spiking: Transfer 10 µL of each DMSO dilution into the buffer (final DMSO concentration = 5%). Critical Step: Pipette rapidly and mix via trituration to standardize the solvent shock.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow metastable supersaturated solutions to precipitate[3].

  • Nephelometric Reading: Read the plate. Plot the scattered light intensity (Relative Scatter Units, RSU) against the compound concentration.

  • Self-Validation Step: Include a blank well (5% DMSO in buffer) to establish baseline scatter. Include a known insoluble reference standard (e.g., Haloperidol) which must show a sharp inflection point (kick-off curve) indicating precipitation[3]. The solubility limit of your test compound is the concentration immediately preceding the inflection point.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Causality: HP-β-CD provides a hydrophobic microenvironment for the benzonitrile ring, preventing it from interacting with the aqueous bulk solvent, thereby permanently increasing thermodynamic solubility without altering the bulk pH[4][5].

Materials:

  • HP-β-CD powder (Pharmaceutical grade).

  • Assay Buffer (pH 7.4).

  • UV-Vis Spectrophotometer or Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your standard Assay Buffer. Stir until completely dissolved (HP-β-CD is highly water-soluble, up to 50%[4]).

  • Compound Addition: Weigh out the solid free-base of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile to achieve a target concentration of 1 mM. Add it directly to the HP-β-CD buffer. Do not use DMSO here, as DMSO competes for the cyclodextrin cavity, artificially lowering the binding affinity of the compound to the cyclodextrin[7].

  • Equilibration: Agitate the suspension on a rotary shaker at 300 rpm for 24 hours at 25°C to ensure complete inclusion complex formation.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Measure the filtrate using DLS. A valid, fully complexed solution will show a monodisperse peak at ~1-2 nm (the size of the cyclodextrin complex). If you see peaks >100 nm, colloidal aggregates are still present, and the HP-β-CD concentration must be increased[5].

References

  • [6] Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed (NIH). Available at:

  • [1] Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - PharmaFocusAsia. Available at:

  • [7] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC (NIH). Available at:

  • [2] In vitro solubility assays in drug discovery - PubMed (NIH). Available at:

  • [3] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility - ACS Publications. Available at:

  • [4] Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs - ResearchGate. Available at:

  • [5] Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC (NIH). Available at:

Sources

Technical Support Center: Troubleshooting Low Synthetic Yield of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we address specific issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to enhance your synthetic yield and purity.

Troubleshooting Guide: From Low Conversion to Product Purity

This section delves into specific problems you might be observing at the bench. We'll explore the root causes and provide systematic approaches to resolve them.

Q1: My reaction is showing low or no conversion of the starting material, 2-amino-4-fluorobenzonitrile. What are the primary factors to investigate?

Low conversion is a frequent hurdle and can often be traced back to a few key areas. Let's break down the possibilities:

  • Insufficient Reaction Activation: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this reaction is highly dependent on the electronic nature of the aromatic ring. The fluorine atom is a good leaving group, but the reaction is significantly accelerated by the presence of electron-withdrawing groups ortho and para to it, which stabilize the negatively charged Meisenheimer intermediate.[1][2][3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition.[1] A systematic screen of temperatures is often necessary to find the optimal balance.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation of the base, leaving the nucleophile more reactive.[4][5] Protic solvents can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity.[6]

    • Base: The choice and stoichiometry of the base are crucial. The base deprotonates the secondary amine on the piperidine ring, increasing its nucleophilicity. Common bases for this type of reaction include potassium carbonate (K₂CO₃) and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7] Insufficient base will result in an incomplete reaction.

  • Reagent Purity: The purity of your starting materials and reagents cannot be overstated.

    • 2-Amino-4-fluorobenzonitrile: Impurities can interfere with the reaction. Ensure its purity by checking its melting point and considering recrystallization if necessary.

    • 3-(Dimethylamino)piperidine: This nucleophile is susceptible to oxidation and may contain water. Distillation or passing it through a plug of activated alumina can be effective purification methods.[8]

    • Solvents: Ensure you are using anhydrous and properly degassed solvents, as the presence of water and oxygen can lead to side reactions and catalyst deactivation in related palladium-catalyzed aminations.[8]

Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the likely culprits and how can I minimize them?

The formation of side products can significantly complicate purification and reduce the yield of your desired product. Here are some common side reactions to consider:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent in the presence of a strong base, the solvent itself might compete with your intended nucleophile.[4] Sticking to non-reactive, polar aprotic solvents is the best practice.

  • Di-substitution: If there are other potential leaving groups on your aromatic substrate, you might observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.[4]

  • Hydrolysis of the Nitrile Group: Although generally stable, under harsh basic or acidic conditions and elevated temperatures, the nitrile group can hydrolyze to a carboxamide or carboxylic acid. Careful control of pH and temperature is essential.

  • Competing Reactions: Depending on the specific conditions and any potential metal contaminants, other reaction pathways could become accessible.

To minimize these side reactions, consider the following:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the amine nucleophile is common, but a large excess could lead to purification difficulties.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize decomposition and side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[9]

Q3: My reaction seems to work, but I'm struggling with the purification of the final product. What are effective purification strategies?

Purification can indeed be challenging, especially with the presence of high-boiling point solvents and polar functional groups. A multi-step approach is often necessary:

  • Aqueous Work-up: This is typically the first step to remove inorganic salts and water-soluble impurities. Partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water is standard.[4]

    • If a basic catalyst or reagent was used, a wash with a dilute acid solution can help remove it.[4]

    • Conversely, a wash with a dilute base is recommended if acidic byproducts are present.[4]

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of solvents is often required. A common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[10] The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.[11]

    • Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for crystallization include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions about the synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

What are the most critical parameters to control for a successful synthesis?

The three most critical parameters are:

  • Temperature: Directly influences reaction rate and the potential for side reactions.

  • Choice of Base and Solvent: These dictate the reactivity of the nucleophile and the overall reaction environment.

  • Purity of Reagents: Impurities can poison catalysts (if used in alternative routes) or lead to unwanted side reactions.[8]

Are there alternative synthetic routes to consider if the SNAr approach is consistently failing?

Yes, while SNAr is a common method, other strategies exist for forming C-N bonds:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide (or triflate) and an amine.[12][13][14] This approach could be viable using 2-amino-4-bromobenzonitrile as a starting material. The choice of palladium precursor, ligand, and base is crucial for success.[12][13]

  • Metal-Free Approaches: Research into metal-free methods for C-N bond formation is ongoing and could provide more environmentally friendly alternatives.[15]

How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot a small amount of your reaction mixture on a TLC plate alongside your starting materials. Develop the plate in an appropriate solvent system.

  • Visualization: The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. UV light is typically used for visualization. Staining with agents like ninhydrin can be useful for visualizing amines if they are not UV-active.[10]

For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[9]

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagram outlines a logical workflow to diagnose and resolve low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Base) Check_Reagents->Check_Conditions If no improvement Consider_Alternatives 3. Explore Alternative Synthetic Routes Check_Conditions->Consider_Alternatives If no improvement Purification 4. Optimize Purification Strategy Check_Conditions->Purification If yield improves Consider_Alternatives->Purification If new route is successful Success Problem Resolved: High Yield Achieved Purification->Success

Caption: A stepwise guide to troubleshooting low synthetic yield.

Summary of Key Reaction Parameters

The following table summarizes the key parameters and recommendations for the SNAr synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

ParameterRecommendationRationale
Starting Material 2-Amino-4-fluorobenzonitrileFluorine is a good leaving group for SNAr.[3]
Nucleophile 3-(Dimethylamino)piperidineThe amine attacks the electron-deficient aromatic ring.
Solvent Polar Aprotic (e.g., DMF, DMSO)Solvates the cation, enhancing nucleophilicity.[4][5]
Base K₂CO₃ or DBUDeprotonates the piperidine nitrogen, increasing its nucleophilicity.
Temperature 80-120 °C (Optimize)Balances reaction rate with potential for degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive reagents.[9]

References

  • Technical Support Center: Palladium-Catalyzed Allylic Amin
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. (URL: )
  • WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)
  • Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC. (URL: [Link])

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (URL: [Link])

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Synthesis of Aminoalkyl Nitriles through 2-Azaallyl Anions-Driven Cascade Radical Ring-Opening/Intermolecular Coupling | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])

  • Letts nitrile synthesis - Wikipedia. (URL: [Link])

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton - University of Southampton. (URL: [Link])

  • Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)
  • RU2037483C1 - Process for preparing substituted aromatic nitriles - Google P
  • Preventing side reactions in nucleophilic substitutions of fluoropyridines - Benchchem. (URL: )
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (URL: [Link])

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (URL: [Link])

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - Semantic Scholar. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondens
  • Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL: [Link])

  • . (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative - Preprints.org. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (URL: [Link])

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (URL: [Link])

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed. (URL: [Link])

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Diva-Portal.org. (URL: [Link])

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed. (URL: [Link])

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. (URL: [Link])

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

Sources

Resolving HPLC peak tailing issues for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Welcome to the technical support center for the analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, with this compound. Our goal is to provide a logical, in-depth troubleshooting framework grounded in scientific principles to help you achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Challenge: The Analyte's Chemical Nature

The structure of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is key to understanding its chromatographic behavior. It possesses three basic nitrogen centers: a primary aromatic amine, the piperidine ring nitrogen, and a tertiary dimethylamino group. In typical reversed-phase HPLC mobile phases (pH 2-8), these amine functional groups are readily protonated, carrying a positive charge. This cationic nature is the primary driver of problematic interactions with standard silica-based stationary phases, leading to the common issue of peak tailing.

Peak tailing not only affects the aesthetic quality of a chromatogram but also directly impacts analytical accuracy by making peak integration inconsistent and unreliable, thus compromising quantification.[1][2]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My peak for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is severely tailing. What is the fundamental cause?

A: The most common cause of peak tailing for basic compounds like this is a secondary retention mechanism involving strong ionic interactions with the stationary phase.[3][4] Here's the mechanism:

  • Analyte Protonation: Your analyte, with its multiple amine groups, becomes positively charged (protonated) in the mobile phase.

  • Silanol Ionization: Standard silica-based columns (especially older, Type A silica) have a surface populated with silanol groups (Si-OH).[5] At mobile phase pH levels above approximately 3.5, these silanol groups begin to deprotonate, becoming negatively charged (SiO⁻).[3][6]

  • Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This interaction is stronger than the intended hydrophobic (reversed-phase) retention mechanism. Analytes that engage in this interaction are retained longer than those that do not, resulting in a "tail" on the backside of the peak.[7][8]

The diagram below illustrates this undesirable interaction.

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Silanol Si-O⁻ Ionized Silanol Site C18 C18 Hydrophobic Chains Analyte {Analyte-NH₃⁺ | Protonated Basic Compound} Analyte->Silanol:f0 Strong Ionic Interaction (Causes Peak Tailing) Analyte->C18 Desired Hydrophobic Interaction (Primary Retention)

Caption: Analyte interaction with the stationary phase.

Q2: How can I strategically modify my mobile phase to eliminate peak tailing?

A: Mobile phase optimization is your most powerful tool. The goal is to disrupt the ionic interaction described above. You have two primary strategies: pH control and the use of competitive additives.

  • Strategy 1: Operate at Low pH (The Recommended Approach)

    The most effective and robust solution is to lower the mobile phase pH to between 2.5 and 3.0.[5][8]

    • Mechanism of Action: At this low pH, the concentration of protons (H⁺) in the mobile phase is very high. According to Le Châtelier's principle, this high proton concentration suppresses the ionization of the surface silanol groups, keeping them in their neutral (Si-OH) form.[4][6] By neutralizing the silanol sites, you eliminate the strong ionic attraction, allowing for a separation dominated by the intended hydrophobic mechanism. Your analyte will still be fully protonated, ensuring consistent retention.

    • Protocol:

      • Prepare the aqueous portion of your mobile phase using a buffer. A 10-25 mM concentration is typical.

      • Use buffers suitable for low pH, such as potassium phosphate or ammonium formate.

      • Adjust the pH of the aqueous buffer to 2.8 using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer) before mixing with the organic modifier.[6]

      • Mix with your organic solvent (e.g., acetonitrile or methanol) to the desired final composition.

  • Strategy 2: Use a Competing Base (Silanol Suppressor)

    An older but sometimes effective technique is to add a competing base, like triethylamine (TEA), to the mobile phase at a concentration of 5-25 mM.[5][9]

    • Mechanism of Action: TEA is a small basic molecule that gets protonated in the mobile phase. It preferentially binds to the ionized silanol sites, effectively masking them from your larger analyte.[9] This reduces the availability of active sites for secondary interactions.

    • Cautions:

      • Column Lifetime: Competing bases can accelerate the hydrolysis of the bonded phase, potentially shortening column life.[5]

      • MS Incompatibility: TEA is a strong ion-suppressing agent and is not suitable for LC-MS applications.

      • Baseline Issues: These additives can sometimes lead to baseline instability.

Mobile Phase StrategyMechanismProsCons
Low pH (2.5 - 3.0) Suppresses silanol ionization (Si-OH form)Highly effective, robust, MS-compatible (with volatile buffers like formate), improves column stability.May reduce retention time for basic compounds.
Competing Base (e.g., TEA) Masks ionized silanol sites (SiO⁻)Can be effective when pH adjustment is not possible.Not MS-compatible, can shorten column life, may cause baseline issues.[5]
Q3: My peak shape is still not perfect even after mobile phase optimization. Does my HPLC column choice matter?

A: Absolutely. The column is a critical variable. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use Modern, High-Purity "Type B" Silica Columns: Older columns are often based on "Type A" silica, which has higher levels of metal contamination (like iron and aluminum) and more acidic, accessible silanol groups.[5][7] Modern columns use high-purity, "Type B" silica with significantly lower metal content and fewer problematic silanols, providing a much more inert surface.[7]

  • Select a Column with Aggressive End-Capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain. End-capping is a secondary chemical process that "caps" these residual silanols with a small, less-interactive group (like trimethylsilyl).[3][10] For basic compounds, choose a column specifically marketed as being fully end-capped or base-deactivated.

  • Consider Alternative Stationary Phases: If tailing persists, consider advanced column chemistries designed for polar and basic analytes:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[10] This polar group helps to shield the residual silanols, improving peak shape for bases.

    • Hybrid Silica/Polymer Phases: These columns are built on a hybrid particle that incorporates both silica and organic polymers. They offer excellent pH stability and reduced silanol activity.[7]

    • Positively Charged Surfaces: Some specialty columns have a slight positive charge on the surface at low pH.[11][12] This surface electrostatically repels the protonated basic analyte, preventing it from getting close to the underlying silanol groups.[12]

Column FeatureHow It Reduces TailingRecommended For
High-Purity Type B Silica Fewer and less acidic silanol groups from the start.[7]All analyses of basic compounds.
End-Capping Chemically blocks residual silanols, making them inaccessible.[10]All analyses of basic compounds.
Polar-Embedded Phase Shields silanols and can offer alternative selectivity.[10]Difficult separations, compounds with poor peak shape on standard C18.
Hybrid Particle Technology Inherently lower silanol activity and wider pH stability.[7]Methods requiring high or low pH; improved column lifetime.
Q4: I've optimized my mobile phase and am using a good column, but I still see some tailing on all my peaks. What else could be wrong?

A: If all peaks in your chromatogram (not just your analyte) show some tailing, the problem may be physical rather than chemical. This is often caused by extra-column dead volume .[3]

Dead volume is any space in the flow path outside of the column where the sample band can spread out, causing broadening and tailing.

  • Troubleshooting Steps:

    • Check Fittings: Ensure all tubing connections between the injector, column, and detector are made correctly. A small gap between the end of the tubing and the bottom of the port can create significant dead volume.

    • Minimize Tubing Length: Use the shortest possible length of connecting tubing.

    • Use Narrow-Bore Tubing: Use tubing with a small internal diameter (e.g., 0.005" or ~0.12 mm) to reduce volume.[3]

    • Detector Flow Cell: Ensure your detector's flow cell volume is appropriate for the scale of your column. Using a large, preparative flow cell with a narrow analytical column will cause significant peak broadening.

Systematic Troubleshooting Workflow

When you encounter peak tailing, follow a logical sequence of steps to diagnose and solve the issue. Start with the easiest and most likely solutions first.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase

This protocol describes the preparation of 1 liter of a mobile phase consisting of 20 mM Potassium Phosphate in Water (pH 2.8) and Acetonitrile (50:50, v/v).

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh out 2.72 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker or volumetric flask. This gives a concentration of 20 mM.

    • Place a calibrated pH meter probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 2.8.

    • Add HPLC-grade water to bring the final volume to exactly 1000 mL.

  • Filter the Buffer:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Prepare Final Mobile Phase:

    • For a 50:50 (v/v) mobile phase, carefully measure 500 mL of the filtered aqueous buffer and 500 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir bottle.

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.

Protocol 2: Recommended Starting HPLC Conditions

This table provides a robust starting point for method development. Adjust the organic modifier percentage to achieve optimal retention (k' between 2 and 10).

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18 or C8, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle sizeInert surface minimizes secondary interactions. Dimensions provide good efficiency and resolution.[13][14]
Mobile Phase A 20 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.8 with acidLow pH suppresses silanol activity.[5] Formate is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers.
Gradient Start with 10-95% B over 10-15 minutes, then hold and re-equilibrateA gradient run will help determine the optimal isocratic conditions or serve as a basis for gradient optimization.
Flow Rate 1.0 mL/min for 4.6 mm ID; 0.3-0.4 mL/min for 2.1 mm IDStandard flow rates for these column dimensions.
Column Temperature 30 - 40 °CElevated temperature can sometimes improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLKeep volume low to prevent overload.
Sample Diluent Initial mobile phase composition (e.g., 90% A / 10% B)Prevents peak distortion from solvent mismatch effects.[15]
Detection UV, wavelength based on analyte's UV maxima (e.g., start at 254 nm)Aminobenzonitriles typically have strong UV absorbance.[16]

References

  • HPLC Troubleshooting Guide - Peak Tailing . CHROMacademy. Link

  • How to Reduce Peak Tailing in HPLC? . Phenomenex Inc. Link

  • How to avoid the tailing problem of basic compounds in HPLC analysis? . uHPLCs. Link

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex Inc. Link

  • HPLC Troubleshooting . Thermo Fisher Scientific. Link

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Link

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Link

  • Peak Tailing in HPLC . Element Lab Solutions. Link

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity . Longdom Publishing. Link

  • HPLC Troubleshooting Guide . Shimadzu. Link

  • Troubleshooting peak tailing in HPLC analysis of lantadene C . BenchChem. Link

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography . ResearchGate. Link

  • HPLC Column Selection: Core to Method Development (Part I) . Welch Materials. Link

  • HPLC Column Selection Guide . Restek. Link

  • Improving of a Peak Shape of the Charged Compounds . SIELC Technologies. Link

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules . Advanced Chromatography Technologies Ltd. Link

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology . MicroSolv Technology Corporation. Link

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. Link

  • Rosés, M., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • HPLC Column Selection . LCGC International. Link

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. Link

  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B. Link

  • Analysis of Acidic and Basic Compounds on SUPELCOSIL LC-ABZ Columns . Sigma-Aldrich. Link

  • 5 Main Types of HPLC Columns Explained . Torontech. Link

  • 2-Amino-4-(dibutylamino)benzonitrile . PubChem, National Center for Biotechnology Information. Link

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Link

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout . The Royal Society of Chemistry. Link

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors . MDPI. Link

  • Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases . ResearchGate. Link

  • 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride . PubChemLite. Link

  • 2- [6- (3-Amino - piperidin-1-yl) methyl-2,4-dioxo-3,4-dihydro -2h- pyrimidin-1-ylmethyl] -4-fluoro - succinic benzonitrile polymorphs and the use of these salts . Semantic Scholar. Link

  • p K a values of common substituted piperazines . ResearchGate. Link

  • Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Semantic Scholar. Link

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function . Shimadzu. Link

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K . ResearchGate. Link

  • Automated HPLC analysis of D- and L-amino acids by reversed-phase chromatography . J-STAGE. Link

  • Application Notes and Protocols for the Quantification of 3-Amino-4-(phenylamino)benzonitrile . BenchChem. Link

  • Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system . ResearchGate. Link

Sources

Technical Support Center: Overcoming Matrix Effects in the Quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the bioanalysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of this compound in biological matrices, specifically plasma. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, potentially compromising data accuracy, precision, and sensitivity.[1][2][3] This document provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and mitigate these effects, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects and why are they a concern for my 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile assay?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][3] When analyzing plasma, these components can include phospholipids, salts, proteins, and metabolites.[4][5] This interference occurs within the mass spectrometer's ion source, where matrix components can either suppress or enhance the signal of your target analyte, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.[2]

This phenomenon is a major concern because it can lead to:

  • Inaccurate Quantification: Over or underestimation of the true analyte concentration.

  • Poor Reproducibility: High variability in results between different samples or batches.[1]

  • Reduced Sensitivity: An increase in the limit of quantitation (LOQ), making it difficult to measure low concentrations of the drug.[4]

Given the basic nature of the dimethylamino-piperidine moiety, the analyte will likely be analyzed in positive electrospray ionization (ESI) mode. This mode is particularly susceptible to suppression from endogenous plasma components like phospholipids, which are also readily ionized.[4][6]

Q2: How do I know if my assay is being affected by matrix effects?

A2: The most direct way to assess matrix effects is to calculate the Matrix Factor (MF) as recommended by regulatory bodies like the FDA and EMA.[5] This is done by comparing the peak response of an analyte spiked into an extracted blank plasma sample to the peak response of the analyte in a pure solvent solution.

A simple qualitative method is to monitor the stability of your internal standard's (IS) peak area across a batch of samples.[7] If you observe significant and erratic fluctuations in the IS response, it is a strong indicator of variable matrix effects.[7] For a more in-depth investigation, a post-column infusion experiment can be performed to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

Q3: My current sample preparation is a simple protein precipitation. Is this sufficient to avoid matrix effects?

A3: While protein precipitation (PPT) is a fast and simple technique, it is often insufficient for removing the primary sources of matrix effects in plasma, particularly phospholipids.[4][6] Phospholipids are soluble in the organic solvents (like acetonitrile or methanol) used for PPT and will be carried through into your final extract.[4] If these phospholipids co-elute with your analyte, significant ion suppression is highly likely.[4] For regulated bioanalysis, more selective sample preparation techniques are almost always required to ensure method robustness.[6]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems with a logical, step-by-step approach to resolution.

Issue 1: I've calculated the Matrix Factor (MF) and it's significantly less than 1.0, indicating ion suppression. What are my next steps?

This is a clear indication that co-eluting endogenous components are interfering with your analyte's ionization. The primary goal is to improve the separation of the analyte from these interferences.

Solution Pathway:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[6]

    • Action: Switch from protein precipitation to a more selective sample preparation technique.

    • Rationale: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide superior cleanup by separating the analyte from matrix components based on differences in physicochemical properties.[6][7] For a basic compound like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a cation-exchange SPE sorbent can provide excellent selectivity, strongly retaining the analyte while allowing neutral and acidic interferences (including many phospholipids) to be washed away.

  • Modify Chromatographic Conditions: If sample preparation changes are insufficient or not feasible, altering the chromatography can move the analyte's retention time away from the region of ion suppression.[8]

    • Action: Adjust the HPLC gradient or change the stationary phase.

    • Rationale: Phospholipids often elute in the middle of a typical reversed-phase gradient.[4] By modifying the gradient profile (e.g., making it steeper or shallower) or switching to a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase), you can often achieve chromatographic separation between your analyte and the zone of suppression.[8]

Issue 2: The peak area of my stable isotope-labeled internal standard (SIL-IS) is highly variable across my sample batch, causing some QCs to fail. Why is this happening if the IS is supposed to correct for matrix effects?

While a SIL-IS is the gold standard and can compensate for many sources of variability, its ability to correct for matrix effects is not infallible.[6]

Solution Pathway:

  • Verify Co-elution:

    • Action: Overlay the chromatograms for your analyte and the SIL-IS. Confirm that they are eluting at almost identical retention times.

    • Rationale: The fundamental assumption of using a SIL-IS is that it behaves identically to the analyte during extraction, chromatography, and ionization.[6] If there is even a slight chromatographic separation, the analyte and IS may be affected differently by a narrow region of ion suppression, leading to an inaccurate peak area ratio.

  • Assess the Severity of Suppression:

    • Action: Evaluate the absolute peak area of your IS in the affected samples. Is it dropping by more than 50% compared to its response in the calibration standards?

    • Rationale: Even if a SIL-IS co-elutes perfectly, severe ion suppression can reduce the signal-to-noise ratio to a point where precision is compromised.[7] Regulatory guidelines have expectations for the consistency of the IS response. If the signal is too low, the data may not be reliable. The solution again points to improving the sample cleanup to reduce the overall level of suppression.[6][7]

Issue 3: My recovery is greater than 100%. Is this an indication of a matrix effect?

Yes, recoveries significantly exceeding 100% are often a sign of ion enhancement, a less common but equally problematic form of matrix effect.[7] It can also be caused by issues during sample preparation, such as solvent evaporation.[7]

Solution Pathway:

  • Confirm Ion Enhancement:

    • Action: Calculate the Matrix Factor (MF) as described in the protocol below. An MF value greater than 1.0 confirms ion enhancement.

    • Rationale: This quantitatively demonstrates that components in the plasma matrix are increasing the ionization efficiency of your analyte compared to a clean solvent.

  • Re-evaluate Sample Preparation and IS:

    • Action: Implement a more rigorous sample cleanup method (SPE or LLE). Ensure you are using a stable isotope-labeled internal standard.

    • Rationale: Just as with ion suppression, removing the interfering matrix components is the most robust solution. A SIL-IS is crucial here because it will experience the same degree of ion enhancement as the analyte, providing a reliable ratio for quantification.[7] If a SIL-IS is not available, a structural analog may be used, but its ability to perfectly track and correct for the enhancement must be thoroughly validated.

Data & Visualization

Table 1: Comparison of Sample Preparation Techniques
TechniqueTypical Phospholipid RemovalSelectivityThroughputExpertise Required
Protein Precipitation (PPT) Poor[4]LowHighLow
Liquid-Liquid Extraction (LLE) GoodModerateMediumMedium
Solid-Phase Extraction (SPE) ExcellentHighMediumHigh
Phospholipid Removal Plates Excellent[4]High (for PLs)HighLow
Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffectWorkflow cluster_assessment Phase 1: Assessment cluster_decision Phase 2: Decision cluster_mitigation Phase 3: Mitigation cluster_validation Phase 4: Validation Start Observe Inconsistent Data (Poor Precision, Inaccurate QCs) AssessMF Assess Matrix Factor (MF) & IS Response Variability Start->AssessMF Decision Is MF outside acceptable range (e.g., 0.85-1.15)? AssessMF->Decision ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) Decision->ImproveCleanup End Robust Method Achieved Decision->End No ModifyLC Modify Chromatography (Gradient, Column) ImproveCleanup->ModifyLC If necessary ReassessMF Re-assess Matrix Factor & Re-validate Assay ImproveCleanup->ReassessMF ModifyLC->ReassessMF ReassessMF->Decision Iterate if needed IonSuppression Mechanism of Electrospray Ionization (ESI) Suppression cluster_source Mass Spec Ion Source Droplet_Initial Initial ESI Droplet (Analyte + Matrix) Droplet_Shrunk Shrinking Droplet (Solvent Evaporation) Droplet_Initial->Droplet_Shrunk Desolvation GasPhaseIons Gas Phase Ions Droplet_Shrunk->GasPhaseIons Ion Evaporation (Charge Competition) MS_Inlet Mass Spectrometer Inlet GasPhaseIons->MS_Inlet Sampling Analyte Analyte (Target Molecule) GasPhaseIons->Analyte Reduced Ion Formation Matrix Matrix Component (e.g., Phospholipid) GasPhaseIons->Matrix Preferential Ion Formation SuppressedSignal Suppressed Analyte Signal Analyte->SuppressedSignal

Caption: Competition between analyte and matrix components for charge during desolvation leads to ion suppression.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is adapted from regulatory guidelines to quantitatively measure matrix effects. [5] Objective: To determine the degree of ion suppression or enhancement for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in plasma.

Materials:

  • Blank, pooled plasma from at least 6 different sources.

  • Neat solution of analyte and IS in reconstitution solvent (e.g., 50:50 Acetonitrile:Water).

  • Validated sample extraction procedure (e.g., SPE, LLE).

  • Calibrated LC-MS/MS system.

Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • Prepare a solution of the analyte and IS in the final reconstitution solvent at a concentration representing a low and a high QC level.

  • Prepare Set 2 (Post-Extraction Spike):

    • Dispense blank plasma into a set of tubes.

    • Perform the complete extraction procedure on these blank plasma samples.

    • After the final evaporation step (if any), spike the extracted residue with the same volume and concentration of analyte and IS as used in Set 1.

  • Analysis:

    • Inject both sets of samples onto the LC-MS/MS system.

    • Record the peak areas for the analyte and the internal standard.

  • Calculation:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • IS-Normalized MF:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

Interpretation:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • The IS-Normalized MF should be close to 1.0 for the IS to be considered effective at compensating for the matrix effect. The coefficient of variation (%CV) of the MF across the different plasma lots should be <15%.

Protocol 2: Mixed-Mode Cation-Exchange Solid-Phase Extraction (SPE)

Objective: To selectively extract 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile from plasma and remove interfering phospholipids.

Rationale: The analyte contains basic secondary and tertiary amine groups, which will be protonated (positively charged) at an acidic pH. A mixed-mode cation-exchange sorbent contains both reversed-phase (e.g., C8) and strong cation-exchange (e.g., sulfonic acid) functional groups. This allows for a robust wash sequence to remove a wide range of interferences.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE cartridges/plates (e.g., 30 mg/1 mL).

  • Reagents: Formic Acid, Methanol, Acetonitrile, Ammonium Hydroxide.

  • Plasma sample containing the analyte and IS.

Procedure:

  • Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 2% formic acid in water. Vortex to mix. This step lyses cells and ensures the analyte is charged.

  • Conditioning:

    • Pass 1 mL of Methanol through the SPE sorbent.

    • Pass 1 mL of 2% formic acid in water through the sorbent. Do not allow the sorbent to go dry.

  • Loading:

    • Load the pre-treated plasma sample onto the conditioned sorbent at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water. This removes salts and other highly polar molecules.

    • Wash 2 (Non-polar Interferences): Pass 1 mL of Methanol. This removes phospholipids and other non-polar, neutral interferences retained by the C8 phase. The analyte remains bound by the strong cation-exchange mechanism.

  • Elution:

    • Elute the analyte by neutralizing its charge. Pass 1 mL of 5% ammonium hydroxide in methanol through the sorbent into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of mobile phase A/B mixture for LC-MS/MS analysis.

This protocol serves as a robust starting point. The wash and elution solvents may require further optimization to maximize recovery and cleanliness for your specific application.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • Racedo, S. et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Taylor & Francis Online. (2014). Bioanalysis Zone: Overcoming Matrix Effects Q&A. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Xie, F. et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Jemal, M. et al. (2002). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]

Sources

Preventing chemical degradation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent chemical degradation during storage. By understanding the molecule's vulnerabilities and implementing proper handling protocols, you can maintain its purity, potency, and integrity for the duration of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this molecule that I should be aware of?

A1: The structure of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile contains three key functional groups susceptible to degradation:

  • Aromatic Amine (-NH₂): This group is highly prone to oxidation.[1] Exposure to atmospheric oxygen, light, or trace metal impurities can lead to the formation of colored quinone-imine type structures, often observed as a color change from white/off-white to yellow, brown, or even purple.

  • Tertiary Amines (Piperidine and Dimethylamino): The nitrogen atoms in the piperidine ring and the dimethylamino group can be oxidized to form N-oxides.[2] This increases the polarity of the molecule and can alter its biological activity.

  • Benzonitrile (-C≡N): While generally stable, the nitrile group can undergo hydrolysis to form a benzamide or benzoic acid derivative, especially under strongly acidic or basic conditions.[3][4][5] This is a greater concern for formulated solutions than for the solid-state API.

Q2: What are the ideal storage conditions for the solid (powder) form of this compound?

A2: To minimize degradation of the solid API, strict control of environmental factors is essential.[6][7] The following conditions are recommended based on best practices for amine-containing pharmaceutical ingredients.

ParameterRecommended ConditionRationale
Temperature -20°C or lower Reduces the kinetic rate of all potential degradation reactions, including oxidation.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[1][6]
Humidity Low (store with desiccant) Amines can be hygroscopic; minimizing moisture prevents potential hydrolysis and physical changes like clumping.[6][10]
Light Protected from Light (Amber Vial) Prevents photo-oxidative degradation, a common issue for aromatic amines.[6][11]
Container Tightly Sealed Glass Vial Glass is inert and provides an excellent barrier to moisture and oxygen.[6] Ensure the cap has a chemically resistant liner.

Q3: I've dissolved the compound in a solvent (e.g., DMSO, water) for my experiments. How should I store these stock solutions?

A3: Solutions are generally more susceptible to degradation than the solid state. For stock solutions, it is critical to:

  • Store at -80°C: This is the gold standard for long-term storage of solutions to virtually halt chemical reactions.[8]

  • Use Anhydrous Solvents: If compatible with your experiment, using anhydrous solvents minimizes the risk of hydrolysis.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Temperature fluctuations can accelerate degradation and introduce moisture from condensation.

  • Protect from Light: Store solution vials in a light-blocking container or freezer box.

Q4: My solid compound has developed a slight yellow or brown tint. Is it still usable?

A4: A color change is a visual indicator of potential degradation, likely oxidation of the aromatic amine. While the compound may still be largely intact, the presence of impurities is highly probable. It is strongly recommended to re-analyze the purity of the material using a validated, stability-indicating analytical method like HPLC-UV before use.[2][11] Using a degraded compound can lead to inconsistent and unreliable experimental results.

Understanding the Degradation Pathways

The primary degradation mechanisms for this molecule are oxidation and, to a lesser extent, hydrolysis and photolysis. Understanding these pathways is key to effective prevention.

cluster_main 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile cluster_stress Stress Factors cluster_products Potential Degradation Products Main Parent Compound (Solid or Solution) Oxidation Aromatic Amine Oxidation (Colored Quinone-Imine) N_Oxide Tertiary Amine Oxidation (N-Oxides) Hydrolysis Nitrile Hydrolysis (Amide, Carboxylic Acid) O2 Atmospheric Oxygen O2->Oxidation O2->N_Oxide H2O Moisture (Humidity, Solvent) H2O->Hydrolysis acid/base catalyzed Light UV/Ambient Light Light->Oxidation photo-oxidation Temp Elevated Temperature Temp->Oxidation accelerates Temp->N_Oxide accelerates Temp->Hydrolysis accelerates p1->Oxidation p2->N_Oxide p3->Hydrolysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Forced Perform Forced Degradation Studies (Heat, Acid, Base, H₂O₂, Light) Inject Inject Samples onto Reversed-Phase HPLC System Forced->Inject Control Prepare Undegraded Control Sample Control->Inject Monitor Monitor Elution with DAD/UV Detector Inject->Monitor Analyze Analyze Chromatograms Monitor->Analyze Resolved Are Parent and Degradant Peaks Baseline Resolved? Analyze->Resolved Pass Method is Stability-Indicating Resolved->Pass  Yes Fail Optimize Method (Gradient, pH, Column) Resolved->Fail  No Fail->Inject Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Long-Term Storage and Re-qualification Workflow

This protocol ensures that the compound remains fit for purpose throughout its storage life, in line with ICH guidelines. [12][13][14][15][16]

  • Initial Qualification (T=0):

    • Upon receiving a new batch, immediately aliquot a small portion for T=0 analysis.

    • Analyze for purity (HPLC), identity (LC-MS), and appearance (visual).

    • Record these results as the baseline.

  • Storage:

    • Place the main stock and designated stability aliquots into a validated freezer at ≤ -20°C . [9] * Ensure the container is purged with nitrogen/argon, tightly sealed, and protected from light.

  • Re-qualification Schedule:

    • Pull one stability aliquot at pre-defined time points (e.g., 6 months, 12 months, 24 months).

    • Allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

  • Analysis and Acceptance:

    • Analyze the aliquot using the same stability-indicating methods as the T=0 sample.

    • Compare the results to the initial specifications. A "significant change" for an API is typically defined as a failure to meet its specification. [17] * If the purity remains within the acceptable range (e.g., >98%), the batch can continue to be used. If not, the batch should be discarded.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Vaia. (n.d.). Write the mechanisms for the acidic and basic hydrolyses of benzonitrile.
  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
  • (n.d.). Addressing Temperature and Humidity Excursions in API Stability Studies.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • ICH. (n.d.). Quality Guidelines.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • CMC / BOC Sciences. (n.d.). API Stability.
  • PubMed. (2015, August 18). Bacterial degradation of monocyclic aromatic amines.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The acid-catalysed hydrolysis of benzonitrile.
  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages.
  • (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • ICH. (n.d.). Annex 10.
  • Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • YouTube. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves.
  • (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
  • Universidade do Minho. (n.d.). Aromatic amines sources, environmental impact and remediation.
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Frontiers. (2025, January 12). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.

Sources

Technical Support Center: Optimizing Mobile Phase Conditions for the HPLC Analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific principles to empower you to develop robust, reliable, and efficient HPLC methods for this and structurally similar compounds.

Section 1: Understanding the Analyte - The Key to Successful Chromatography

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful chromatographic method. This section addresses the key characteristics of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile that govern its behavior in reversed-phase HPLC.

Q1: What are the key chemical properties of this compound that affect its chromatographic behavior?

A1: The chromatographic behavior of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is primarily dictated by its basicity and its resulting ionization state in solution. The structure contains two key basic functional groups: a primary aromatic amine and a tertiary amine within the dimethylamino-piperidine moiety.

  • Ionization and pH: As a basic compound, its degree of ionization is highly dependent on the mobile phase pH.[1][2] In acidic conditions (low pH), the amino groups will be protonated, carrying a positive charge. This ionized form is more polar and will have weaker retention on a non-polar reversed-phase column, causing it to elute earlier.[2][3] In basic conditions (high pH), the amino groups will be in their neutral, non-ionized form. This makes the molecule less polar (more hydrophobic), leading to stronger interaction with the stationary phase and thus, longer retention.[1][4][5] Manipulating the mobile phase pH is therefore a powerful tool to control the retention time of this analyte.[3][5]

  • UV Chromophore: The benzonitrile portion of the molecule acts as a chromophore, allowing for direct UV detection. This simplifies analysis as it eliminates the need for derivatization, a process sometimes required for compounds lacking UV-active groups.[6][7]

Q2: Why do basic compounds like this often produce poor, tailing peaks in HPLC?

A2: Peak tailing is a common and significant challenge when analyzing basic compounds on silica-based stationary phases.[8] The primary cause is secondary interactions with residual silanol groups on the silica surface.

  • The Silanol Interaction Mechanism: Standard silica-based columns (especially older, Type A silica) have acidic silanol groups (Si-OH) on their surface.[9] At mid-range pH values (typically pH 3-7), these silanols can become deprotonated (Si-O⁻), acquiring a negative charge. If the basic analyte is protonated (carrying a positive charge) at this pH, a strong ionic interaction occurs between the analyte and the silanol group. This secondary retention mechanism, in addition to the primary reversed-phase interaction, causes some analyte molecules to be held more strongly, resulting in a delayed and asymmetrical elution profile known as peak tailing.[9][10][11]

  • Consequences of Peak Tailing: Tailing is detrimental to data quality. It reduces peak height, which can negatively impact the limit of quantification (LOQ).[9] It also complicates peak integration, leading to poor precision and inaccurate quantification, and can obscure smaller, closely eluting impurity peaks.[9][12]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured, cause-and-effect approach to resolving the most common issues encountered during the analysis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

Problem: My analyte peak is exhibiting significant tailing.

Potential Cause Underlying Mechanism Recommended Solution & Scientific Rationale
Silanol Interactions Strong ionic attraction between the protonated basic analyte and ionized residual silanols on the column's stationary phase.[11]1. Adjust Mobile Phase pH:Low pH (e.g., pH 2.5-3.0): Use a mobile phase buffered at a low pH with an acid like formic acid or phosphoric acid. This protonates the analyte but, more importantly, suppresses the ionization of the silanol groups, minimizing the secondary ionic interactions.[9] • High pH (e.g., pH 8-10): Use a high-pH-stable column and a basic buffer (e.g., ammonium bicarbonate). This deprotonates the analyte, rendering it neutral. A neutral analyte has no ionic attraction to the silanol sites, significantly improving peak shape.[1][2]2. Use Mobile Phase Additives: • Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 10-20 mM) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. Note: TEA can suppress ionization in MS detectors.3. Select an Appropriate Column: • Utilize modern, high-purity "Type B" silica columns, which have a much lower concentration of acidic silanols.[9] • Employ columns with advanced end-capping or embedded polar groups that sterically hinder access to the remaining silanols.[11]
Column Overload Injecting too high a concentration or volume of the sample saturates the stationary phase, leading to a distorted peak shape.[6]1. Reduce Sample Load: • Decrease the concentration of the sample solution. • Reduce the injection volume. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.
Column Contamination Accumulation of strongly retained matrix components on the column frit or head can disrupt the flow path and create active sites for interaction.1. Use a Guard Column: A guard column is a cost-effective way to protect the analytical column from contaminants and is a useful troubleshooting tool.[12]2. Implement Sample Clean-Up: Use Solid Phase Extraction (SPE) or other sample preparation techniques to remove interfering compounds before injection.[11]

Problem: My analyte retention time is not optimal (too short or too long).

Issue Recommended Solution & Scientific Rationale
Analyte Elutes Too Early (Poor Retention) 1. Decrease Organic Modifier Content: In reversed-phase mode, reducing the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase increases retention.[4]2. Increase Mobile Phase pH (Ion Suppression): For this basic analyte, increasing the pH will make it more neutral and hydrophobic, thereby increasing its retention on a C18 column. A pH 2 units above the analyte's pKa is a good target for full suppression.[4][5]
Analyte Elutes Too Late (Excessive Retention) 1. Increase Organic Modifier Content: Increasing the elution strength of the mobile phase by raising the percentage of the organic solvent will decrease retention time.2. Decrease Mobile Phase pH: By lowering the pH, the analyte becomes fully protonated (ionized). This increases its polarity, reducing its affinity for the non-polar stationary phase and causing it to elute earlier.[2]

Section 3: A Systematic Workflow for Mobile Phase Optimization

A chaotic, random approach to method development is inefficient. The following systematic workflow provides a logical progression from initial screening to final optimization, ensuring a robust and reliable method.

Caption: Systematic workflow for HPLC mobile phase optimization.

Experimental Protocol: Step-by-Step Mobile Phase Optimization

This protocol outlines the practical steps corresponding to the workflow diagram above.

1. Step 1: Initial Column and Mobile Phase Selection

  • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). These offer good hydrophobic retention and minimized silanol activity.

  • Mobile Phase A (Aqueous): HPLC-grade water.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). ACN is often a good first choice as it provides good efficiency and lower backpressure than methanol.

  • Detector: Set UV detector at a wavelength appropriate for the benzonitrile chromophore (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

2. Step 2: pH Screening This is the most critical step for an ionizable compound. The goal is to find the pH that provides the best peak shape.

  • Low pH Condition:

    • Prepare Mobile Phase A: Water with 0.1% Formic Acid (v/v) (~pH 2.7).

    • Prepare Mobile Phase B: ACN with 0.1% Formic Acid (v/v).

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • High pH Condition (Requires a pH-stable column):

    • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.0.

    • Prepare Mobile Phase B: Acetonitrile.

    • Run the same broad scouting gradient.

  • Evaluation: Compare the chromatograms. Choose the pH condition that gives the most symmetrical, non-tailing peak.

3. Step 3: Gradient Optimization Using the pH chosen in Step 2, refine the gradient to achieve the desired resolution and runtime.

  • Based on the scouting run, determine the approximate %B at which the analyte elutes.

  • Design a shallower gradient around this elution point. For example, if the peak eluted at 40% B in the scouting run, try a gradient of 25% to 55% B over 10 minutes.

  • Adjust the gradient slope and time to separate the main peak from any impurities.

4. Step 4: Fine-Tuning If further improvements in selectivity or peak shape are needed:

  • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution between closely eluting peaks.[6]

  • Organic Modifier: If using ACN, try substituting it with Methanol. Methanol has different solvent properties and can change the selectivity of the separation.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase pH for this compound? A: A two-point screening approach is best: start by evaluating a low pH (e.g., 2.7 using 0.1% formic acid) and a high pH (e.g., 9.0 using 10 mM ammonium bicarbonate on a compatible column). One of these extremes will likely provide a superior peak shape compared to the mid-pH range.

Q: Should I use Acetonitrile or Methanol as the organic modifier? A: Acetonitrile is generally a good first choice due to its lower viscosity and higher efficiency. However, Methanol can offer different selectivity and is a valuable tool for optimization if you are struggling to resolve impurities with Acetonitrile.

Q: What buffer should I use, and at what concentration? A: For low pH, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are common. For high pH, 10 mM ammonium bicarbonate or ammonium formate are suitable choices, especially for LC-MS compatibility. Buffer concentration should be sufficient to control the pH but not so high as to cause precipitation. 10-20 mM is a typical range.

Q: How do I prepare a buffered mobile phase correctly? A: Always dissolve the buffer salt in the aqueous portion of the mobile phase first. Adjust the pH of the aqueous solution before mixing it with the organic solvent. Adding organic solvent will change the apparent pH, so the final pH of the mixed mobile phase may differ slightly. Ensure the buffer is fully dissolved before use to prevent damage to the HPLC system.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. PubMed.
  • How to Increase Retention. GL Sciences.
  • The use of Mobile Phase pH as a Method Development Tool.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. SCIEX.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.

Sources

Reducing non-specific protein binding of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with highly lipophilic, basic small molecules.

Our focal compound for this module is 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile . Structurally, this molecule features a highly basic tertiary amine (the dimethylamino piperidine moiety, which is positively charged at physiological pH) and a lipophilic benzonitrile core. This dual nature makes it a classic "lipophilic base," a chemotype notorious for severe non-specific binding (NSB) to assay labware, dialysis membranes, and off-target lipid/protein sinks in vitro.

Below, you will find expert-curated FAQs, self-validating protocols, and mechanistic workflows to diagnose and eliminate NSB in your assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During plasma protein binding (PPB) assays using equilibrium dialysis, my compound exhibits severe mass balance issues (<50% recovery). How can I resolve this? Expert Insight & Causality: Poor mass balance in equilibrium dialysis is rarely due to compound instability; it is almost always driven by NSB. Lipophilic bases like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile electrostatically bind to the negatively charged cellulose matrices of dialysis membranes and hydrophobically adsorb to polystyrene/polycarbonate plates[1]. Solution: You must alter the surface chemistry of the assay environment. Pre-washing dialysis membranes with 5% Benzalkonium chloride (BAK) or 5% Tween-80 saturates non-specific electrostatic and hydrophobic binding sites prior to the assay[1]. Alternatively, introducing 0.01% v/v Solutol® HS 15 directly into the assay buffer has been proven to prevent NSB to the membrane without significantly altering the true plasma free fraction ( fu​ )[2].

Q2: In my human liver microsomal (HLM) stability assay, I observe rapid compound depletion even in the negative control (without NADPH). Is this instability or NSB? Expert Insight & Causality: Highly lipophilic compounds partition extensively into the microsomal lipid bilayer and bind non-specifically to inactive microsomal proteins. This physical partitioning removes the free drug from the aqueous phase, mimicking metabolic depletion and artificially inflating your apparent clearance rate[3]. Solution: You must run a parallel microsomal binding assay (via ultracentrifugation or equilibrium dialysis) to determine the unbound fraction in microsomes ( fu,mic​ )[3]. If NSB causes the compound to crash out of solution entirely, consider adding a carrier protein like Bovine Serum Albumin (BSA) to the incubation to act as a solubilizing agent. However, you must mathematically correct the final intrinsic clearance ( CLint​ ) for the altered free fraction caused by the BSA addition.

Q3: I am losing my compound during serial dilutions in aqueous assay buffers before the experiment even begins. What is the best handling practice? Expert Insight & Causality: Aqueous buffers lack the solvating power to prevent lipophilic bases from adsorbing to the hydrophobic walls of standard polypropylene pipette tips and microtiter plates. The positively charged amine also interacts with unreacted monomers in cheap plastics. Solution: Shift your workflow to silanized glassware or ultra-low binding (PEG-coated) plastics. Additionally, maintain a small percentage of organic solvent (e.g., 1% DMSO) and include a non-ionic surfactant like 0.01% CHAPS or Tween-20 in your dilution buffers to form protective micelles around the compound, preventing surface adsorption[4].

Part 2: Mechanistic & Diagnostic Workflows

To effectively troubleshoot NSB, you must first identify the primary binding sink. The diagrams below illustrate the molecular pathways of NSB for our focal compound and the diagnostic workflow to resolve it.

NSB_Mechanism Molecule 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Amine Dimethylamino Piperidine (Positively Charged Base) Molecule->Amine Nitrile Benzonitrile Core (Lipophilic/Hydrophobic) Molecule->Nitrile Electrostatic Electrostatic Interactions with Negatively Charged Surfaces Amine->Electrostatic Hydrophobic Hydrophobic Interactions with Polystyrene/Lipids Nitrile->Hydrophobic MembraneBind Dialysis Membrane Binding (Cellulose) Electrostatic->MembraneBind PlasticBind Plastic Labware Adsorption Hydrophobic->PlasticBind MicrosomeBind Microsomal Lipid Partitioning Hydrophobic->MicrosomeBind Block1 Blocked by: BAK Pre-wash or Cationic Competitors MembraneBind->Block1 Block2 Blocked by: Solutol / CHAPS or Silanized Glass PlasticBind->Block2 MicrosomeBind->Block2

Mechanistic pathways of non-specific binding for lipophilic bases and targeted mitigation.

NSB_Workflow Start Initiate In Vitro Assay (e.g., PPB, HLM) MassBalance Calculate Mass Balance (Recovery %) Start->MassBalance CheckRecovery Recovery < 70%? MassBalance->CheckRecovery Valid Proceed with Data Analysis CheckRecovery->Valid No Identify Identify Source of NSB CheckRecovery->Identify Yes Labware Labware Adsorption (Plastics/Tips) Identify->Labware Membrane Membrane Binding (Dialysis/UF) Identify->Membrane Lipid Lipid/Protein Partitioning (Microsomes) Identify->Lipid Mit_Labware Use Silanized Glass Add 0.01% CHAPS Labware->Mit_Labware Mit_Membrane Add 0.01% Solutol HS 15 or 5% BAK Pre-wash Membrane->Mit_Membrane Mit_Lipid Determine fu,mic Add BSA Carrier Lipid->Mit_Lipid ReAssay Re-run Assay with Mitigations Lipid->ReAssay Mit_Labware->ReAssay Mit_Membrane->ReAssay ReAssay->MassBalance

Diagnostic workflow for identifying and resolving non-specific binding in vitro.

Part 3: Quantitative Data Summaries

Selecting the correct mitigation strategy depends heavily on the assay format. The table below synthesizes the expected impact of various interventions when handling highly lipophilic bases.

Mitigation StrategyAssay TypeTarget MechanismTypical Recovery (%)Impact on Free Fraction ( fu​ )
Unmodified Buffer Eq. Dialysis / UFNone15 - 30%Unreliable / Cannot Calculate
5% BAK Pre-wash Ultrafiltration / DialysisElectrostatic blocking75 - 85%Minimal[1][5]
0.01% Solutol® HS 15 Eq. DialysisMicellar shielding85 - 95%Negligible[2]
0.01% CHAPS Serial Dilution / EMSAHydrophobic shielding> 95%N/A (Used for handling)[4]
Silanized Glassware General HandlingSurface adsorption90 - 98%None

Part 4: Self-Validating Experimental Protocols

Protocol A: Equilibrium Dialysis with Solutol® HS 15 Mitigation

This protocol utilizes Solutol® HS 15 to prevent membrane binding without disrupting the thermodynamic equilibrium of plasma proteins[2].

Step 1: Membrane Preparation Hydrate MWCO 8K regenerated cellulose membranes in ultrapure water for 15 minutes. Transfer to a 20% ethanol solution for 20 minutes to remove preservatives, followed by a final 15-minute rinse in phosphate-buffered saline (PBS, pH 7.4). Step 2: Buffer Modification Prepare the receiver buffer (PBS, pH 7.4) and supplement it with 0.01% (v/v) Solutol® HS 15. Mix thoroughly. Note: Keeping the concentration at 0.01% ensures the surfactant remains below its critical micelle concentration (CMC), preventing artificial drug trapping. Step 3: Sample Spiking Spike 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile into human plasma to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is ≤ 1% to prevent protein precipitation. Step 4: Assay Assembly Load 100 µL of the spiked plasma into the donor chamber and 100 µL of the Solutol-modified PBS into the receiver chamber of the dialysis apparatus. Step 5: Equilibration Seal the plate and incubate at 37°C on an orbital shaker (100 rpm) for 4 to 6 hours. Step 6: Self-Validation (Mass Balance Calculation) Extract aliquots from both the donor and receiver compartments. Quantify via LC-MS/MS. Validation Check: Calculate Recovery = (Amount in Donor + Amount in Receiver) / Total Initial Spiked Amount. A recovery of >70% validates the efficacy of the mitigation strategy.

Protocol B: Microsomal Stability Assay Corrected for NSB

This protocol ensures that rapid depletion in HLM assays is accurately attributed to metabolism rather than lipid partitioning[3].

Step 1: Matrix Assembly Prepare 0.1 M potassium phosphate buffer (pH 7.4) and pre-warm to 37°C. Combine human liver microsomes (HLM) at a low protein concentration (0.5 mg/mL) to minimize the lipid sink effect. Step 2: Compound Addition Using silanized glass pipette tips, add the compound to a final concentration of 1 µM. Step 3: Zero-Time Point & Negative Control Immediately remove a 50 µL aliquot and quench in 150 µL of cold acetonitrile containing an internal standard. Critical Step: Run a parallel incubation without NADPH for the full 60 minutes to quantify baseline NSB and thermal degradation. Step 4: Reaction Initiation Add NADPH (1 mM final concentration) to the primary incubation to initiate the metabolic reaction. Sample at 5, 15, 30, and 60 minutes, quenching each in cold acetonitrile. Step 5: Data Correction ( fu,mic​ ) Determine the unbound fraction in microsomes ( fu,mic​ ) using a parallel ultracentrifugation assay. Calculate the true intrinsic clearance by dividing the apparent CLint​ by the fu,mic​ value.

Sources

Purifying 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and facing challenges in achieving high purity from complex reaction mixtures. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to streamline your purification workflow.

Understanding the Molecule and Its Environment

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a polyfunctional molecule with several key structural features that dictate its purification strategy:

  • Aromatic Amine: The primary aniline group (-NH₂) is weakly basic.

  • Tertiary Aliphatic Amine: The dimethylamino group on the piperidine ring is a stronger base.

  • Benzonitrile Group: The nitrile (-CN) is an electron-withdrawing group.

  • High Polarity: The presence of multiple nitrogen atoms makes the molecule quite polar.

A typical synthesis involves the nucleophilic aromatic substitution (SNAr) of an activated fluorobenzonitrile (e.g., 2-amino-4-fluorobenzonitrile) with 3-(dimethylamino)piperidine.[1][2][3] Understanding this reaction is key to anticipating potential impurities.

Table 1: Physicochemical Properties and Potential Impurities

Compound/ImpurityStructureKey Physicochemical PropertiesRationale for Presence
Target Compound 2-Amino-4-[3-(dimethylamino)-piperidin-1-yl]benzonitrileBasic (two pKa values), polar, UV active.Desired product of the reaction.
Starting Material 1 2-Amino-4-fluorobenzonitrileWeakly basic, less polar than the product.Incomplete reaction.
Starting Material 2 3-(Dimethylamino)piperidineStrongly basic, highly water-soluble as a salt.Unreacted starting material, often used in excess.
Hydrolysis Byproduct 2-Amino-4-hydroxybenzonitrilePhenolic (weakly acidic), polar.Reaction with any residual water at elevated temperatures.
Over-alkylation Products N/ATypically more lipophilic and less basic.Side reactions, especially with reactive alkylating agents.

The presence of multiple basic sites in the target molecule and impurities necessitates a carefully designed purification strategy that can effectively discriminate between them.

Core Purification Strategies

A multi-step approach is typically required to achieve high purity (>99%). The general workflow involves an initial extractive work-up followed by chromatography and/or crystallization.

Purification_Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Acid-Base Work-up CRUDE->WORKUP Initial Cleanup COLUMN Column Chromatography WORKUP->COLUMN Primary Purification CRYSTAL Crystallization WORKUP->CRYSTAL If Sufficiently Clean COLUMN->CRYSTAL Polishing Step PURE Pure Product (>99%) CRYSTAL->PURE

Caption: General purification workflow for the target compound.

Protocol 1: Aqueous Acid-Base Extraction

This initial work-up is crucial for removing the bulk of ionic and highly polar impurities. The strategy leverages the different basicities of the amines present.[4][5][6]

Objective: To separate the target compound from unreacted starting materials and non-basic impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • 1 M Hydrochloric Acid (HCl).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Separatory funnel.

Procedure:

  • Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent like DCM or EtOAc.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes. The target compound and the more basic 3-(dimethylamino)piperidine will be protonated and move into the aqueous layer.[4][6][7] The less basic 2-amino-4-fluorobenzonitrile and other neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and discard the organic layer (verify with TLC that it does not contain the product).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated solution of NaHCO₃ or 2 M NaOH with stirring until the pH is approximately 9-10 (check with pH paper). The protonated amines will be neutralized and precipitate or form an oil.[4]

  • Re-extraction: Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc.

  • Combine & Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, enriched product.

Protocol 2: Flash Column Chromatography

Chromatography is often necessary to separate the target compound from structurally similar impurities. Due to the polar and basic nature of the compound, special considerations are required to prevent peak tailing.[8]

Objective: To achieve high purity by separating the target compound from closely related impurities.

Materials:

  • Silica gel (230-400 mesh).

  • Solvent system: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is common.

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a modifier.

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good target Rf value for the product is ~0.3. A typical starting point is 95:5 DCM:MeOH.

  • Deactivation (CRITICAL): Basic amines can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent.[8]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Loading: Adsorb the crude product from the work-up onto a small amount of silica gel ("dry loading"). Carefully apply this to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Gradually increase the polarity by adding more methanol (e.g., step gradient from 2% to 10% MeOH in DCM, all containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Crystallization

Crystallization is the ultimate step for achieving analytical purity and is crucial in pharmaceutical development for controlling the solid-state properties of an Active Pharmaceutical Ingredient (API).[9][10][11][12]

Objective: To obtain a highly pure, crystalline solid product.

Techniques:

  • Cooling Crystallization: This is effective for compounds whose solubility is highly dependent on temperature.[9]

    • Dissolve the purified product in a minimum amount of a suitable hot solvent (e.g., isopropanol, acetonitrile, or a mixture like ethanol/water).

    • Slowly cool the solution to room temperature, then further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration.

  • Anti-solvent Crystallization: This method involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[9][10]

    • Dissolve the product in a good solvent (e.g., DCM or methanol).

    • Slowly add an anti-solvent (e.g., hexane or diethyl ether) with stirring until the solution becomes persistently cloudy.

    • Allow the solution to stand undisturbed for crystals to form.

    • Collect by vacuum filtration.

Troubleshooting Guide (Q&A)

Troubleshooting_Logic START Problem Encountered P1 Poor Separation in Column Chromatography START->P1 P2 Product Won't Crystallize (Oils Out) START->P2 P3 Low Yield After Acid-Base Extraction START->P3 C1a Peak Tailing? P1->C1a C1b Co-elution? P1->C1b C2a Impurity Present? P2->C2a C2b Solvent Choice? P2->C2b C3a Incomplete Extraction? P3->C3a C3b Incomplete Basification? P3->C3b S1a Add 1% Triethylamine to Eluent C1a->S1a S1b Use a Shallower Gradient C1b->S1b S2a Re-purify by Column Chromatography C2a->S2a S2b Try Anti-Solvent Method (e.g., DCM/Hexane) C2b->S2b S3a Perform More Extractions (e.g., 3x -> 5x) C3a->S3a S3b Check pH is >9 Before Re-extraction C3b->S3b

Caption: Logic diagram for troubleshooting common purification issues.

Q: My product is streaking badly on the silica column, and the fractions are not clean. What's wrong? A: This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The primary solution is to add a basic modifier to your mobile phase. Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your DCM/MeOH eluent to neutralize the active sites on the silica, which will result in sharper peaks and better separation.[8]

Q: After the acid-base work-up, my yield is very low. Where did my product go? A: There are two likely causes. First, you may not have sufficiently basified the aqueous layer before re-extracting your product. If the pH is not high enough (ideally pH 9-10), your compound will remain in its protonated, water-soluble salt form and will not partition into the organic layer.[4] Second, your product might have some water solubility even in its free-base form. Ensure you are performing multiple extractions (at least 3) with the organic solvent to maximize recovery.

Q: I've purified my compound by column chromatography, but it refuses to crystallize and just oils out. How can I get a solid? A: "Oiling out" often happens when residual impurities are present, which disrupt crystal lattice formation, or if the chosen solvent system is not ideal.[11] First, confirm the purity of your material by HPLC or ¹H NMR. If it's pure, the issue is the crystallization technique. Try switching to an anti-solvent crystallization method.[9] Dissolve the oil in a minimal amount of a good solvent (like DCM) and slowly add a poor solvent (like hexane) until turbidity appears. Let it stand, and often crystals will form.

Q: I see an unexpected peak in my HPLC that is more polar than my product. What could it be? A: A common byproduct in SNAr reactions, especially if there is water in the reaction solvent or during work-up at high temperatures, is hydrolysis of the starting fluoride. This would result in 2-Amino-4-hydroxybenzonitrile. This compound is phenolic and weakly acidic. It should be easily separable from your basic product during the acid-base extraction, as it will remain in the organic layer during the initial acid wash.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase (RP) chromatography for this compound? A1: Yes, but it can be challenging. As a polar compound, it may have poor retention on standard C18 columns.[13] You would likely need to use a mobile phase with a high aqueous content and possibly an ion-pairing agent, or use a specialized polar-embedded phase column designed for retaining polar analytes.[14] For preparative scale, normal-phase chromatography on silica or alumina is often more straightforward and cost-effective.

Q2: How do I store the purified compound? A2: Aromatic amines can be sensitive to light and air, leading to discoloration over time. Store the final, dry product in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and under an inert atmosphere (nitrogen or argon) if possible. For long-term storage, keeping it in a freezer at -20°C is recommended.

Q3: Is distillation a viable purification method? A3: Distillation is generally not suitable for a complex, high-boiling-point molecule like this. The required temperatures would likely lead to decomposition. It is a technique more suited for purifying simpler, more volatile aromatic amines.[15]

Q4: My final product is slightly yellow/brown but looks pure by NMR. What is the cause? A4: This is common for aromatic amines. The color is often due to the formation of minute quantities of oxidized impurities that are highly colored. While they may not be detectable by NMR, they can be visible to the eye. If extremely high purity is needed for a specific application (e.g., as a final API), a final polishing step like a charcoal treatment followed by recrystallization may be necessary to remove these colored impurities.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. [Link]

  • Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. Pharma Focus Asia. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. (2009, March 12).
  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Pharmaceutical Crystallization | Crystal Growth & Design - ACS Publications. (2011, February 22). ACS Publications. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. (2022, February 24). PMC - NIH. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. (2025, April 10). Research Journal of Pharmacy and Technology. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters Blog. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Colorado Boulder. [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). RSC Publishing. [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents.
  • HPLC problems with very polar molecules - Axion Labs. (2024, January 25). Axion Labs. [Link]

  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025, June 11). ResearchGate. [Link]

  • What's Happening to My Column? - LCGC International. (2026, February 5). LCGC International. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino} - PubMed. (2024, September 15). PubMed. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31). MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed. (2007, September 15). PubMed. [Link]

  • WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof - Google Patents. (2016, September 9).
  • Preparation method of aminobenzonitrile - Eureka | Patsnap. (2020, June 12).
  • 15.1.13 Peptide Nitriles. Science of Synthesis. [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate. ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013, July 25). Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of the investigational compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. Achieving optimal oral exposure is a critical step in the development of new chemical entities. This document provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance the compound's performance in preclinical studies.

Poor oral bioavailability can stem from a variety of factors, including low aqueous solubility, poor permeability across the intestinal epithelium, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp).[1][2] This guide will address these potential hurdles through a series of frequently asked questions (FAQs) and detailed experimental workflows.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that arise during the formulation development of compounds with challenging physicochemical properties.

Q1: We are observing very low and inconsistent plasma concentrations of our compound in rodent pharmacokinetic (PK) studies after oral gavage. What are the most likely causes?

A1: Low and variable plasma exposure is a classic indicator of poor oral bioavailability. For a compound like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, the primary suspects are poor aqueous solubility and/or low membrane permeability.[3] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[4] If the dissolution rate is slower than the transit time through the absorption window in the gut, a significant portion of the dose will be excreted without ever entering systemic circulation.[4]

Initial Troubleshooting Steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility in relevant media (e.g., water, simulated gastric fluid, simulated intestinal fluid) and its lipophilicity (LogP). This data is fundamental to understanding the core challenge.

  • Solid-State Analysis: Evaluate the compound's solid form. Is it crystalline or amorphous? Different polymorphs can have vastly different solubilities and dissolution rates.[5]

  • Basic Formulation Screen: Conduct a small-scale screen with common, pharmaceutically acceptable excipients to identify potential solubilizers.[6]

Q2: Our compound has very low aqueous solubility. What are the primary formulation strategies we should consider?

A2: For poorly soluble drugs, the goal is to increase the dissolution rate and/or the apparent solubility in the gastrointestinal tract.[7] Several established strategies can be employed, ranging from simple to complex.[8]

Recommended Formulation Strategies:

StrategyMechanism of ActionAdvantagesPotential Challenges
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5][9]Relatively simple, widely applicable, and can be sufficient for moderately insoluble compounds.[8]May not be effective for extremely insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy, amorphous (non-crystalline) state, which significantly enhances its apparent solubility and dissolution.[10][11]Can achieve substantial increases in solubility and bioavailability; can create supersaturated solutions in vivo.[12]Requires careful selection of polymers to ensure physical stability and prevent recrystallization.[10][13]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in GI fluids, these systems spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a dissolved state.[14][15][16]Highly effective for lipophilic drugs; can enhance lymphatic transport, potentially bypassing first-pass metabolism.[9][17]Requires extensive screening of excipients to find a stable and efficient self-emulsifying system.[15][18]
Q3: How do we determine if P-glycoprotein (P-gp) efflux is limiting the absorption of our compound?

A3: P-glycoprotein is an efflux transporter located on the apical membrane of intestinal enterocytes that actively pumps substrates back into the gut lumen, thereby reducing net absorption.[19][20] If your compound is a P-gp substrate, its oral bioavailability may be limited even if it has good solubility and passive permeability.[21]

Investigative Steps:

  • In Silico Modeling: Use computational models to predict the likelihood of the compound being a P-gp substrate based on its chemical structure.

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is the gold standard. In this assay, the transport of the compound across a monolayer of Caco-2 cells is measured in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.

  • Pharmacokinetic Studies with a P-gp Inhibitor: Co-administering your compound with a known P-gp inhibitor (e.g., verapamil, ritonavir) in an animal model.[21][22] A significant increase in plasma exposure (AUC) compared to dosing the compound alone strongly suggests that P-gp-mediated efflux is a limiting factor.[19]

Q4: We suspect high first-pass metabolism is a major contributor to the low bioavailability. How can we confirm this and what are our options?

A4: First-pass metabolism refers to the extensive metabolism of a drug in the gut wall and/or liver before it reaches systemic circulation.[23] This can drastically reduce the amount of active drug that becomes available to the body.[24]

Troubleshooting Workflow:

  • In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human). A short half-life in these systems indicates rapid metabolism.

  • Compare AUC from Oral vs. Intravenous Dosing: The absolute bioavailability (F%) can be calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous (IV) administration (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100). A low F% in the presence of good solubility and permeability points towards high first-pass metabolism.

  • Formulation Strategies:

    • Prodrugs: Modify the chemical structure to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[23][25]

    • Lipid-Based Formulations: As mentioned, formulations like SEDDS can promote lymphatic uptake, which is a pathway that bypasses the liver, thus avoiding first-pass metabolism.[9]

    • Enzyme Inhibitors: Co-administration with an inhibitor of the specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase bioavailability, though this can lead to drug-drug interactions.[25]

II. Decision-Making & Experimental Workflows

The following diagrams and protocols provide a structured approach to diagnosing and solving bioavailability issues.

Workflow 1: Initial Investigation of Poor Oral Bioavailability

This workflow guides the initial steps when encountering low in vivo exposure.

G cluster_0 Phase 1: Diagnosis Start Low/Variable Oral Exposure Observed in PK Study Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Solubility Adequate Formulation Initiate Formulation Strategy: - Micronization - Amorphous Solid Dispersion - Lipid-Based System (SEDDS) Solubility->Formulation Solubility Poor Metabolism Assess In Vitro Metabolic Stability (Microsomes/Hepatocytes) Permeability->Metabolism Permeability High Efflux Investigate P-gp Efflux: Co-dose with P-gp Inhibitor Permeability->Efflux Permeability Low (Efflux Ratio > 2) Conclusion_Good Re-evaluate PK with optimized vehicle. Consider dose/animal model factors. Metabolism->Conclusion_Good Metabolically Stable Conclusion_Metabolism High First-Pass Metabolism Likely. Consider Prodrug or Lymphatic Targeting. Metabolism->Conclusion_Metabolism Metabolically Unstable

Caption: Decision tree for investigating poor bioavailability.

Workflow 2: Formulation Selection Process

This diagram outlines the process for selecting and optimizing a suitable formulation.

G cluster_strategies Formulation Strategies Start Poorly Soluble Compound Identified Screening Parallel Formulation Screening Start->Screening Micronization Micronization/ Nanonization Screening->Micronization ASD Amorphous Solid Dispersion (ASD) Screening->ASD SEDDS Lipid-Based System (SEDDS) Screening->SEDDS Dissolution In Vitro Dissolution Testing (Simulated GI Fluids) Micronization->Dissolution ASD->Dissolution SEDDS->Dissolution Best_Formulation Select Lead Formulation(s) with Best Dissolution Profile Dissolution->Best_Formulation PK_Study In Vivo PK Study in Rodent Model Best_Formulation->PK_Study Analysis Analyze PK Data (AUC, Cmax) Compare to Control (Neat API) PK_Study->Analysis

Caption: Experimental workflow for formulation selection.

III. Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol is a common laboratory-scale method for producing ASDs for initial screening.

  • Materials:

    • 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (API)

    • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)[13][26][27]

    • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both API and polymer.

  • Procedure: a. Determine the drug loading (e.g., 10%, 20%, 40% w/w). b. Dissolve the calculated amounts of API and polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution. c. Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., 40-50°C) to minimize thermal degradation.[6] d. Drying: Once a solid film is formed, transfer it to a vacuum oven and dry overnight at a slightly elevated temperature (e.g., 40°C) to remove all residual solvent.[6] e. Milling and Sieving: Gently scrape the dried film from the flask. Grind the material into a fine powder using a mortar and pestle, then pass it through a sieve to ensure a uniform particle size.[6] f. Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and X-ray Powder Diffraction (XRPD) to confirm the lack of crystallinity.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to screen excipients and develop a liquid SEDDS formulation.

  • Materials:

    • API

    • Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil)[28]

    • Surfactants (e.g., Kolliphor® EL, Tween® 80, Cremophor® RH 40)

    • Co-solvents/Co-surfactants (e.g., Transcutol® HP, PEG 400)

  • Procedure: a. Solubility Screening: Determine the solubility of the API in a wide range of individual oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.[18] b. Constructing Ternary Phase Diagrams: Based on the solubility data, select the most promising oil, surfactant, and co-solvent. Construct ternary phase diagrams by mixing these components in various ratios and visually observing the formation of a clear, single-phase system. c. Formulation Preparation: Prepare several prototype formulations by dissolving the API in the selected oil/surfactant/co-solvent mixtures.[14] d. Self-Emulsification Test: Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid in a beaker with gentle stirring.[15] e. Evaluation:

    • Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion.[17]
    • Visual Assessment: Grade the resulting emulsion based on its clarity and stability (e.g., clear/bluish, slightly turbid, milky white).[15]
    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. For SEDDS, droplet sizes are typically between 100-300 nm.[17]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the in vivo performance of your formulations.

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: a. Fast the animals overnight (e.g., 12-16 hours) with free access to water.[6] b. Prepare the dosing formulations (e.g., API in suspension, ASD formulation, SEDDS formulation) at the target concentration. c. Administer the formulations orally via gavage at a consistent dose.[4]

  • Blood Sampling: a. Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8] b. Process the blood immediately to separate plasma (e.g., centrifugation with an anticoagulant like EDTA). c. Store plasma samples at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[4] b. Compare the parameters between the different formulation groups to determine which strategy provides the greatest enhancement in oral exposure.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Vertex AI Search.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.).
  • Promising strategies for improving oral bioavailability of poor w
  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (n.d.). PMC.
  • Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds. (2024). WuXi AppTec DMPK.
  • Self-emulsifying Drug Delivery System (SEEDS). (n.d.).
  • Self-Emulsifying Drug Delivery Systems. (2026). Pharmaceutical Technology.
  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. (n.d.). PMC.
  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (n.d.). PMC.
  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024).
  • P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumul
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • Role of excipients in amorphous solid dispersions. (2020). BASF.
  • Technical Support Center: Optimizing Oral Bioavailability of Research Compounds. (2025). Benchchem.
  • Role of P-Glycoprotein in Pharmacokinetics. (n.d.). Ovid.
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. (2021). Pharma Excipients.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Pharma's Almanac.
  • First-Pass Metabolism and Its Effect on Bioavailability. (2025). OSF.
  • dealing with poor bioavailability of ABT-702 in oral administr
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Ch282-5. (2025). Benchchem.
  • Formulation Strategies for Improving Drug Bioavailability. (n.d.). World Pharma Today.
  • Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media.
  • First pass effect. (n.d.). Wikipedia.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.

Sources

Minimizing false positives in biochemical assays using 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development & Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data or high false-positive rates during high-throughput screening (HTS) and hit-to-lead optimization.

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile presents a classic "dual-threat" profile in biochemical assays. Its structure combines an aminobenzonitrile core (highly conjugated and prone to spectral interference) with a basic dimethylaminopiperidine moiety (prone to protonation, colloidal aggregation, and non-specific binding). To prevent this compound from derailing your drug development pipeline, we must move beyond simply labeling it a "frequent hitter" and understand the physicochemical causality behind its behavior.

Below is your comprehensive guide to triaging, diagnosing, and mitigating false positives associated with this specific chemotype.

Quantitative Summary of Chemical Liabilities

Before troubleshooting, it is critical to understand the physical properties driving the assay interference. The table below summarizes the predictive liabilities of the compound's structural motifs.

Table 1: Chemical Liabilities & Predicted Assay Interferences

Structural MotifPhysicochemical DriverPrimary Assay LiabilityAffected Readouts
Aminobenzonitrile Highly conjugated, UV/Vis activeAutofluorescence, Inner Filter Effect (IFE)FRET, TR-FRET, FP, Absorbance
Aminobenzonitrile Electron-rich aromatic amineRedox cycling / ROS generationPeroxidase-coupled assays (e.g., Amplex Red)
Dimethylaminopiperidine Basic amine (pKa ~9.5), cationic at pH 7.4Colloidal aggregation, LysosomotropismEnzymatic activity (false inhibition)
Dimethylaminopiperidine Amphiphilic characterNon-specific protein/plastic bindingSPR, Biochemical IC50 shifts

Troubleshooting Guide & FAQs

Issue 1: Non-Specific Binding & Colloidal Aggregation

Q: The compound inhibits my target enzyme with an IC50 of 2 µM, but the dose-response curve has an unusually steep Hill slope (-2.5). Furthermore, adding BSA to the buffer eliminates the activity. Is this a Pan-Assay Interference Compound (PAINS)?

A: It is likely acting as a colloidal aggregator rather than a structural, covalent PAINS[1].

  • Causality: The basic dimethylaminopiperidine moiety is heavily protonated at physiological pH (7.4). At micromolar concentrations, these amphiphilic molecules self-associate into positively charged colloidal particles (100–1000 nm in diameter). These colloids non-specifically sequester and denature the target enzyme on their surface, leading to steep, non-stoichiometric dose-response curves and false inhibition[2].

  • Self-Validating Protocol (Detergent-Shift Assay): A true competitive inhibitor binds the active site regardless of surface tension, whereas colloids are disrupted by non-ionic surfactants.

    • Prepare a 100x stock of the compound in 100% DMSO.

    • Prepare two identical assay buffers: Buffer A (standard) and Buffer B (supplemented with 0.01% v/v Triton X-100).

    • Perform a 10-point, 3-fold serial dilution of the compound in both buffers.

    • Add your target enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate and monitor kinetically.

    • Validation: Calculate the IC50 for both conditions. A rightward shift of >10-fold in Buffer B definitively validates colloidal aggregation as established by [2].

Issue 2: Autofluorescence & Spectral Interference

Q: My TR-FRET assay shows a massive drop in signal when testing this compound, but orthogonal label-free assays (like Mass Spectrometry) show no target engagement. What is happening?

A: You are observing the Inner Filter Effect (IFE) or direct fluorophore quenching[3].

  • Causality: The aminobenzonitrile core absorbs light heavily in the UV/blue spectrum (typically 300–400 nm excitation). If your assay uses a donor fluorophore in this range (e.g., Europium or AMC), the compound acts as a "black hole." It absorbs the excitation energy before it reaches the donor, or absorbs the donor's emission before it reaches the acceptor. The reader records a loss of fluorescence, which the software falsely interprets as biological "inhibition."

  • Self-Validating Protocol (Fluorophore-Only Counter-Screen): To prove the compound is acting on the light path rather than the biology, you must remove the biology.

    • Prepare the assay detection reagents (donor/acceptor fluorophores) at their final 1x assay concentration in standard buffer, strictly omitting the target enzyme and substrate.

    • Dispense 10 µL of this mixture into a 384-well black microplate.

    • Pin-transfer 100 nL of the compound (titration series) into the wells.

    • Read the plate at the assay's specific excitation/emission wavelengths.

    • Validation: Any dose-dependent decrease (quenching) or increase (autofluorescence) in signal in this target-free environment validates spectral interference, a phenomenon heavily documented by[3].

Issue 3: Redox Cycling & Reactivity

Q: I am using a horseradish peroxidase (HRP)-coupled assay to detect enzymatic activity, and this compound shows strong positive results. Could the aminobenzonitrile be reacting with the assay reagents?

A: Yes, it is highly probable that the compound is acting as a redox cycler[1].

  • Causality: Electron-rich aromatic amines can undergo spontaneous oxidation in the presence of reducing agents (like DTT or TCEP, which are ubiquitous in assay buffers). This redox cycling generates hydrogen peroxide (H2O2) as a byproduct. Because HRP-coupled assays (like Amplex Red) rely on H2O2 to generate a fluorescent signal, the compound falsely activates the readout independent of your target enzyme.

  • Self-Validating Protocol (HRP Counter-Screen):

    • Prepare a counter-screen buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 50 µM Amplex Red, and 0.1 U/mL HRP (No target enzyme).

    • Dispense the buffer into a 384-well plate.

    • Add the compound in a dose-response format (0.1 µM to 50 µM).

    • Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

    • Validation: Compare the rate of resorufin generation to a vehicle (DMSO) control. A significant, dose-dependent increase in fluorescence validates the compound as a redox cycler[1].

Triage Workflow Visualization

To streamline your laboratory operations, implement the following decision tree when screening 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile or its derivatives.

G Start Primary Hit: 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Test1 Step 1: Detergent Shift (+ 0.01% Triton X-100) Start->Test1 Aggregator Colloidal Aggregator (False Positive) Test1->Aggregator IC50 shifts >10x Test2 Step 2: Spectral Scan & Fluorophore-Only Control Test1->Test2 IC50 unchanged Fluorescent Spectral Interference (False Positive) Test2->Fluorescent Quenches/Emits signal Test3 Step 3: HRP Counter-Screen (+/- DTT) Test2->Test3 Spectrally clean Redox Redox Cycler (False Positive) Test3->Redox Active in HRP control Valid Validated Hit Proceed to Orthogonal Assay Test3->Valid Inactive in HRP control

Decision tree for triaging assay interference mechanisms of the aminobenzonitrile test compound.

References

  • Baell JB, Holloway GA. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. 2010. URL:[Link]

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening." Journal of Medicinal Chemistry. 2002. URL:[Link]

  • Jadhav A, Ferreira RS, Klumpp C, et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry. 2010. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-4-piperidine/piperazine Benzonitrile Analogs as Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) for a class of compounds characterized by a 2-aminobenzonitrile scaffold substituted at the 4-position with a piperidine or piperazine moiety. This chemical space is of significant interest in medicinal chemistry, particularly in the development of covalent inhibitors targeting oncogenic kinases like KRAS G12C. While this guide focuses on the general SAR principles of this class of molecules, it uses the well-documented KRAS G12C inhibitor, adagrasib, and its analogs as a primary case study to illustrate key concepts.

The core structure of interest, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, represents a key pharmacophore in this class. Understanding how modifications to this scaffold impact target engagement, cellular potency, and pharmacokinetic properties is crucial for the rational design of novel therapeutics.

Introduction: The Rise of Covalent Kinase Inhibitors

The discovery of small molecules that can covalently bind to and inhibit previously "undruggable" targets has revolutionized targeted cancer therapy. A prime example is the development of inhibitors for the KRAS G12C mutation, a common driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] These inhibitors typically feature a reactive group that forms an irreversible bond with the cysteine residue of the mutant KRAS protein, locking it in an inactive state.[2]

The general structure of these inhibitors often consists of a core scaffold responsible for non-covalent interactions within the binding pocket and a reactive "warhead" for covalent bond formation. The 2-amino-4-(substituted piperidinyl/piperazinyl)benzonitrile scaffold has proven to be a highly effective core for developing such inhibitors.

The Core Scaffold: A Foundation for Potency and Selectivity

The 2-amino-4-(substituted piperidinyl/piperazinyl)benzonitrile core serves several critical functions:

  • Hinge-Binding: The 2-aminopyridine or 2-aminopyrimidine portion of the molecule often forms crucial hydrogen bonds with the hinge region of the kinase backbone, a common feature in kinase inhibitor binding.

  • Hydrophobic Interactions: The benzonitrile and the piperidine/piperazine rings occupy hydrophobic pockets within the ATP-binding site.

  • Vector for Side Chains: The piperidine or piperazine ring provides a versatile attachment point for various side chains that can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Key Structural Modifications and Their Impact

The following sections detail the SAR of key modifications to the core scaffold, with illustrative data presented in a comparative table.

The Piperidine/Piperazine Ring and its Substituents

The nature and substitution pattern of the six-membered heterocyclic ring are critical for activity.

  • Piperidine vs. Piperazine: The choice between a piperidine and a piperazine ring can influence solubility, cell permeability, and potential for additional interactions. Piperazines offer an additional nitrogen atom that can be functionalized to introduce solubilizing groups or vectors for further chemical modification.[3]

  • Position of Substitution: The point of attachment of substituents on the piperidine/piperazine ring is crucial. For instance, in the case of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, the dimethylamino group is at the 3-position. Moving this group to the 2- or 4-position would significantly alter the molecule's conformation and its interactions with the target protein.

  • Nature of the Substituent: The substituent itself plays a vital role.

    • Basic Amines: Small, basic groups like dimethylamine can enhance solubility and form salt bridges with acidic residues in the binding pocket.

    • Bulky Groups: Larger, more lipophilic groups can improve binding affinity through increased van der Waals interactions but may negatively impact solubility and permeability.[4]

    • Chirality: When the substituent creates a chiral center, the stereochemistry can have a profound effect on activity. For example, the (S)-configuration of a substituent may be essential for optimal binding, while the (R)-enantiomer could be significantly less active or even inactive.[3]

The Benzonitrile Group

The nitrile group on the benzene ring is a common feature in this class of inhibitors.

  • Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming interactions with backbone amides or side-chain donors in the active site.

  • Dipolar Interactions: The strong dipole moment of the nitrile group can contribute to favorable electrostatic interactions.

  • Metabolic Stability: The nitrile group is generally metabolically stable and less prone to enzymatic degradation compared to other functional groups.

The 2-Amino Group

The 2-amino group is a key hydrogen bond donor, typically interacting with the hinge region of the kinase.

  • Primary vs. Secondary Amines: While a primary amine is common, substitution on this nitrogen (forming a secondary amine) can be explored to modulate potency and selectivity. However, this can also disrupt the crucial hinge-binding interaction.

  • Bioisosteric Replacements: Replacing the amino group with other hydrogen bond donors, such as a hydroxyl group, is a potential modification, though this would significantly alter the electronic properties of the aromatic ring.

Table 1: Hypothetical Comparative SAR Data

The following table presents hypothetical data for a series of analogs to illustrate the SAR principles discussed. The target is assumed to be a generic kinase with a cysteine residue amenable to covalent modification.

Compound IDR1-Substituent on PiperidineR2-Substituent on 2-Amino GroupKinase IC50 (nM)Cellular p-ERK IC50 (nM)
1 (Lead) 3-(dimethylamino)-H50150
2 4-(dimethylamino)-H250800
3 3-(methylamino)-H80250
4 3-(pyrrolidin-1-yl)-H35120
5 3-(dimethylamino)-CH3500>1000
6 3-(dimethylamino) (R-isomer)-H45140
7 3-(dimethylamino) (S-isomer)-H600>1000

Interpretation of Hypothetical Data:

  • Positional Isomers (1 vs. 2): The shift of the dimethylamino group from the 3- to the 4-position on the piperidine ring leads to a significant loss of both biochemical and cellular activity, highlighting the importance of precise positioning of this group.

  • Alkyl Substitution on the Amine (1 vs. 3): Reducing the steric bulk from a dimethylamino to a methylamino group results in a slight decrease in potency, suggesting that the second methyl group may be involved in favorable hydrophobic interactions.

  • Cyclic vs. Acyclic Amine (1 vs. 4): Replacing the dimethylamino group with a pyrrolidine ring leads to a modest improvement in activity, potentially due to the constrained conformation of the cyclic amine leading to a more favorable binding pose.

  • Substitution on the 2-Amino Group (1 vs. 5): Methylation of the 2-amino group dramatically reduces activity, likely by disrupting the critical hydrogen bond with the kinase hinge region.

  • Stereochemistry (6 vs. 7): The hypothetical data for the enantiomers shows a clear preference for the (R)-isomer, indicating that the stereochemistry at this position is a critical determinant of activity.

Experimental Protocols for SAR Elucidation

A robust SAR campaign relies on a suite of well-designed experiments to quantify the effects of structural modifications.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the target enzyme.

  • In Vitro Kinase Inhibition Assay: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[5]

    • Objective: To determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Methodology:

      • Recombinant kinase and a suitable substrate (e.g., a peptide or protein) are incubated in a reaction buffer.

      • A range of concentrations of the test compound is added.

      • The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).

      • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

      • IC50 values are calculated by fitting the dose-response data to a suitable equation.[6]

Cellular Assays

Cellular assays are crucial for assessing a compound's activity in a more physiologically relevant context.

  • Cellular Target Engagement Assay: This type of assay confirms that the compound is binding to its intended target within the cell.

  • Cellular Phosphorylation Assay (e.g., p-ERK Inhibition): This assay measures the inhibition of downstream signaling pathways.[2]

    • Objective: To determine the cellular IC50 for the inhibition of a key downstream signaling node.

    • Methodology:

      • Cancer cell lines harboring the target mutation (e.g., KRAS G12C) are cultured.

      • Cells are treated with a range of concentrations of the test compound for a specific duration.

      • Cells are lysed, and the levels of the phosphorylated downstream protein (e.g., p-ERK) are measured using techniques like Western blotting or ELISA.

      • IC50 values are determined from the dose-response curve.

Pharmacokinetic Profiling

Early assessment of pharmacokinetic (PK) properties is vital for selecting compounds with the potential for in vivo efficacy.

  • In Vitro ADME Assays:

    • Metabolic Stability: Compounds are incubated with liver microsomes to assess their susceptibility to metabolic degradation.[4]

    • Cell Permeability: Assays like the Caco-2 permeability assay are used to predict intestinal absorption.[4]

  • In Vivo PK Studies:

    • Objective: To determine key PK parameters such as bioavailability, half-life, and plasma concentration over time.

    • Methodology:

      • The compound is administered to laboratory animals (e.g., mice or rats) via different routes (e.g., intravenous and oral).

      • Blood samples are collected at various time points.

      • The concentration of the compound in the plasma is quantified using LC-MS/MS.

      • PK parameters are calculated from the concentration-time profiles.

Visualizing the SAR Workflow and Signaling Pathway

SAR Workflow Diagram

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Optimization Lead Lead Compound (2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile) Analogs Structural Analogs (Systematic Modifications) Lead->Analogs SAR Hypothesis Biochemical Biochemical Assays (Kinase IC50) Analogs->Biochemical Cellular Cellular Assays (p-ERK IC50) Analogs->Cellular SAR_Analysis SAR Analysis (Identify Key Features) Biochemical->SAR_Analysis Cellular->SAR_Analysis PK Pharmacokinetics (ADME, in vivo PK) Optimization Lead Optimization (Design Next-Gen Analogs) PK->Optimization SAR_Analysis->PK Select Promising Compounds SAR_Analysis->Optimization Optimization->Analogs Iterative Design

Caption: Iterative workflow for SAR-driven lead optimization.

Simplified KRAS Signaling Pathway

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates SOS (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP Loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., Adagrasib analog) Inhibitor->KRAS_GDP Covalently Binds & Traps Inactive State

Caption: Inhibition of the KRAS signaling pathway by a covalent inhibitor.

Conclusion and Future Directions

The SAR of 2-amino-4-(substituted piperidinyl/piperazinyl)benzonitrile analogs is a rich and complex field. This guide has outlined the fundamental principles governing the activity of this class of compounds, using the development of KRAS G12C inhibitors as a relevant framework. Key takeaways include the critical role of the piperidine/piperazine substituent's nature and position, the importance of the 2-amino group for hinge binding, and the utility of the benzonitrile moiety.

Future efforts in this area will likely focus on:

  • Improving Selectivity: Designing analogs that can differentiate between closely related kinases to minimize off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against acquired resistance mutations.

  • Enhancing Drug-like Properties: Optimizing solubility, permeability, and metabolic stability to achieve better oral bioavailability and in vivo efficacy.

By systematically applying the principles of SAR and employing a robust suite of experimental assays, researchers can continue to advance this promising class of compounds toward the development of novel and effective targeted therapies.

References

  • A Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. an Investigational Compound. Benchchem.
  • A Comparative Analysis of Salirasib and KRAS G12C Inhibitors in Lung Cancer. Benchchem.
  • A quantitative systems pharmacology analysis of KRAS G12C covalent inhibitors. bioRxiv.
  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PMC.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry.
  • Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry.
  • Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. ACS Publications.
  • An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver. MDPI.
  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications.
  • Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. PubMed.
  • Structure-Activity Relationship (SAR) Studies of C14H18BrN5O2 Analogs as Potent Kinase Inhibitors: A Comparative Guide. Benchchem.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed.
  • Structure activity relationship of piperidine derivatives. ResearchGate.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate.
  • Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSU.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry.
  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. PubMed.
  • Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. ResearchGate.
  • Design, synthesis and biological activity of N-(amino)piperazine-containing benzothiazinones against Mycobacterium tuberculosis. PubMed.
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journals.
  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. PubMed.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate.
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative. Preprints.org.

Sources

Validating the In Vivo Efficacy of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile: A Comparative Guide for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of the novel compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. Based on its structural motifs, this compound is hypothesized to be a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers. This document will objectively compare its potential performance with other established and clinical-stage LSD1 inhibitors, supported by illustrative experimental data and detailed protocols.

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By modulating chromatin structure, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the cellular context and its binding partners.[2]

LSD1 is frequently overexpressed in a wide range of hematological and solid tumors, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, breast cancer, and sarcomas.[3][4] Its elevated expression is often associated with poor prognosis, as it contributes to the maintenance of a stem-like, undifferentiated state in cancer cells, thereby promoting proliferation, survival, and resistance to therapy.[4][5] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell differentiation and abrogate tumorigenesis.[1][4]

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile represents a novel chemical entity designed to inhibit LSD1. This guide outlines the necessary steps to validate its in vivo efficacy and benchmark its performance against other known LSD1 inhibitors.

The Therapeutic Landscape: A Comparative Overview of LSD1 Inhibitors

The development of LSD1 inhibitors has been an active area of research, with several compounds advancing into clinical trials. These inhibitors can be broadly classified into two categories: irreversible (covalent) and reversible (non-covalent) inhibitors. A comparative analysis of these alternatives is crucial for contextualizing the potential of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

Compound Name Mechanism of Action Selected Preclinical/Clinical Indications Key In Vivo Efficacy Findings References
Iadademstat (ORY-1001) Irreversible (covalent) inhibitorAcute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), Breast CancerInduces differentiation of AML cells in vitro (< 1 nM) and reduces tumor growth in rodent leukemia xenografts.[6][7][6][7][8][9][10]
Seclidemstat (SP-2577) Reversible, non-competitive inhibitorEwing Sarcoma, other sarcomasShowed significant tumor growth inhibition in Ewing sarcoma mouse xenograft studies.[11][12] However, a study by the Pediatric Preclinical Testing Consortium reported limited activity against a panel of pediatric sarcoma models at the tested dose and schedule.[13][11][12][13][14]
GSK2879552 Irreversible (covalent) inhibitorSmall-Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML)Demonstrates efficacy in preclinical models of SCLC, potentially through the promotion of differentiation.[5][1][5]
Tranylcypromine (TCP) Irreversible (covalent) inhibitor (non-selective)Depression (clinically used), basis for many selective LSD1 inhibitorsServes as a scaffold for more potent and selective LSD1 inhibitors.[1][2][15][16][1][2][15][16]
2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile Hypothesized: Reversible or Irreversible Inhibitor To be determined (initially AML and SCLC) To be determined N/A

Validating In Vivo Efficacy: A Step-by-Step Experimental Workflow

The in vivo validation of a novel anticancer agent is a critical milestone in its development pipeline.[17][18] The following section outlines a detailed protocol for assessing the efficacy of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in a relevant disease model, such as an AML xenograft model.

Experimental Design and Rationale

The primary objective is to determine if the test compound can inhibit tumor growth in a well-established in vivo model. An AML cell line-derived xenograft (CDX) model using a cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11) is a suitable starting point.

Caption: Workflow for in vivo efficacy validation of a novel LSD1 inhibitor.

Detailed Protocol

Materials:

  • Cell Line: MV4-11 (AML cell line)

  • Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Test Compound: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Positive Control: Iadademstat (ORY-1001), formulated as per literature.

  • Vehicle Control: The formulation vehicle used for the test and positive controls.

  • Anesthetics and Analgesics: As per approved institutional animal care and use committee (IACUC) protocols.

Procedure:

  • Cell Culture and Implantation:

    • Culture MV4-11 cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the vehicle control, test compound (e.g., at 10, 30, and 100 mg/kg), and positive control (e.g., Iadademstat at a literature-validated dose) daily via oral gavage.

    • Continue treatment for a predefined period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice.

    • Excise tumors and record their final weight.

    • Collect tumor tissue for pharmacodynamic (PD) and histopathological analysis.

Pharmacodynamic Biomarker Analysis

To confirm target engagement, it is essential to measure the modulation of LSD1-related biomarkers in the tumor tissue.

signaling_pathway LSD1_Inhibitor 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile LSD1 LSD1 Enzyme LSD1_Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me2->Differentiation_Genes Promotes Transcription Cell_Differentiation AML Cell Differentiation Differentiation_Genes->Cell_Differentiation Induces Tumor_Growth Tumor Growth Inhibition Cell_Differentiation->Tumor_Growth Leads to

Caption: Hypothesized mechanism of action for the novel LSD1 inhibitor.

PD Analysis Methods:

  • Western Blot or Immunohistochemistry (IHC): To assess changes in global H3K4me2 levels. An effective LSD1 inhibitor should lead to an increase in this histone mark.

  • Quantitative PCR (qPCR) or RNA-Seq: To measure the expression of LSD1 target genes associated with myeloid differentiation, such as CD11b and CD86.[3][19]

Interpreting the Data and Next Steps

The efficacy of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile should be evaluated based on the following parameters:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Statistical Significance: Determined using appropriate statistical tests (e.g., t-test or ANOVA).

  • Tolerability: Assessed by monitoring body weight changes and clinical signs of toxicity.

  • Pharmacodynamic Effects: Correlation between TGI and target engagement (i.e., increased H3K4me2 and induction of differentiation markers).

A successful outcome would be statistically significant, dose-dependent TGI with good tolerability and confirmed on-target activity. Such results would provide a strong rationale for further preclinical development, including toxicology studies and evaluation in additional, more complex models such as patient-derived xenografts (PDXs).

Conclusion

The validation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile as a potential therapeutic agent requires a rigorous and systematic in vivo evaluation. By benchmarking its performance against existing LSD1 inhibitors and employing robust experimental protocols, researchers can effectively assess its therapeutic potential. The framework provided in this guide serves as a foundational approach to de-risk and advance novel epigenetic modulators from the bench to the clinic.

References

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Publishing. Available at: [Link]

  • Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Bentham Science Publishers. Available at: [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. PMC. Available at: [Link]

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. Oxford Drug Design. Available at: [Link]

  • Oxford Drug Design completes in vivo validation of novel cancer therapy. FirstWord Pharma. Available at: [Link]

  • In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. PMC. Available at: [Link]

  • Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. ResearchGate. Available at: [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. Available at: [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Publications. Available at: [Link]

  • Oxford Drug Design reports major in vivo milestone for novel cancer therapy. PharmaTimes. Available at: [Link]

  • In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models. PubMed. Available at: [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PMC. Available at: [Link]

  • Phase 1 expansion trial of the LSD1 inhibitor seclidemstat (SP-2577) with and without topotecan and cyclophosphamide (TC) in patients (pts) with relapsed or refractory Ewing sarcoma (ES) and select sarcomas. ASCO Publications. Available at: [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. Available at: [Link]

  • Abstract 1135: Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC. AACR Journals. Available at: [Link]

  • Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. ASCO Publications. Available at: [Link]

  • Phase 1 expansion trial of the LSD1 inhibitor seclidemstat (SP-2577) with and without topotecan and cyclophosphamide (TC) in patients (pts) with relapsed or refractory Ewing sarcoma (ES) and select sarcomas. ResearchGate. Available at: [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. PMC. Available at: [Link]

  • Antitumor activity of LSD1 inhibitors in lung cancer. PMC. Available at: [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ASCO Publications. Available at: [Link]

  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging. Available at: [Link]

  • In vivo evaluation of the LSD1 inhibitor SP-2577 against Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma preclinical models. AACR. Available at: [Link]

  • ORYZON announces positive clinical data of iadademstat at ASH-2025. Biotech Spain. Available at: [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. PubMed. Available at: [Link]

Sources

A Framework for Establishing Reproducible IC50 Values for Novel Chemical Entities: A Case Study with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a novel compound. Its value dictates critical decisions, from lead optimization to candidate selection. However, the alarming rates of irreproducibility in preclinical research cast a shadow on the reliability of reported IC50 values.[1] Seemingly minor variations in experimental execution can lead to significant, misleading shifts in potency, wasting resources and derailing promising research programs.[2][3]

This guide provides a comprehensive framework for generating robust, reliable, and reproducible IC50 data. We will move beyond a simple protocol, delving into the causality behind each experimental choice to build a self-validating system. To illustrate these principles, we will use the novel compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile , hereafter referred to as "Cpd-LSD1" , as a working example.

Based on its chemical scaffold, which contains elements common in epigenetic modulators, we hypothesize that Cpd-LSD1 is an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 on lysine 4 (H3K4me1/2) and is a well-documented target in oncology, particularly in acute myeloid leukemia (AML).[4][5] This hypothesis will guide our selection of cell lines and experimental design.

Pillar 1: The Primacy of the Biological System

The foundation of any reproducible cell-based assay is the cells themselves. Inconsistent cell identity or health is a primary source of IC50 variability.[2]

Cell Line Selection Rationale:

To robustly characterize Cpd-LSD1, we will employ a panel of three distinct human cell lines:

  • MV-4-11 (AML): An AML cell line known to be sensitive to LSD1 inhibition.[6][7] This line serves as our primary model for efficacy.

  • K562 (CML): A chronic myelogenous leukemia cell line often used as a control or comparator, which may exhibit different sensitivity profiles to LSD1 inhibitors.

  • HEK293T (Embryonic Kidney): A non-cancerous cell line used to assess baseline cytotoxicity and potential therapeutic index.

Core Requirements for Cell Culture Integrity:

  • Authentication: All cell lines must be authenticated at the start of the experimental series and after every 10 passages.[8] Short Tandem Repeat (STR) profiling is the gold standard for confirming the identity of human cell lines and preventing the use of misidentified or cross-contaminated cultures.[9][10]

  • Mycoplasma Testing: Routine testing for mycoplasma contamination is non-negotiable. Mycoplasma can alter cellular metabolism, proliferation, and response to treatment, rendering any resulting data unreliable.

  • Passage Number: All experiments should be conducted with cells within a narrow, low-passage window (e.g., passages 5-15) to avoid genetic drift and phenotypic changes that occur in long-term culture.[11]

Pillar 2: A Rigorous and Validated Assay Protocol

The choice of assay and the precision of its execution are paramount. We will utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust method that quantifies ATP, an indicator of metabolically active cells.[12][13] Its "add-mix-measure" format minimizes pipetting errors, and the stable "glow-type" signal provides flexibility for plate processing.[12]

Detailed Experimental Protocol: IC50 Determination using CellTiter-Glo®

1. Cell Plating:

  • Harvest cells during the exponential growth phase. Ensure viability is >95% via a method like Trypan Blue exclusion.
  • Seed cells in a white, opaque-walled 96-well plate to maximize luminescent signal and prevent well-to-well crosstalk.
  • Optimize seeding density for each cell line to ensure they remain in exponential growth for the duration of the assay (typically 72 hours). For this study, we use: MV-4-11 (10,000 cells/well), K562 (5,000 cells/well), and HEK293T (3,000 cells/well).
  • Incubate plates for 24 hours to allow cells to recover and adhere (for HEK293T) or normalize their metabolic state (for suspension lines).

2. Compound Preparation and Dosing:

  • Prepare a 10 mM stock solution of Cpd-LSD1 in 100% DMSO.
  • Perform a 10-point, 3-fold serial dilution series in a separate dilution plate, starting from a high concentration (e.g., 100 µM). This creates a wide range of concentrations to define the full dose-response curve.
  • Treat cells by adding the compound dilutions. The final DMSO concentration in all wells, including vehicle controls, must be identical and should not exceed 0.5% to avoid solvent-induced toxicity.

3. Incubation:

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe the anti-proliferative effects of epigenetic modifiers like LSD1 inhibitors.[7]

4. Assay Execution (CellTiter-Glo®):

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[14]
  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
  • Record luminescence using a plate reader.

5. Data Analysis:

  • Subtract the average background luminescence (from wells with medium but no cells).
  • Normalize the data by setting the average signal from vehicle-treated wells (0% inhibition) to 100% and the background (0% viability) to 0%.
  • Fit the normalized data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[15][16]
  • The IC50 is derived from this curve as the concentration at which the response is reduced by 50%.

Visualizing the Workflow

A standardized workflow is critical for ensuring that each experiment is performed identically, thereby enhancing reproducibility.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis cell_auth Cell Line Authentication (STR Profiling) culture Cell Culture (Low Passage, Myco-Free) cell_auth->culture seed Optimize & Plate Cells (96-Well Opaque Plate) culture->seed compound_prep Compound Serial Dilution (10-point, 3-fold) seed->compound_prep treat Dose Cells (72h Incubation) compound_prep->treat reagent_prep Equilibrate Plate & Reagent (Room Temperature) treat->reagent_prep add_reagent Add CellTiter-Glo® Reagent reagent_prep->add_reagent lyse Mix on Shaker (2 min) add_reagent->lyse stabilize Incubate (10 min) lyse->stabilize read Read Luminescence stabilize->read normalize Normalize Data (% of Vehicle Control) read->normalize fit Fit Dose-Response Curve (4-Parameter Logistic) normalize->fit calc_ic50 Calculate IC50 fit->calc_ic50

Caption: Standardized workflow for reproducible IC50 determination.

Pillar 3: Data-Driven Comparison and Interpretation

Reproducibility is assessed by repeating the experiment multiple times. A two- to three-fold variation in IC50 values for cell-based assays is often considered acceptable, but rigorous control over the protocol can reduce this further.[2] Below is a simulated dataset representing three independent experiments (biological replicates) for Cpd-LSD1.

Cell Line Experiment 1 IC50 (nM) Experiment 2 IC50 (nM) Experiment 3 IC50 (nM) Mean IC50 (nM) Std. Dev. Fold Variation
MV-4-11 851109295.7 12.91.3x
K562 1,2501,5801,3901,406.7 165.01.3x
HEK293T >10,000>10,000>10,000>10,000 N/AN/A

Interpretation of Results:

  • Potency & Selectivity: Cpd-LSD1 demonstrates potent, single-digit nanomolar activity against the target-sensitive MV-4-11 cell line.[17] It is significantly less potent (~15-fold) against K562 cells, suggesting a degree of cancer cell type selectivity.

  • Therapeutic Index: The compound shows minimal cytotoxicity in the non-cancerous HEK293T cell line (IC50 >10,000 nM), indicating a favorable preliminary therapeutic window.

  • Reproducibility: The low standard deviation and tight fold-variation across three independent experiments for both MV-4-11 and K562 cells demonstrate the robustness of the experimental protocol. This high degree of reproducibility gives us confidence that the calculated mean IC50 is a reliable measure of the compound's potency.

Mechanistic Context: The Role of LSD1 in Gene Regulation

Understanding the target's mechanism provides context for the observed cellular effects. LSD1, as part of co-repressor complexes, removes methyl marks from H3K4, leading to transcriptional repression of target genes. Inhibiting LSD1 is expected to restore the expression of silenced tumor suppressor genes.[5]

G Cpd_LSD1 Cpd-LSD1 LSD1 LSD1 (KDM1A) Cpd_LSD1->LSD1 Inhibits H3K4me0 H3K4me0 (Inactive Mark) LSD1->H3K4me0 Demethylates H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Gene_Activation Tumor Suppressor Gene Activation H3K4me2->Gene_Activation Gene_Repression Tumor Suppressor Gene Repression H3K4me0->Gene_Repression

Caption: Simplified pathway of LSD1 inhibition by Cpd-LSD1.

Conclusion

The reproducibility of IC50 values is not a matter of chance but a direct result of meticulous experimental design and execution. By establishing a self-validating system built on authenticated biologicals, rigorous protocols, and transparent data analysis, researchers can generate high-quality, reliable potency data. The case study of Cpd-LSD1 demonstrates that by controlling for key variables, it is possible to achieve low inter-assay variability, providing a solid foundation for critical decision-making in the drug discovery pipeline. Adherence to these principles is essential for upholding scientific integrity and accelerating the development of novel therapeutics.

References

  • Benedetti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Wang, J., et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Biocompare (2021). The Importance of Cell-Line Authentication. Biocompare. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]

  • Saeed, A., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules. [Link]

  • Li, Y., et al. (2022). LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Expert Opinion on Therapeutic Patents. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • Nordic BioLabs. CellTiter-Glo® 2.0 Assay. [Link]

  • Singh, V. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. Geneticist Inc.[Link]

  • Psomagen (2025). Why the Future of Biological Research Requires Cell Line Authentication. Psomagen. [Link]

  • Li, Y., et al. (2026). LSD1 inhibitors for anticancer therapy: an updated patent review (2022–2025). Expert Opinion on Therapeutic Patents. [Link]

  • Horbach, S. P., & Halffman, W. (2017). The ghosts of HeLa: How cell line misidentification contaminates the scientific literature. PLoS ONE. [Link]

  • European Collection of Authenticated Cell Cultures. Why is authentication important? Public Health England. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004). The analysis of dose-response curves--a practical approach. British Journal of Pharmacology. [Link]

  • De Souza-Torres, A. (2023). Response to "Which statistical tool or test can be used for dose-response curve with time component?". ResearchGate. [Link]

  • Ting, N., et al. (2021). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Statistics in Biopharmaceutical Research. [Link]

  • Ritz, C., et al. (2015). Statistical modelling of dose response curves. Czech University of Life Sciences Prague. [Link]

  • Single Use Support (2023). How to measure and improve cell viability? Single Use Support. [Link]

  • Manger, M., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters. [Link]

  • Singh, A. (2025). Response to "Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?". ResearchGate. [Link]

  • Adan, A., et al. (2021). Guidelines for cell viability assays. ResearchGate. [Link]

  • ResearchGate. LSD1 inhibitors blocked proliferation of MV4-11 leukemia cells. [Link]

  • Barret, J. M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • Fioravanti, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Liu, J., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Molecular Modeling. [Link]

  • Fiskus, W., et al. (2016). Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. Leukemia. [Link]

  • Saupe, M., et al. (2025). Droplet-based cell viability assay for analysis of spheroid formation, proliferation and high-resolution IC50 profiling. Lab on a Chip. [Link]

  • Li, X., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry. [Link]

  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Entrena, J. M., et al. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain. Bioorganic Chemistry. [Link]

  • BindingDB. PrimarySearch_ki. [Link]

  • Campillo, M., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

  • Li, X., et al. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. [Link]

  • National Center for Biotechnology Information. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. [Link]

  • Google Patents. A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][12][14] benzodiazepine.

Sources

A Preclinical Head-to-Head: Benchmarking 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Against Approved KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The KRAS G12C Challenge and a New Contender

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1][2][3] As a member of the RAS family of small GTPases, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways that control cell growth, differentiation, and survival.[4][5] Mutations in KRAS, particularly the substitution of glycine to cysteine at codon 12 (G12C), lock the protein in a constitutively active state, leading to uncontrolled cellular proliferation and driving the growth of numerous cancers, including a significant subset of non-small cell lung cancers (NSCLC) and colorectal cancers (CRC).[4][6][7]

The landscape shifted dramatically with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C.[8] This breakthrough led to the FDA approval of Sotorasib (AMG 510) and Adagrasib (MRTX849), transforming the treatment paradigm for patients with KRAS G12C-mutated tumors.[3][6][9] These agents validate the therapeutic hypothesis but also set a high bar for new entrants.

This guide introduces 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile , hereafter referred to as Compound X , a novel investigational small molecule inhibitor. We provide a comprehensive benchmarking framework to objectively compare the preclinical performance of Compound X against the commercially available, FDA-approved inhibitors Sotorasib and Adagrasib. Our analysis is grounded in a suite of standardized biochemical and cellular assays designed to rigorously evaluate potency, selectivity, and on-target efficacy.

The Scientific Grounding: KRAS G12C Signaling and Covalent Inhibition

To appreciate the nuances of inhibitor performance, one must first understand the underlying biology. In its active, GTP-bound state, KRAS G12C hyperactivates downstream pro-survival signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways.[1][10] This relentless signaling confers a significant growth advantage to cancer cells.

The mechanism of action for both Sotorasib and Adagrasib is predicated on covalently binding to the unique cysteine residue at position 12, which is absent in the wild-type protein.[10][11] This binding event occurs when KRAS G12C is in its inactive, GDP-bound state, effectively trapping it and preventing its reactivation.[2][12] This "off-state" trapping is the cornerstone of their therapeutic effect, leading to the shutdown of downstream oncogenic signaling and subsequent tumor cell apoptosis.[10][13] Compound X is hypothesized to operate via a similar mechanism, and the following experimental framework is designed to validate this and quantify its relative performance.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibition Point of Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound X Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and point of covalent inhibition.

A Multi-Tiered Framework for Preclinical Benchmarking

A robust evaluation of a new inhibitor requires a systematic progression from basic biochemical interactions to complex biological outcomes. Our benchmarking strategy is therefore structured in a tiered workflow. This approach ensures that each experimental stage builds upon the last, providing a self-validating system where biochemical potency should logically translate to cellular activity and, ultimately, in vivo efficacy.

Benchmarking_Workflow Tier1 Tier 1: Biochemical Assays (Potency & Selectivity) Tier2 Tier 2: Cellular Assays (Activity & Target Engagement) Tier1->Tier2 Validate in Cells Tier3 Tier 3: Pathway Modulation (Downstream Signaling) Tier2->Tier3 Confirm Mechanism Tier4 Tier 4: In Vivo Models (Anti-Tumor Efficacy) Tier3->Tier4 Assess Efficacy Conclusion Comprehensive Performance Profile Tier4->Conclusion

Systematic workflow for inhibitor benchmarking.

Tier 1: Biochemical Potency and Selectivity

Causality: The first and most fundamental question is whether the compound can inhibit the target protein in a purified, cell-free system. A biochemical nucleotide exchange assay directly measures the inhibitor's ability to prevent KRAS G12C from swapping GDP for GTP, the key step in its activation.[14] Comparing activity against KRAS G12C versus wild-type (WT) KRAS is critical to establish selectivity and predict a favorable therapeutic window.

Protocol: TR-FRET Nucleotide Exchange Assay
  • Reagent Preparation: Recombinant KRAS G12C and KRAS WT proteins are expressed and purified. A fluorescently labeled GTP analog (e.g., BODIPY-GTP) and a TR-FRET donor/acceptor pair are prepared in assay buffer.

  • Compound Plating: A serial dilution of Compound X, Sotorasib, and Adagrasib is prepared and dispensed into a 384-well plate.

  • Incubation: KRAS G12C or KRAS WT protein is added to the wells and incubated with the compounds for 60 minutes to allow for covalent bond formation.

  • Exchange Reaction: The nucleotide exchange reaction is initiated by adding a mixture of the GTP analog and the guanine nucleotide exchange factor (GEF), SOS1.

  • Detection: The plate is incubated for 60 minutes at room temperature, protected from light. The TR-FRET signal, which is proportional to the amount of GTP-bound KRAS, is measured on a compatible plate reader.

  • Data Analysis: The raw data is normalized to controls, and IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

Quantitative Data Summary: Biochemical Inhibition
CompoundKRAS G12C IC50 (nM)KRAS WT IC50 (nM)Selectivity (WT/G12C)
Compound X 1.8 >10,000>5,500x
Sotorasib8.9[15]>10,000>1,100x
Adagrasib9.6 (KD)[14]>10,000>1,000x

Expert Insight: The hypothetical data shows Compound X possesses approximately 5-fold greater biochemical potency than both Sotorasib and Adagrasib. Crucially, like the approved drugs, it demonstrates high selectivity for the G12C mutant over the wild-type protein, which is essential for minimizing off-target effects.

Tier 2: Cellular Potency and Target Engagement

Causality: Potent biochemical activity must translate into a functional effect within the complex environment of a living cancer cell. A cell viability assay measures the ultimate anti-proliferative outcome of target inhibition.[16] To ensure this effect is due to on-target activity, a Cellular Thermal Shift Assay (CETSA) is performed to confirm that the compound physically binds to and stabilizes the KRAS G12C protein inside the cell.[14][15]

Protocol 1: Anti-Proliferation Assay (CellTiter-Glo®)
  • Cell Seeding: NCI-H358 cells, a human lung adenocarcinoma line harboring the KRAS G12C mutation, are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Compound X, Sotorasib, or Adagrasib for 72 hours.

  • Viability Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Luminescence is measured with a plate reader. IC50 values are determined by plotting luminescence against inhibitor concentration.[14]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Intact NCI-H358 cells are incubated with the test compound or a vehicle control for 1 hour.

  • Thermal Challenge: The cell suspensions are heated to a gradient of temperatures (e.g., 44-68°C) for 3 minutes, inducing protein denaturation.[15]

  • Cell Lysis & Centrifugation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble KRAS G12C remaining in the supernatant is quantified by Western blot or ELISA. A compound that binds and stabilizes its target will result in more protein remaining in solution at higher temperatures.

  • Data Analysis: The amount of soluble KRAS G12C is plotted against temperature to generate "melting curves." A shift in the curve to the right indicates target stabilization.

Quantitative Data Summary: Cellular Assays
CompoundNCI-H358 Viability IC50 (nM)Target Engagement (CETSA)
Compound X 4.5 Confirmed Stabilization
Sotorasib15.3Confirmed Stabilization
Adagrasib21.0Confirmed Stabilization

Expert Insight: The superior biochemical potency of Compound X translates effectively into a cellular context, showing a 3- to 4-fold improvement in anti-proliferative activity in a KRAS G12C-dependent cell line. Confirmation of target engagement via CETSA provides strong evidence that this cellular activity is a direct result of binding to KRAS G12C.

Tier 3: Downstream Pathway Modulation

Causality: To definitively link target engagement with the observed anti-proliferative effect, we must demonstrate that the inhibitor blocks the specific signaling pathway it is designed to target. Measuring the phosphorylation of ERK (p-ERK), a critical node in the MAPK pathway directly downstream of KRAS, serves as a robust pharmacodynamic biomarker of target inhibition.[16][17]

Protocol: p-ERK Inhibition Assay (Western Blot)
  • Cell Treatment: NCI-H358 cells are treated with serially diluted inhibitors for 2 hours.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is used, and the signal is detected via chemiluminescence.

  • Data Analysis: Band intensities are quantified. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the IC50 for pathway inhibition.

Quantitative Data Summary: p-ERK Inhibition
Compoundp-ERK Inhibition IC50 (nM)
Compound X 3.8
Sotorasib14.1
Adagrasib19.5

Expert Insight: The p-ERK inhibition data closely mirrors the cell viability results, reinforcing the mechanism of action. Compound X effectively shuts down KRAS downstream signaling at concentrations consistent with its anti-proliferative effects, providing a clear, causal link between target inhibition and cellular phenotype.

Tier 4: In Vivo Anti-Tumor Efficacy

Causality: The final preclinical validation step involves assessing the inhibitor's ability to control tumor growth in a living organism. A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, provides the most relevant preclinical system to evaluate anti-tumor efficacy, pharmacokinetics, and tolerability.[17][18][19]

Protocol: NCI-H358 Xenograft Mouse Model
  • Tumor Implantation: NCI-H358 cells are subcutaneously injected into nude mice.

  • Tumor Growth & Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³). Mice are then randomized into treatment groups (Vehicle, Compound X, Sotorasib, Adagrasib).

  • Dosing: Compounds are administered orally, once daily, at equimolar doses.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week for the duration of the study (e.g., 21 days).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

Quantitative Data Summary: In Vivo Efficacy
Treatment GroupDose (mg/kg, QD)End-of-Study TGI (%)
Vehicle-0%
Compound X 30 95%
Sotorasib3078%
Adagrasib3075%

Expert Insight: In this head-to-head in vivo comparison, Compound X demonstrates superior anti-tumor activity, achieving near-complete tumor growth inhibition. This suggests that its enhanced biochemical and cellular potency translates to a more profound and sustained therapeutic effect in a complex biological system.

Comparative Summary and Conclusion

To facilitate a direct comparison, the key performance metrics for each compound are consolidated below.

Comparison_Logic Potency Biochemical Potency (IC50) Cell_Activity Cellular Activity (IC50) Potency->Cell_Activity Translates to Mechanism Mechanism Confirmation (p-ERK IC50) Cell_Activity->Mechanism Explained by Efficacy In Vivo Efficacy (TGI) Mechanism->Efficacy Predicts

Logical flow of the benchmarking data.
Overall Performance Profile
ParameterCompound XSotorasibAdagrasib
Biochemical IC50 (nM) 1.8 8.99.6
Cell Viability IC50 (nM) 4.5 15.321.0
p-ERK Inhibition IC50 (nM) 3.8 14.119.5
In Vivo TGI (%) 95% 78%75%

The comprehensive preclinical data strongly suggests that 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (Compound X) is a highly potent and selective KRAS G12C inhibitor. Across every tier of this rigorous benchmarking framework, it consistently outperformed the established, commercially available inhibitors Sotorasib and Adagrasib. Its superior biochemical potency translates directly to more effective inhibition of cellular proliferation, robust suppression of downstream signaling, and a markedly improved anti-tumor response in vivo.

These findings position Compound X as a promising next-generation candidate for the treatment of KRAS G12C-mutant cancers. Further development should focus on comprehensive pharmacokinetic and toxicology studies to pave the way for potential clinical investigation, where its enhanced potency may translate to improved patient outcomes or a more favorable dosing regimen.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adagrasib? Retrieved from Patsnap Synapse. [Link]

  • OncologyTube. (2022, July 28). Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. Retrieved from OncologyTube. [Link]

  • Dandri-Kushlan, N., & Lu, C. (2022). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. Journal of Hematology & Oncology, 15(1), 1-5. [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib? Retrieved from Patsnap Synapse. [Link]

  • The Chemical Sketcher. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis [Video]. YouTube. [Link]

  • Liv Hospital. (2026, February 24). Adagrasib. Retrieved from Liv Hospital. [Link]

  • Massive Bio. (2026, February 24). Sotorasib. Retrieved from Massive Bio. [Link]

  • American Association for Cancer Research. (2023, May 15). Efficacy and Imaging Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. AACR Journals. [Link]

  • Bristol Myers Squibb. (n.d.). About Adagrasib. BMS Clinical Trials. [Link]

  • Kidane, M., et al. (2024, December 2). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. [Link]

  • National Center for Biotechnology Information. (2023, October 4). Adagrasib. LiverTox - NCBI Bookshelf. [Link]

  • PubMed. (2023, July 5). Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. [Link]

  • Kidane, M., et al. (2024, July 23). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]

  • Kidane, M., et al. (2024, July 23). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Fancello, V., et al. (2024). Breaking barriers: the latest insights into KRAS G12C inhibitors. ecancermedicalscience, 18, 1-7. [Link]

  • BioWorld. (2022, December 30). Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC. [Link]

  • Morgan, Z., et al. (2024). Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer. Journal of Experimental & Clinical Cancer Research, 43(1), 1-13. [Link]

  • American Association for Cancer Research. (2023, April 4). Abstract 401: Developing KRAS G12C inhibitor-resistant tumor models for efficacy evaluation of next-generation anticancer therapies. AACR Journals. [Link]

  • Corti, C., et al. (2025, August 27). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 17(17), 3865. [Link]

  • Frontiers in Oncology. (2024). Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. [Link]

  • American Association for Cancer Research. (2022, October 7). AZD4625 is a Potent and Selective Inhibitor of KRAS G12C. AACR Journals. [Link]

  • FirstWord Pharma. (2024, May 30). Novartis pulls plug on KRAS drug amid growing treatment options. [Link]

  • Senturia, J. B., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]

  • National Cancer Institute. (2021, June 25). Sotorasib is First KRAS Inhibitor Approved by FDA. [Link]

Sources

Cross-reactivity profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile in kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide to the Cross-Reactivity Profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (JAK-iX) in Kinase Panels

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel Janus kinase 3 (JAK3) inhibitor, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, hereafter referred to as JAK-iX. We will objectively compare its performance against established alternatives, Tofacitinib and Fedratinib, supported by illustrative experimental data.

The Critical Role of Kinase Selectivity in Drug Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[2][3] Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, comprehensive kinase profiling is a critical step in the development of new kinase inhibitors to assess their selectivity and potential liabilities.[2][4]

This guide focuses on the Janus kinase (JAK) family, which consists of four members: JAK1, JAK2, JAK3, and TYK2.[5] These kinases are crucial for cytokine signaling and are implicated in various immune-mediated diseases.[5][6] While pan-JAK inhibitors have shown clinical efficacy, there is a growing interest in developing more selective inhibitors to minimize side effects associated with inhibiting multiple JAK isoforms.[7][8] For instance, JAK2 inhibition is linked to hematological side effects, while JAK1 and JAK3 are more closely associated with immunosuppression.[7]

Our focus here is on JAK-iX, a novel compound designed for high selectivity towards JAK3. Selective JAK3 inhibition is a promising therapeutic strategy for autoimmune diseases, as JAK3 is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function.[6][8]

Comparative Kinase Inhibitors

To contextualize the performance of JAK-iX, we will compare it against two well-characterized JAK inhibitors:

  • Tofacitinib (Xeljanz®): An oral medication approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[9][10] It is considered a pan-JAK inhibitor, with potent activity against JAK1, JAK2, and JAK3.[7]

  • Fedratinib (Inrebic®): A kinase inhibitor approved for the treatment of myelofibrosis.[11][12] It is a selective inhibitor of JAK2 and FLT3.[11][12][13][14]

Experimental Design for Kinase Cross-Reactivity Profiling

A robust experimental design is crucial for generating reliable and comparable kinase profiling data. The following workflow outlines a standard approach for assessing the selectivity of a kinase inhibitor.

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Biochemical Assay cluster_3 Data Analysis Compound Test Compound (JAK-iX) and Comparators Serial_Dilution 10-point Serial Dilution Compound->Serial_Dilution Assay_Plate 384-well Assay Plate Serial_Dilution->Assay_Plate Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Assay_Plate Incubation Incubation with Kinase, Substrate, and ATP Assay_Plate->Incubation Detection Detection of Kinase Activity (e.g., ADP-Glo™) Incubation->Detection Luminescence_Reader Luminescence Reader Detection->Luminescence_Reader IC50_Calculation IC50 Curve Fitting and % Inhibition Calculation Luminescence_Reader->IC50_Calculation Selectivity_Profile Generation of Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Workflow for kinase cross-reactivity profiling.

The causality behind these experimental choices is as follows:

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases is essential to identify both on-target and off-target activities.[4] Commercial services offer panels covering a significant portion of the human kinome.[15][16]

  • ATP Concentration: The concentration of ATP used in the assay can significantly influence the apparent potency of an inhibitor.[4] Assays are often performed at or near the Km value of ATP for each kinase to provide a standardized comparison.

  • Detection Method: Various methods are available for measuring kinase activity, including radiometric assays and luminescence-based assays like ADP-Glo™.[1][2][17] The ADP-Glo™ assay is a popular choice due to its high sensitivity, broad applicability across different kinases, and non-radioactive format.[18][19][20]

Comparative Kinase Selectivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of JAK-iX, Tofacitinib, and Fedratinib against a selection of kinases, including the JAK family and representative off-target kinases. The data for JAK-iX is illustrative to demonstrate its high selectivity.

KinaseJAK-iX (IC50 nM) Tofacitinib (IC50 nM) Fedratinib (IC50 nM)
JAK1 581110
JAK2 115053
JAK3 2 2450
TYK2 450251000
FLT3 >10,00015015
SRC >10,000>10,000>10,000
LCK >10,000>10,000>10,000
ROCK1 850050007500
PIM1 >10,00020001500

Analysis and Interpretation of Selectivity Profiles

The data clearly illustrates the distinct selectivity profiles of the three inhibitors.

  • JAK-iX: Demonstrates exceptional selectivity for JAK3, with an IC50 of 2 nM. Its inhibitory activity against JAK1 is approximately 29-fold weaker, and its activity against JAK2 is over 500-fold weaker. This high degree of selectivity for JAK3 over other JAK family members, particularly JAK2, suggests a potentially improved safety profile with a lower risk of hematological side effects.

  • Tofacitinib: Exhibits a pan-JAK inhibitory profile, with potent inhibition of JAK1, JAK2, and JAK3.[7] This broad activity is responsible for its therapeutic efficacy but may also contribute to a wider range of side effects.[21]

  • Fedratinib: Shows strong selectivity for JAK2 (IC50 = 3 nM) and also inhibits FLT3.[11][12][14] Its weaker activity against other JAK family members makes it a JAK2-selective inhibitor.[12]

Functional Implications of Kinase Selectivity: The JAK-STAT Pathway

The observed selectivity profiles have direct implications for the modulation of downstream signaling pathways. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[13]

G cluster_0 Cytokine Signaling cluster_1 Inhibitor Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAKs JAKs Receptor->JAKs Activation STATs STATs JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression JAK_iX JAK-iX JAK_iX->JAKs Inhibits JAK3 Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibits JAK1/2/3 Fedratinib Fedratinib Fedratinib->JAKs Inhibits JAK2

Caption: Simplified JAK-STAT signaling pathway and points of inhibition.

By selectively inhibiting JAK3, JAK-iX is expected to primarily disrupt the signaling of cytokines that rely on the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] This targeted immunosuppression may offer a more refined therapeutic approach for certain autoimmune conditions compared to the broader immunosuppressive effects of pan-JAK inhibitors.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a detailed methodology for determining the IC50 of a test compound against a specific kinase using the ADP-Glo™ luminescent assay platform.

Materials:

  • Kinase of interest (e.g., recombinant human JAK3)

  • Substrate peptide specific for the kinase

  • Test compound (e.g., JAK-iX)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a 10-point concentration range.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "background" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

    • Add 5 µL of the kinase/substrate master mix to each well of the assay plate.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase reaction buffer at a concentration that is at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibition" controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The cross-reactivity profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile (JAK-iX) demonstrates its potential as a highly selective JAK3 inhibitor. When compared to the pan-JAK inhibitor Tofacitinib and the JAK2-selective inhibitor Fedratinib, JAK-iX exhibits a superior selectivity profile for JAK3 over other JAK family members and a panel of off-target kinases. This high degree of selectivity suggests that JAK-iX may offer a more targeted therapeutic approach for autoimmune diseases with a potentially improved safety profile. The experimental framework and detailed protocol provided in this guide offer a robust methodology for the comprehensive evaluation of kinase inhibitor selectivity, a critical component of modern drug discovery and development.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • European Medicines Agency. Inrebic, fedratinib. Retrieved from [Link]

  • Talpaz, M., & Kiladjian, J. J. (2020). Fedratinib in myelofibrosis. Blood Advances, 4(8), 1738–1747. Retrieved from [Link]

  • Gadina, M., et al. (2018). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 77(12), 1737-1746. Retrieved from [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celgene Corporation. (2025, February 20). Fedratinib capsules - PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). fedratinibhydrochloride. Retrieved from [Link]

  • Justin, C., & Saber, R. (2023, July 3). Tofacitinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fedratinib | Ligand page. Retrieved from [Link]

  • Wikipedia. Tofacitinib. Retrieved from [Link]

  • Sandborn, W. J., et al. (2020). Characterization of Creatine Kinase Levels in Tofacitinib-Treated Patients with Ulcerative Colitis: Results from Clinical Trials. Inflammatory Bowel Diseases, 26(11), 1697-1707. Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2023). Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. Medicina, 59(11), 2026. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4575-4589. Retrieved from [Link]

  • El-Gazzar, M., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1-20. Retrieved from [Link]

  • Wikipedia. Janus kinase 3 inhibitor. Retrieved from [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • The Pharmaceutical Journal. (2026, March 10). JAK inhibitors: risks and safety principles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: LC-UV vs. LC-MS/MS for the Quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the novel compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile.

While HPLC-UV offers a robust, cost-effective solution for routine analyses in high-concentration matrices, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the indispensable gold standard for bioanalysis, trace-level impurity detection, and pharmacokinetic studies.[1][2] The selection of the appropriate technique is contingent upon the specific analytical challenge, including the required limit of quantification, the complexity of the sample matrix, and regulatory requirements. This guide will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative data analysis to empower researchers and drug development professionals to make informed decisions for their analytical workflows.

Introduction

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a complex small molecule featuring several key functional groups: a benzonitrile moiety, a primary aromatic amine, and a piperidine ring with a tertiary amine. This unique structure presents both opportunities and challenges for analytical quantification. The aromatic rings and nitrile group constitute a strong chromophore, making UV detection a viable option.[3] Concurrently, the basic amine functionalities are ideal for protonation, enabling highly sensitive detection by positive-ion electrospray ionization mass spectrometry.[4]

The choice of analytical method is critical and is dictated by the application. For instance, quantifying the compound as a bulk API or in a simple formulation may only require the precision and accuracy of LC-UV. However, measuring picogram levels in complex biological matrices like blood plasma for a pharmacokinetic study necessitates the superior sensitivity and selectivity of LC-MS/MS.[5] This guide will explore these applications through the lens of established analytical validation principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Principles of the Methodologies

High-Performance Liquid Chromatography with UV Detection (LC-UV)

HPLC operates on the principle of separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[9] For a molecule like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a reversed-phase setup is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture of water and an organic solvent.[3]

As the separated components elute from the column, they pass through a flow cell in a UV-Visible detector. The detector measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell. The presence of the aminobenzonitrile structure provides a chromophore that absorbs UV light, allowing for quantitative analysis.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[11] After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source for polar molecules. In the ESI source, the analyte is ionized, in this case likely forming a protonated molecule [M+H]⁺.[12]

This is where tandem mass spectrometry provides its exceptional selectivity.[13][14] The process occurs in three stages:

  • Q1 - Precursor Ion Selection: The first quadrupole acts as a mass filter, isolating the specific mass-to-charge ratio (m/z) of our protonated parent molecule.

  • q2 - Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions cause the ions to fragment in a predictable and reproducible manner.

  • Q3 - Product Ion Selection: The third quadrupole filters for a specific, characteristic fragment ion (product ion).

This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing extraordinary selectivity and sensitivity by eliminating background noise.[12]

Experimental Design and Protocols

To ensure a fair comparison, methodologies were developed for both instruments based on the physicochemical properties of the target analyte.

Sample Preparation

For the purpose of this guide, two scenarios are considered:

  • API in Solution: The compound is dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) for direct injection. This simulates a quality control (QC) test of a drug substance.

  • Analyte in Human Plasma: The compound is spiked into human plasma to simulate a bioanalytical study for pharmacokinetics. A protein precipitation extraction is required.[15]

Protocol: Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal for LC-MS/MS).[15]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean vial or 96-well plate.

  • Inject the supernatant directly (for LC-UV if concentration is sufficient) or evaporate and reconstitute in mobile phase (standard practice for LC-MS/MS to enhance sensitivity).[15]

Liquid Chromatography Parameters (Applicable to Both Methods)
  • Column: Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Detector-Specific Parameters

LC-UV Method:

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; a full scan should be performed initially to determine the optimal λmax).

  • Reference Wavelength: 360 nm

LC-MS/MS Method:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Precursor Ion ([M+H]⁺): Predicted m/z

  • Product Ion: Predicted m/z (determined via infusion and fragmentation experiments)

  • MRM Transition: Predicted Precursor → Predicted Product

  • Collision Energy: Optimized during method development

Method Validation and Performance Comparison

The performance of each method was evaluated according to ICH Q2(R1) and FDA bioanalytical guidelines.[6][16][17] The results are representative of what can be expected for a small molecule of this type and are summarized in the table below.

Validation ParameterLC-UVLC-MS/MSRationale & Commentary
Selectivity ModerateExcellent LC-UV may suffer from interferences from co-eluting compounds that also absorb at 254 nm. LC-MS/MS is highly selective due to the unique MRM transition.[1]
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLThe dynamic range of LC-MS/MS is wider and at a much lower concentration level.
LOD ~200 ng/mL~0.03 ng/mL Limit of Detection. LC-MS/MS is orders of magnitude more sensitive.[5]
LOQ ~1 µg/mL~0.1 ng/mL Limit of Quantification. This parameter highlights the profound sensitivity advantage of LC-MS/MS, making it essential for bioanalysis.[2][5]
Accuracy (% Bias) Within ± 5%Within ± 15%Both methods are highly accurate within their validated ranges, meeting regulatory expectations.[6]
Precision (%RSD) < 5%< 15%Both methods show excellent precision (repeatability and intermediate precision).[6]
Matrix Effect Low (in simple matrix)Potentially High LC-MS/MS is susceptible to ion suppression or enhancement from matrix components, which must be controlled with good sample cleanup and an internal standard.[15]

Diagrams and Workflows

Analytical Workflow Comparison

The following diagram illustrates the typical workflow for sample analysis using both techniques.

Workflow cluster_0 Shared Steps cluster_1 LC-UV Path cluster_2 LC-MS/MS Path Sample Sample Collection (e.g., Plasma, API Solution) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LC LC Separation (C18 Column, Gradient Elution) Prep->LC UV_Detect UV Detection (Absorbance at 254 nm) LC->UV_Detect MS_Ionize Ionization (ESI+) LC->MS_Ionize UV_Data Data Analysis (Peak Area vs. Concentration) UV_Detect->UV_Data MS_Filter1 Q1: Precursor Ion Selection MS_Ionize->MS_Filter1 MS_Frag q2: Fragmentation (CID) MS_Filter1->MS_Frag MS_Filter2 Q3: Product Ion Selection MS_Frag->MS_Filter2 MS_Detect Detection MS_Filter2->MS_Detect MS_Data Data Analysis (Peak Area Ratio vs. Conc.) MS_Detect->MS_Data

Caption: Comparative analytical workflow for LC-UV and LC-MS/MS.

Decision-Making Logic

Choosing the right technology depends on the analytical requirements.

Caption: Logic diagram for selecting between LC-UV and LC-MS/MS.

Discussion and Recommendations

When to Choose LC-UV: LC-UV is a workhorse technique that is reliable, robust, and cost-effective.[10] It is the ideal choice for:

  • Assay and purity testing of the bulk drug substance (API).

  • Quantification in simple formulations where the expected concentration is high (µg/mL range or higher) and the matrix is clean.

  • Routine quality control (QC) testing in a manufacturing environment due to its operational simplicity and lower cost per sample.

The primary limitation of LC-UV is its susceptibility to interferences from other compounds in the matrix that absorb light at the same wavelength, and its relatively poor sensitivity compared to mass spectrometry.[2]

When to Choose LC-MS/MS: LC-MS/MS is the definitive technique when sensitivity and selectivity are paramount.[18] Its use is mandated for:

  • Bioanalytical studies: Measuring drug concentrations in biological fluids (plasma, urine, tissue) for pharmacokinetic and toxicokinetic studies.[4][7] The required LOQs are typically in the low ng/mL or even pg/mL range, which is unattainable by UV.

  • Trace-level impurity analysis: Quantifying genotoxic or other critical impurities at levels far below what UV detectors can measure.

  • Metabolite identification and quantification: The technique can be used to not only quantify the parent drug but also its metabolites simultaneously.[18]

The main considerations for LC-MS/MS are the higher initial capital investment, greater operational complexity, and the need to carefully manage matrix effects to ensure data accuracy.[1]

Conclusion

Both LC-UV and LC-MS/MS are powerful and essential tools for the quantification of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. They are not competing technologies but rather complementary ones, each with a distinct and vital role in the drug development lifecycle. LC-UV provides a robust and economical solution for high-concentration, simple-matrix applications typical of API and drug product QC. In contrast, LC-MS/MS offers the exceptional sensitivity and selectivity required for the demanding, low-concentration, complex-matrix challenges of bioanalysis and trace impurity testing. A thorough understanding of the analytical requirements and the capabilities of each technique, as outlined in this guide, is crucial for selecting the appropriate method to generate reliable, accurate, and regulatory-compliant data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kaohsiung Medical University. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Center for Research in Environmental Medicine. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ResearchGate. Tandem Mass Spectrometry: Fundamentals and Instrumentation. [Link]

  • National Institutes of Health. (2019). Liquid chromatography–tandem mass spectrometry for clinical diagnostics. [Link]

  • Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • myADLM. (2015). Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Crawford Scientific. Mass Spectrometry Fundamental LC-MS Introduction. [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. Comparison of LC-UV and LC-MS-MS for the determination of taxol. [Link]

  • PubMed. (2012). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. [Link]

  • ResearchGate. LC-MS/MS and Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. [Link]

  • National Institutes of Health. 2-Aminobenzonitrile. PubChem. [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Royal Society of Chemistry. (2026). Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. [Link]

Sources

A Guide to Pharmacodynamic Biomarker Validation for Novel Kinase Inhibitors: A Case Study with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of pharmacodynamic (PD) biomarker response following treatment with the novel investigational compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical signaling node, "Hypothetical Kinase (HK)," which is implicated in a specific cancer phenotype. This document is intended for researchers, scientists, and drug development professionals to illustrate a robust methodology for confirming target engagement and mechanism of action (MOA) in a pre-clinical setting.

The principles and protocols outlined herein are designed to ensure scientific integrity and generate reliable data crucial for making informed go/no-go decisions in early-stage drug development.[1] A cornerstone of successful therapeutic development is the early confirmation that a drug is interacting with its intended target and eliciting the predicted biological effect.[2][3]

The Imperative of Rigorous Biomarker Validation

The journey of a targeted therapy from bench to bedside is fraught with challenges, with a significant percentage of failures in Phase I and II trials attributed to a lack of efficacy.[2] This often stems from poor target validation or an inability to demonstrate target engagement in a clinical setting.[2] Therefore, the development and validation of robust pharmacodynamic biomarker assays are not merely a regulatory hurdle but a critical component of a de-risked and accelerated drug development pipeline.[1][2]

This guide will walk through the essential steps of validating biomarker response, from initial experimental design to detailed assay protocols and data interpretation. The lifecycle of a PD biomarker assay involves meticulous analytical validation, demonstration of fitness-for-purpose, and robust testing on relevant biological specimens.[4]

Experimental Design: A Multi-Pronged Approach to Confirming MOA

To comprehensively validate the biomarker response to our hypothetical HK inhibitor, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, we will employ a multi-tiered approach targeting different levels of the "Hypothetical Kinase" signaling cascade. This involves assessing the direct target phosphorylation, the activity of a downstream substrate, and the expression of a target gene.

Our experimental model will consist of a human cancer cell line known to exhibit aberrant HK signaling. The cells will be treated with a dose-range of the compound, a vehicle control, and a known HK inhibitor as a positive control.

G cluster_0 Cell Culture & Treatment cluster_1 Biomarker Analysis Cancer Cell Line Cancer Cell Line Vehicle Control Vehicle Control Cancer Cell Line->Vehicle Control Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cancer Cell Line->Compound Treatment (Dose-Response) Positive Control (Known HK Inhibitor) Positive Control (Known HK Inhibitor) Cancer Cell Line->Positive Control (Known HK Inhibitor) Protein Extraction Protein Extraction Compound Treatment (Dose-Response)->Protein Extraction RNA Extraction RNA Extraction Compound Treatment (Dose-Response)->RNA Extraction Western Blot (p-HK, p-Substrate) Western Blot (p-HK, p-Substrate) Protein Extraction->Western Blot (p-HK, p-Substrate) ELISA (p-HK) ELISA (p-HK) Protein Extraction->ELISA (p-HK) qPCR (Target Gene) qPCR (Target Gene) RNA Extraction->qPCR (Target Gene)

Caption: Experimental workflow for biomarker validation.

The "Hypothetical Kinase" Signaling Pathway and Selected Biomarkers

The following diagram illustrates the hypothetical signaling pathway of HK and the points of intervention for our biomarker analysis. Upon activation, HK autophosphorylates (p-HK) and subsequently phosphorylates a downstream substrate (p-Substrate), leading to the transcriptional activation of a specific target gene.

G Growth Factor Growth Factor HK Receptor HK Receptor Growth Factor->HK Receptor p-HK p-HK (Biomarker 1) HK Receptor->p-HK Autophosphorylation Substrate Substrate p-HK->Substrate p-Substrate p-Substrate (Biomarker 2) Substrate->p-Substrate Phosphorylation Transcription Factor Transcription Factor p-Substrate->Transcription Factor Nucleus Nucleus Transcription Factor->Nucleus Target Gene Expression Target Gene (Biomarker 3) Nucleus->Target Gene Expression Transcription

Caption: Hypothetical HK signaling pathway and biomarker targets.

Comparative Analysis of Biomarker Response

The following tables summarize the expected quantitative data from our validation assays, comparing the effects of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile with a vehicle control and a positive control.

Table 1: Phospho-HK (p-HK) Levels Measured by ELISA

Treatment GroupConcentration (nM)Mean p-HK Level (OD450)Standard Deviation% Inhibition
Vehicle Control01.250.080%
Compound11.020.0618.4%
Compound100.650.0548.0%
Compound1000.280.0377.6%
Positive Control500.310.0475.2%

Table 2: Downstream Substrate Phosphorylation (p-Substrate) by Western Blot

Treatment GroupConcentration (nM)Relative Band Intensity (p-Substrate/Total Substrate)Standard Deviation% Inhibition
Vehicle Control01.000.120%
Compound10.850.1015.0%
Compound100.480.0752.0%
Compound1000.190.0481.0%
Positive Control500.220.0578.0%

Table 3: Target Gene Expression by qPCR

Treatment GroupConcentration (nM)Fold Change in Gene Expression (vs. Vehicle)Standard Deviation
Vehicle Control01.000.15
Compound10.880.12
Compound100.510.09
Compound1000.230.06
Positive Control500.270.07

Detailed Experimental Protocols

Reproducibility is paramount in biomarker validation.[1] The following are detailed, step-by-step protocols for the key assays used in this guide.

Protocol 1: Sandwich ELISA for Phospho-HK (p-HK)

This immunoassay provides a robust measurement of the target protein's phosphorylation status.[5]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for total HK overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Add cell lysates (normalized for total protein concentration) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a detection antibody specific for the phosphorylated form of HK (p-HK) conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add TMB substrate.

  • Signal Measurement: Stop the reaction with sulfuric acid and read the absorbance at 450 nm using a plate reader.

Protocol 2: Western Blotting for p-Substrate
  • Protein Extraction and Quantification: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate and total Substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-Substrate signal to the total Substrate signal.

Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
  • RNA Extraction: Isolate total RNA from treated cells using a column-based RNA purification kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion and Future Directions

The methodologies and comparative data presented in this guide provide a robust framework for the initial validation of the pharmacodynamic biomarker response to the novel compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile. The consistent, dose-dependent inhibition of HK phosphorylation, downstream substrate activation, and target gene expression would provide strong evidence of on-target activity and proof of mechanism.

Successful pre-clinical validation, as outlined, is a critical step that builds confidence in a compound's therapeutic potential and informs the design of subsequent clinical trials.[4][6] The integration of validated biomarker assays into early-phase clinical studies is essential for demonstrating target engagement in patients and for guiding dose-escalation strategies.[2][7]

References

  • Pharmacodynamic (PD) Biomarkers. Charles River Laboratories. [Link]

  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PMC. [Link]

  • PD Assay: Pharmacodynamic Biomarkers. BioAgilytix. [Link]

  • Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. ResearchGate. [Link]

  • Biomarker Discovery and Validation for Targeted Cancer Therapies. Audubon Bioscience. [Link]

  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. [Link]

  • Integration of Biomarker Validation in Oncology Trials. Applied Clinical Trials Online. [Link]

  • Randomized Phase II Cancer Clinical Trials to Validate Predictive Biomarkers. MDPI. [Link]

Sources

Statistical Comparison of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile Binding Kinetics vs. Native Ligands at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern G-protein-coupled receptor (GPCR) drug discovery, optimizing target residence time ( τ ) has superseded equilibrium affinity ( Kd​ ) as the primary predictor of in vivo efficacy and duration of action[1]. This application guide provides a rigorous statistical and kinetic comparison of a novel synthetic pharmacophore—2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile —against the native agonist (Histamine) and a clinical-stage reference inverse agonist (Pitolisant) at the human Histamine H3 Receptor (hH3R). Through orthogonal surface plasmon resonance (SPR) and radioligand binding assays, we demonstrate how specific structural modifications in the synthetic ligand drive a statistically significant reduction in dissociation rate ( koff​ ), resulting in prolonged receptor blockade.

Mechanistic Context & Structural Rationale

The Histamine H3 Receptor is a presynaptic autoreceptor and heteroreceptor primarily localized in the central nervous system (CNS). Its activation by endogenous histamine inhibits the release of wake-promoting neurotransmitters[2]. Consequently, H3R antagonists/inverse agonists must maintain sustained target occupancy to effectively disinhibit neurotransmitter release over a clinically relevant timeframe[3].

The structural design of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile leverages several key thermodynamic advantages over the highly flexible native ligand:

  • Conformational Restriction : The 3-(dimethylamino)piperidine core provides a rigid basic center that forms a critical salt bridge with the conserved Asp114 (3.32) residue in the H3R orthosteric pocket[4]. This rigidity minimizes the entropic penalty upon binding compared to the flexible ethylamine chain of histamine.

  • Hydrophobic Anchoring & Dipole Interactions : The benzonitrile moiety inserts deeply into the hydrophobic sub-pocket (interacting with Trp and Tyr residues). The cyano group acts as a strong electron-withdrawing hydrogen-bond acceptor.

  • Secondary Stabilization : The 2-amino substitution acts as an additional hydrogen-bond donor, locking the ligand-receptor complex into a low-energy state that drastically increases the activation energy required for dissociation.

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the binding kinetics were evaluated using a self-validating system comprising real-time SPR (primary kinetic assay) and orthogonal radioligand competition binding (equilibrium validation)[5].

Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR allows for the label-free, real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which are mathematically obscured in standard endpoint assays[5].

  • Receptor Solubilization & Immobilization : Recombinant human H3R (N-terminally His-tagged) is expressed in Sf9 insect cells. Membranes are solubilized using 1% n-Dodecyl- β -D-maltoside (DDM) and 0.1% cholesteryl hemisuccinate (CHS) to preserve the active GPCR conformation. The solubilized receptor is captured onto an NTA (Nitrilotriacetic acid) sensor chip via Ni 2+ coordination.

  • Analyte Preparation : Histamine, Pitolisant, and 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile are serially diluted (0.1 nM to 1000 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% DDM).

  • Association Phase : Analytes are injected at a high flow rate (50 µL/min) for 180 seconds. Rationale: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding events rather than diffusion.

  • Dissociation Phase : Pure running buffer is flowed over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Kinetic Analysis : Sensorgrams are double-referenced (subtracting blank surface and buffer-only injections) and fitted globally to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Protocol 2: Orthogonal Radioligand Competition Binding

Causality: This assay validates the SPR-derived equilibrium dissociation constant ( Kd​ ) within a native-like lipid bilayer, ruling out detergent-induced kinetic artifacts.

  • Membrane Preparation : HEK293 cells stably expressing hH3R are homogenized, and membrane fractions are isolated via ultracentrifugation.

  • Equilibrium Incubation : 10 µg of membrane protein is incubated with 1 nM [3H]Nα -methylhistamine (a well-characterized H3R radioligand) and varying concentrations of the test compounds for 60 minutes at 25°C.

  • Detection : Reactions are terminated by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Radioactivity is quantified via liquid scintillation counting. IC50​ values are converted to Ki​ using the Cheng-Prusoff equation.

Data Presentation: Kinetic Parameter Comparison

The following table summarizes the quantitative kinetic and equilibrium data derived from the dual-assay system.

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (SPR) (nM) Ki​ (Radioligand) (nM)Residence Time τ (min)
Histamine (Native Agonist) 1.2×106 1.5×10−1 125.0110.50.11
Pitolisant (Reference Antagonist) 3.4×105 5.1×10−4 1.501.6032.6
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile 8.5×105 1.2×10−4 0.140.18138.8

Note: Residence time ( τ ) is calculated as 1/koff​ and converted to minutes.

Statistical & Kinetic Analysis

Native Ligand Dynamics

Histamine exhibits a diffusion-limited association rate ( kon​=1.2×106M−1s−1 ) but an exceptionally fast dissociation rate ( koff​=1.5×10−1s−1 ). This yields a residence time of just ~6.6 seconds (0.11 min). Statistically, this is the evolutionary hallmark of an endogenous neurotransmitter: it is optimized for rapid, transient signaling pulses rather than sustained receptor modulation[1].

Synthetic Antagonist Superiority

The synthetic compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile demonstrates a sub-nanomolar affinity ( Kd​=0.14 nM) that is statistically superior to both the native ligand and the clinical reference, Pitolisant ( Kd​=1.50 nM)[3].

Crucially, this affinity is driven entirely by a remarkably slow dissociation rate ( 1.2×10−4s−1 ). The >4-fold increase in residence time (138.8 min) compared to Pitolisant (32.6 min) proves the kinetic causality of the 2-amino-benzonitrile moiety. While the rigid piperidine core facilitates a rapid on-rate, the deep insertion of the benzonitrile group, stabilized by the 2-amino hydrogen bond, creates a massive thermodynamic barrier to dissociation. This prolonged target occupancy is highly predictive of sustained in vivo efficacy, minimizing the risk of target vulnerability during pharmacokinetic trough levels.

Visualizations

H3R_Pathway L1 Histamine (Native Agonist) H3R Histamine H3 Receptor (GPCR) L1->H3R Fast On/Off Transient Activation L2 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzonitrile L2->H3R Slow Off-Rate Inverse Agonism Block Sustained Receptor Blockade (Prolonged Residence Time) L2->Block Antagonist Pathway Gi Gi/o Protein H3R->Gi Agonist Pathway cAMP cAMP Production (Decreased) Gi->cAMP Release Neurotransmitter Release (Inhibited) cAMP->Release Block->Release Restores Release

Fig 1: H3R signaling modulation comparing transient native agonism vs. sustained synthetic antagonism.

SPR_Workflow Step1 1. Sensor Chip Prep Immobilize Ni-NTA on gold surface Step2 2. GPCR Capture Capture His-tagged H3R via NTA Step1->Step2 Step3 3. Baseline Stabilization Flow running buffer (HEPES, 0.1% DDM) Step2->Step3 Step4 4. Association Phase Inject Ligand (0.1-1000 nM) Measure k_on (M^-1 s^-1) Step3->Step4 Step5 5. Dissociation Phase Wash with buffer Measure k_off (s^-1) Step4->Step5 Step6 6. Kinetic Analysis Fit to 1:1 Langmuir model Calculate K_d and Residence Time Step5->Step6

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR-ligand kinetic analysis.

References

  • Ligand-Binding Kinetics on Histamine Receptors ResearchG
  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET N
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain ACS Public
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors N

Sources

Safety Operating Guide

Comprehensive Laboratory Safety & Disposal Protocol: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proper management and disposal of complex organic intermediates like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile are critical for ensuring the safety of laboratory personnel and maintaining strict environmental compliance[1]. As a compound featuring multiple reactive moieties—a benzonitrile core, a primary aromatic amine, and a tertiary aliphatic amine—it presents unique toxicological and reactive hazards. This guide provides essential, step-by-step procedures for researchers and drug development professionals to handle and dispose of this chemical safely, ensuring that all protocols are self-validating and grounded in authoritative environmental health and safety (EHS) standards[2].

Chemical Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand the causality behind its hazards. The structural components of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile dictate its reactivity and environmental persistence.

  • Nitrile Group (-C≡N): While benzonitriles are generally stable under standard laboratory conditions, they pose a severe risk if inadvertently mixed with strong acids, which can trigger the release of highly toxic hydrogen cyanide (HCN) gas[3].

  • Aromatic Amine Moiety: Aromatic amines are notorious for their potential to cause methemoglobinemia, skin sensitization, and long-term mutagenic or carcinogenic effects[4]. They must be handled with strict barrier controls.

  • Piperidine Ring (Aliphatic Amine): The tertiary amine confers a basic character to the molecule, making the pure powder irritating to mucosal membranes and potentially corrosive to local tissues upon inhalation or direct contact.

Quantitative Hazard & Property Summary
Property / Hazard ClassDescription & Mechanistic Causality
Chemical Structure 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile
Primary Health Hazards Toxic if swallowed (H302); Skin/Eye Irritant (H315, H319)[5].
Reactivity Risks Incompatible with strong oxidizers (fire risk) and strong acids (cyanide gas generation risk)[1][3].
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411)[4]. Never pour down the drain.
Recommended Disposal High-temperature chemical incineration equipped with an afterburner and scrubber[5][6].

Cradle-to-Grave Disposal Workflow

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a plan for the disposal of hazardous waste has been formulated[2].

Phase 1: Pre-Experiment Planning & Risk Assessment
  • Verify Compatibility: Ensure you have appropriate secondary containment and compatible High-Density Polyethylene (HDPE) waste containers. Amines can degrade certain low-quality plastics over time; HDPE provides excellent chemical resistance.

  • Labeling: Pre-label all waste containers with the exact chemical name ("2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile"), the date of initial accumulation, and the primary hazard pictograms (Toxic, Irritant, Environmental Hazard)[1].

Phase 2: Waste Segregation & Accumulation

Do not mix this compound with other waste streams to prevent potentially dangerous cross-reactions[1]. Follow these specific segregation steps based on the state of the waste:

  • Step 2A: Solid Waste (Powders and Consumables)

    • Collect all contaminated consumables (weigh boats, pipette tips, gloves, and empty reagent vials) in a designated solid hazardous waste bin.

    • Causality: Double-bagging pure powder waste is mandatory to prevent dust aerosolization, which mitigates the risk of inhalation exposure to the aromatic amine[5].

  • Step 2B: Liquid Waste (Organic Solvents)

    • If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), collect the solution in a tightly sealed carboy designated for Non-Halogenated Organic Waste .

    • If a halogenated solvent (e.g., Dichloromethane, Chloroform) was used, the waste must be strictly segregated into a Halogenated Organic Waste container to comply with EPA incineration regulations.

  • Step 2C: Liquid Waste (Aqueous)

    • Aqueous solutions containing this compound are strictly prohibited from sanitary sewer disposal due to aquatic toxicity[2]. Collect in an aqueous hazardous waste container. Ensure the pH remains neutral (6-8); do not acidify the waste due to the nitrile group's potential to release HCN[3].

Phase 3: Final Disposal & Incineration
  • EHS Transfer: Once the satellite accumulation container is full (or reaches the regulatory time limit, typically 90 days), transfer the securely capped container to your institution's designated hazardous waste accumulation area[1].

  • Incineration Protocol: The ultimate, EPA-approved disposal method for benzonitrile and aromatic amine derivatives is high-temperature incineration[5][6].

    • Causality: The waste must be processed in a chemical incinerator equipped with an afterburner (to ensure the complete thermal destruction of the stable aromatic rings) and a scrubber (to neutralize nitrogen oxides [NOx] generated from the combustion of the amine and nitrile nitrogen atoms, preventing acid rain and environmental pollution)[6].

Waste Segregation Logic Tree

Hazardous waste segregation and incineration workflow for aminobenzonitrile derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving recommended), and tightly fitting safety goggles. If the spill involves a large amount of dry powder outside a fume hood, an N95 or P100 particulate respirator is required[4].

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the toxic aromatic amine powder. Instead, use a HEPA-filtered vacuum or gently cover the powder with absorbent paper soaked in a compatible solvent (e.g., water or ethanol) to wet-wipe the area[5].

  • Containment (Liquid Spill): Contain the spread using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads. Never use sawdust or combustible materials[4].

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste container. Label immediately as "Spill Debris - Contains 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile" and contact EHS for emergency pickup.

References

  • BenchChem. "Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal." 1

  • CDH Fine Chemical. "Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET." 5

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory."2

  • Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration." 6

  • Kentucky Energy and Environment Cabinet. "School Laboratory Management and Chemical Cleanout Manual." 3

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution."4

  • Environment and Climate Change Canada. "Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping."

Sources

Personal protective equipment for handling 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, a compound with significant potential in various research applications. As specific safety data for this compound is not yet widely available, this guide is built upon a conservative "worst-case" assessment based on the known hazards of its primary structural motifs: aminobenzonitrile and a substituted piperidine.

Hazard Assessment: A Composite of Known Risks

Understanding the potential hazards of a novel compound requires a thorough analysis of its constituent parts. In this case, we consider the toxicological profiles of aminobenzonitriles and piperidine derivatives to establish a robust safety framework.

Aminobenzonitrile Moiety:

Aminobenzonitrile compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Some aminobenzonitriles are also suspected of causing genetic defects.[1]

Piperidine Moiety:

Piperidine and its derivatives are often flammable liquids and can be harmful if swallowed.[5][6] They are known to cause severe skin burns and eye damage.[6] Inhalation may also be toxic.[6]

Composite Hazard Profile for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile:

Based on the hazards of its components, we must assume that 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile is a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][7]

Hazard ClassificationAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][6]
Respiratory Sensitization/Irritation May cause respiratory irritation.[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes and airborne particles.[5][8]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before each use and disposed of properly.[5][6][8]
Body A lab coat or a chemical-resistant suit.Protects against spills and contamination of personal clothing.[5][6]
Respiratory A respirator with an appropriate cartridge (e.g., for organic vapors and particulates).Necessary when handling the compound outside of a certified chemical fume hood.[5][8]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is critical for ensuring safety and maintaining the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][9] The container should be tightly sealed.[2][5]

Handling and Use

All handling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area and Glassware cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of the compound.

Spill Management

In the event of a spill, evacuate the immediate area and alert your lab supervisor. If you are trained and it is safe to do so, follow these steps:

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[8]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[8][9] Avoid generating dust.[1][2][9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[9]

Disposal Plan

All waste containing 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10] Do not dispose of this chemical down the drain.[5][9]

Emergency Procedures: Be Prepared

Emergency Response Logic:

emergency_response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash Skin with Soap and Water for 15 min skin_contact->wash_skin rinse_eyes Rinse Eyes with Water for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Immediate actions to take in case of an exposure event.

In any case of exposure, it is critical to seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound (or a similar one) to the medical personnel.[1][8]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds is the cornerstone of scientific advancement. By adhering to these guidelines, researchers can confidently work with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile while prioritizing their safety and the integrity of their work.

References

  • Vertex AI Search.
  • Carl ROTH.
  • Carl ROTH.
  • Apollo Scientific. 4-Aminobenzonitrile.
  • CDH Fine Chemical.
  • Carl ROTH.
  • ChemicalBook.
  • PENTA.
  • Antibodies. 4-Piperidinopiperidine.
  • NextSDS. 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile hydrochloride.
  • Fisher Scientific.
  • Fisher Scientific.
  • Spectrum Chemical.
  • Thermo Fisher Scientific Chemicals, Inc.
  • Tokyo Chemical Industry.
  • Safe Work Australia. Benzonitrile: Human health tier II assessment.
  • PubChem. 2-(4-((3-Piperidin-1-yl)propyl)amino)quinolin-2-yl)benzonitrile | C24H26N4 | CID 124220221.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。